(3-Chlorophenyl)(pyridin-2-yl)methanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEIFMBOVCPJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444035 | |
| Record name | 2-(3-CHLOROBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73742-07-1 | |
| Record name | 2-(3-CHLOROBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorobenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Chlorophenyl)(pyridin-2-yl)methanone (CAS Number: 73742-07-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chlorophenyl)(pyridin-2-yl)methanone, a halogenated aromatic ketone, represents a significant scaffold in medicinal chemistry and materials science. Its structural architecture, featuring a pyridine ring linked to a chlorophenyl moiety via a carbonyl group, provides a versatile platform for developing novel therapeutic agents and functional materials. The pyridine nucleus, a common motif in pharmaceuticals, imparts desirable physicochemical properties, including aqueous solubility and the ability to participate in hydrogen bonding, which are crucial for drug-receptor interactions. The presence and position of the chlorine atom on the phenyl ring can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This guide offers a comprehensive technical overview of this compound, consolidating its chemical properties, synthesis, spectral analysis, and potential applications to support ongoing research and development endeavors.
Chemical Properties and Physicochemical Data
This compound is a solid at room temperature with the molecular formula C₁₂H₈ClNO and a molecular weight of approximately 217.65 g/mol .[1][2] The key physicochemical parameters, essential for understanding its behavior in various experimental settings, are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 73742-07-1 | [1] |
| Molecular Formula | C₁₂H₈ClNO | [1] |
| Molecular Weight | 217.65 g/mol | [1] |
| LogP (predicted) | 3.22 | [2] |
| Rotatable Bonds | 2 | [2] |
| Purity (typical) | >95% | [2] |
| Physical Form | Solid | [2] |
Synthesis and Mechanism
The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves the oxidation of the corresponding secondary alcohol, (3-chlorophenyl)(pyridin-2-yl)methanol. This precursor can be synthesized via a Grignard reaction between a pyridine derivative and a chlorophenyl magnesium halide.
A proposed detailed protocol for a two-step synthesis is provided below. This protocol is adapted from established procedures for analogous compounds and offers a reliable pathway to the target molecule.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of (3-Chlorophenyl)(pyridin-2-yl)methanol
This step involves a Grignard reaction, a powerful tool for carbon-carbon bond formation. The causality behind this choice lies in its efficiency in coupling aryl halides with carbonyl compounds.
Caption: Workflow for the Grignard reaction to synthesize the alcohol intermediate.
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq.). Cover the magnesium with anhydrous tetrahydrofuran (THF). A crystal of iodine can be added to initiate the reaction. In the dropping funnel, dissolve 3-bromochlorobenzene (1.0 eq.) in anhydrous THF. Add the solution dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve pyridine-2-carboxaldehyde (0.9 eq.) in anhydrous THF and add it dropwise to the cooled Grignard reagent. Maintaining a low temperature is crucial to prevent side reactions.
-
Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (3-chlorophenyl)(pyridin-2-yl)methanol.
Step 2: Oxidation to this compound
The choice of a chromium-based oxidant like chromium trioxide in acetic acid is a classic and robust method for the oxidation of secondary alcohols to ketones. This self-validating system is well-documented for its high efficiency in similar transformations.
Caption: Workflow for the oxidation of the alcohol to the final ketone product.
-
Reaction Setup: In a round-bottom flask, dissolve the (3-chlorophenyl)(pyridin-2-yl)methanol (1.0 eq.) from Step 1 in glacial acetic acid. Cool the solution in an ice bath.
-
Addition of Oxidant: Slowly add a solution of chromium trioxide (1.5 eq.) in a minimal amount of water to the cooled alcohol solution. The temperature should be carefully monitored and maintained below 20 °C during the addition.
-
Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Spectroscopic Analysis (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance): The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the pyridine and chlorophenyl rings.
-
Pyridyl Protons: Four protons in the aromatic region, likely appearing as a doublet, a triplet, a triplet, and a doublet, characteristic of a 2-substituted pyridine ring. The proton ortho to the nitrogen (at the 6-position) would be the most deshielded.
-
Chlorophenyl Protons: Four protons on the chlorophenyl ring would appear as a set of multiplets in the aromatic region. The substitution pattern will lead to a complex splitting pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is expected to show 12 distinct signals.
-
Carbonyl Carbon: A characteristic signal in the downfield region, typically around 190-200 ppm.
-
Aromatic Carbons: Signals for the five carbons of the pyridine ring and the six carbons of the chlorophenyl ring. The carbon attached to the chlorine atom will show a characteristic chemical shift, and the carbons of the pyridine ring will be influenced by the nitrogen atom.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the range of 1660-1680 cm⁻¹. Other significant bands would include C=N and C=C stretching vibrations from the aromatic rings (around 1400-1600 cm⁻¹) and C-Cl stretching vibrations (typically in the fingerprint region).
MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 217, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature. Fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the aromatic rings.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is centered around the carbonyl group and the two aromatic rings. The carbonyl group can undergo nucleophilic addition reactions, and the pyridine nitrogen can act as a base or a nucleophile.
The pyridine-phenyl-methanone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific substitution pattern of this compound suggests potential for various therapeutic applications.
-
Enzyme Inhibition: The carbonyl group and the aromatic rings can interact with the active sites of various enzymes. For instance, related pyridine-containing compounds have shown activity as kinase inhibitors, which are crucial targets in oncology and inflammatory diseases.
-
Receptor Modulation: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in ligand-receptor binding. This makes the compound a candidate for modulating the activity of G-protein coupled receptors (GPCRs) or ion channels.
-
Antimicrobial and Antiviral Agents: The combination of a halogenated phenyl ring and a pyridine moiety is found in several antimicrobial and antiviral drugs. These structural features can contribute to the disruption of microbial cell walls or the inhibition of viral replication enzymes.
Further research, including high-throughput screening and structure-activity relationship (SAR) studies, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound (CAS 73742-07-1) is not publicly available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. General laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.
Conclusion
This compound is a compound with significant potential for further investigation, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and a predictive analysis of its spectral characteristics. While the lack of extensive experimental data necessitates a cautious approach, the information presented herein serves as a solid foundation for researchers to design and execute further studies. The exploration of its biological activities could unveil novel therapeutic applications, making it a valuable building block for the development of next-generation pharmaceuticals.
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An In-depth Technical Guide to (3-Chlorophenyl)(pyridin-2-yl)methanone: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chlorophenyl)(pyridin-2-yl)methanone is a synthetic ketone featuring a pyridine ring linked to a 3-chlorophenyl group through a carbonyl bridge. This molecule belongs to the broader class of diaryl ketones and pyridinyl derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The presence of the pyridine moiety, a common pharmacophore, and the halogenated phenyl ring suggests potential for this compound to interact with various biological targets. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed synthetic protocols, analytical methodologies, and an exploration of its potential therapeutic applications based on the bioactivity of structurally related compounds.
Chemical and Physical Properties
This compound, with the CAS Number 73742-07-1, is a compound with the molecular formula C₁₂H₈ClNO and a molecular weight of approximately 217.65 g/mol .[1] While experimental data for some of its physical properties are not extensively reported, estimations and data from closely related isomers provide valuable insights.
Physical Properties
A summary of the available and estimated physical properties is presented in Table 1. The data for the related compound, (4-chlorophenyl)(pyridin-2-yl)methanol, suggests that the target compound is likely a solid at room temperature with limited solubility in water but better solubility in organic solvents like chloroform, DMSO, and methanol.[2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClNO | [1] |
| Molecular Weight | 217.651 g/mol | [1] |
| Appearance | Likely a solid | Inferred from[2] |
| Melting Point | Not reported; (4-chlorophenyl)(pyridin-2-yl)methanol: 78-80 °C | [2] |
| Boiling Point | 362.578 °C at 760 mmHg | [1] |
| Density | 1.26 g/cm³ | [1] |
| Flash Point | 173.081 °C | [1] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | Inferred from[2] |
| LogP | 2.966 | [1] |
Chemical Properties
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the pyridine nitrogen. The carbonyl group is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry.[3][4] The pyridine ring can undergo reactions at the nitrogen atom (e.g., protonation, alkylation) and on the ring itself (e.g., electrophilic substitution, although less readily than benzene). The presence of the chlorine atom on the phenyl ring also influences the electronic properties of the molecule and can be a site for certain chemical modifications.
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. The two most common and practical approaches are the oxidation of a secondary alcohol precursor and the Grignard reaction.
Oxidation of (3-Chlorophenyl)(pyridin-2-yl)methanol
Figure 1: General workflow for the synthesis of this compound via oxidation.
Experimental Protocol (Adapted from a similar synthesis[5]):
-
Dissolution: Dissolve (3-Chlorophenyl)(pyridin-2-yl)methanol in a suitable organic solvent (e.g., dichloromethane or acetone) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Slowly add an oxidizing agent such as pyridinium chlorochromate (PCC) or conduct a Swern oxidation. If using potassium permanganate (KMnO₄), the reaction is typically performed in an aqueous solution and heated.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent like sodium sulfite if KMnO₄ was used). Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Grignard Reaction
The Grignard reaction provides a direct method for forming the carbon-carbon bond between the pyridine and phenyl rings.[6] This can be achieved by reacting a pyridyl Grignard reagent with a 3-chlorobenzoyl derivative or, more commonly, by reacting a 3-chlorophenyl Grignard reagent with a pyridine-2-carbonyl derivative. The synthesis of the related (4-chlorophenyl)(pyridin-2-yl)methanol via a Grignard reaction has been reported, which involves the reaction of 2-pyridylmagnesium bromide with 4-chlorobenzaldehyde.[7] A similar strategy can be employed to synthesize the target ketone.
Figure 2: Proposed Grignard synthesis route for this compound.
Experimental Protocol (Proposed):
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine. Add a solution of 3-chlorobromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the formation of 3-chlorophenylmagnesium bromide.[8]
-
Grignard Reaction: Cool the Grignard reagent in an ice bath and add a solution of pyridine-2-carbonitrile in anhydrous ether or THF dropwise.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Hydrolysis: The intermediate imine is hydrolyzed to the ketone by stirring with aqueous acid (e.g., 1M HCl).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and 3-chlorophenyl rings. The integration of these signals should correspond to the 8 aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (typically in the range of δ 190-200 ppm) and the aromatic carbons. The carbon atoms attached to the chlorine and nitrogen atoms will also have distinct chemical shifts. For comparison, the ¹³C NMR data for (3-chlorophenyl)(phenyl)methanone shows a carbonyl signal at δ 195.3 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic and pyridine rings (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 217.65 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M+2) with an intensity of about one-third of the M⁺ peak is expected. Fragmentation patterns would likely involve cleavage at the carbonyl group. Mass spectral data for the related p-chlorophenyl 3-pyridyl ketone shows a molecular ion at m/z 217.[10]
Analytical Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are suitable techniques for the analysis and purity determination of this compound.
HPLC Method Development (General Guidance):
A reverse-phase HPLC method would be appropriate for the analysis of this compound.[10][11][12][13][14]
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typically used. The exact ratio can be optimized to achieve good separation.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (likely in the range of 240-280 nm) would be suitable.
Potential Applications in Drug Discovery
The chemical scaffold of this compound is present in a number of biologically active molecules, suggesting its potential utility in drug discovery.
Antifungal and Insecticidal Activity
Substituted benzamides and related pyridine derivatives have shown promising antifungal and insecticidal properties.[6][15][16][17] For instance, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole exhibited good larvicidal and fungicidal activities.[6][15] This suggests that this compound could be a valuable lead compound for the development of new agrochemicals or antifungal drugs.
Other Potential Therapeutic Areas
The pyridine ring is a privileged scaffold in medicinal chemistry and is found in numerous approved drugs with a wide range of therapeutic applications. The benzoylpyridine moiety has been investigated for its potential as tubulin polymerization inhibitors with antiproliferative properties.[3] Furthermore, this compound serves as an intermediate in the synthesis of more complex molecules, such as derivatives of loratadine, a known antihistamine.[2][18] The diverse biological activities of related compounds highlight the potential of this compound as a scaffold for the development of new therapeutic agents.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from related compounds. For (4-chlorophenyl)(pyridin-2-yl)methanol, the GHS hazard statements indicate that it may be harmful if swallowed. General laboratory safety practices should be followed when handling this compound.
Recommended Handling Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area with plenty of water.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical and physical properties, detailed synthetic approaches, and analytical considerations. The structural similarity to known bioactive molecules, particularly in the areas of antifungal and insecticidal agents, provides a strong rationale for its further biological evaluation. The synthetic and analytical protocols outlined herein offer a solid foundation for researchers to explore the therapeutic potential of this promising chemical entity.
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Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. PubMed. (2020-01-23). [Link]
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Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Semantic Scholar. (2021-09-16). [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
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(3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. Pharmaffiliates. [Link](1-methylpiperidin-4-yl)methanone)
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Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. PURKH. [Link]
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(3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. Pharmaffiliates. [Link](1-methylpiperidin-4-yl)methanone)
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Facile Three-Component Synthesis, Insecticidal and Antifungal Evaluation of Novel Dihydropyridine Derivatives. PubMed. (2018-09-21). [Link]
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(4-Chlorophenyl)(pyridin-2-yl)methanol. PubChem. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. (2022-04-05). [Link]
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Structure Elucidation of (3-Chlorophenyl)(pyridin-2-yl)methanone: A Multi-Technique, Self-Validating Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and unambiguous determination of a chemical structure is the bedrock of all subsequent research and development, particularly within the pharmaceutical and material science sectors. (3-Chlorophenyl)(pyridin-2-yl)methanone, a member of the diaryl methanone class, represents a core scaffold of significant interest due to its prevalence in medicinally relevant molecules.[1][2] This guide presents a comprehensive, field-proven strategy for the complete structure elucidation of this target compound. Moving beyond a simple recitation of techniques, we will explore the causality behind the experimental design, demonstrating how a synergistic application of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction culminates in a self-validating and definitive structural assignment.
Introduction: The Rationale for a Synergistic Analytical Workflow
This compound (CAS No. 73742-07-1) is a ketone featuring a pyridine ring and a 3-substituted chlorophenyl ring linked by a carbonyl group.[1] Its molecular formula is C₁₂H₈ClNO and it has a molecular weight of approximately 217.65 g/mol .[1] The precise arrangement of these fragments—the connectivity and the spatial orientation—is critical to its chemical reactivity, biological activity, and material properties. Any ambiguity in its structure could lead to flawed interpretations in downstream applications, such as structure-activity relationship (SAR) studies or process chemistry.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Confirming Molecular Identity
Before delving into complex structural details, the first principle is to verify the molecular formula. This step ensures that the sample is indeed the compound of interest and provides the foundational data upon which all subsequent interpretations will be built.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, we expect to observe a distinct isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This provides an immediate and powerful validation of the presence of a single chlorine atom.
Expected Observations:
-
Molecular Ion (M⁺): A peak corresponding to the nominal mass (C₁₂H₈³⁵ClNO) at m/z 217.
-
Isotopic Peak (M+2)⁺: A second peak at m/z 219, with an intensity approximately one-third that of the m/z 217 peak, confirming the presence of one chlorine atom.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass for C₁₂H₈³⁵ClNO is 217.0294.
-
Fragmentation: The primary fragmentation pathway for ketones is alpha-cleavage. We anticipate fragmentation on either side of the carbonyl group, leading to characteristic daughter ions.
| Parameter | Expected Value | Rationale & Significance |
| Molecular Ion [M]⁺ | m/z 217 (C₁₂H₈³⁵ClNO) | Confirms the nominal molecular weight. |
| Isotopic Peak [M+2]⁺ | m/z 219 (C₁₂H₈³⁷ClNO) | Confirms the presence of one chlorine atom. |
| [M+2]/[M] Intensity Ratio | ~1:3 | Characteristic isotopic signature of chlorine. |
| HRMS [M+H]⁺ | m/z 218.0367 (for C₁₂H₉ClNO) | Unambiguously confirms the elemental formula. |
| Key Fragments | m/z 111/113 (chlorobenzoyl cation), m/z 78 (pyridinium cation) | Provides evidence for the chlorophenyl and pyridinyl moieties. |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).
-
Instrument Setup: Utilize a mass spectrometer with an electron impact (EI) ionization source. Set the ionization energy to a standard 70 eV.
-
Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire data over a mass range of m/z 50-300 to ensure capture of the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak [M]⁺ and the [M+2]⁺ isotopic peak. Calculate their intensity ratio. Compare the observed accurate mass (if using HRMS) with the theoretical mass for C₁₂H₈ClNO.
Spectroscopic Interrogation: Mapping Functional Groups and Connectivity
With the molecular formula confirmed, the next phase involves using spectroscopic techniques to identify the functional groups and piece together the molecule's atomic framework.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key diagnostic absorption for this compound is the carbonyl (C=O) stretch of the ketone.[3][4]
Expected Absorptions: The presence of a strong absorption band in the range of 1660–1770 cm⁻¹ is a clear indicator of a carbonyl group.[5] For diaryl ketones, this peak is typically found around 1660-1690 cm⁻¹. Conjugation with the aromatic rings lowers the stretching frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[4][6]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| C=O (Aryl Ketone) | 1685 - 1660 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Ring Stretching |
| C-N (Pyridine) | 1590 - 1430 | Ring Stretching |
| C-Cl | 800 - 600 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty stage. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the key absorption bands and compare them to the expected values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. Through a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments, a complete map of the carbon and proton framework can be constructed.
¹H NMR Predictions: The ¹H NMR spectrum will show distinct signals for the protons on the 3-chlorophenyl ring and the pyridine ring. Due to the complex spin-spin coupling, many of these signals will appear as multiplets.
-
Pyridine Ring (4 Protons): The protons on the pyridine ring are typically deshielded. The proton adjacent to the nitrogen and closest to the carbonyl group (H6') will be the most downfield.
-
3-Chlorophenyl Ring (4 Protons): The protons on this ring will exhibit complex splitting patterns. The proton ortho to the carbonyl group (H2) will be deshielded, as will the proton ortho to the chlorine (H4).
¹³C NMR Predictions: The ¹³C NMR spectrum should show 12 distinct signals for the 12 unique carbon atoms in the molecule, unless there is accidental peak overlap.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the 190-200 ppm range for diaryl ketones.
-
Aromatic Carbons: The remaining 11 carbons will appear in the aromatic region (120-155 ppm). The carbons directly attached to the electronegative nitrogen and chlorine atoms will have their chemical shifts significantly affected.
Caption: Logic of 2D NMR for structural assembly.
| Technique | Parameter | Expected Observation & Rationale |
| ¹H NMR | Chemical Shift (δ) | 4 signals for pyridine ring (δ ~7.5-8.8 ppm); 4 signals for chlorophenyl ring (δ ~7.4-8.0 ppm). Protons ortho to C=O and N are most deshielded. |
| Integration | Relative integrals will correspond to the number of protons (4H for each ring system). | |
| Coupling (J) | Complex multiplets expected. COSY is required for definitive assignment. | |
| ¹³C NMR | Chemical Shift (δ) | 1 signal for C=O (δ ~190+ ppm). 11 signals in aromatic region (δ ~120-155 ppm). |
| COSY | Cross-peaks | Will reveal ³JHH couplings within the pyridine and chlorophenyl spin systems, confirming which protons are adjacent. |
| HSQC/HMQC | Cross-peaks | Will correlate each proton signal to its directly attached carbon signal, allowing for unambiguous assignment of the carbon skeleton. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Optimize shim values to ensure good resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish correlations.
-
Data Analysis: Process and integrate the ¹H spectrum. Assign peaks in both ¹H and ¹³C spectra with the aid of the 2D correlation data.
Definitive 3D Structure: Single-Crystal X-ray Diffraction
While NMR provides the connectivity, single-crystal X-ray diffraction (SC-XRD) provides the "gold standard" for structural proof. It yields an unambiguous three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.[7] For the related compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the benzene and pyridine rings was found to be 74.34°.[8][9] A similar non-planar conformation is expected for the title compound.
Key Information Obtained from SC-XRD:
-
Unambiguous Connectivity: Confirms the bonding arrangement determined by NMR.
-
Bond Lengths and Angles: Provides precise geometric parameters.
-
Conformation: Defines the torsion angles and the overall shape of the molecule.
-
Stereochemistry: Determines the absolute configuration in chiral molecules (if applicable).
-
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice (e.g., hydrogen bonds, π-stacking).
| Parameter | Typical Value/Observation | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |
| R-factor (R₁) | < 5% for a good structure | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Dihedral Angle | (C-C-C-C) between rings | Quantifies the twist between the phenyl and pyridine rings. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The goal is to grow single, defect-free crystals of sufficient size (~0.1-0.3 mm).
-
Data Collection: Mount a suitable crystal on a goniometer head. Cool the crystal under a stream of cold nitrogen (~100 K) to minimize thermal motion. Use a diffractometer to irradiate the crystal with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and displacement parameters against the experimental data until the model converges, as indicated by a low R-factor.
-
Data Analysis: Analyze the final refined structure to extract bond lengths, angles, and other geometric parameters.
Conclusion: An Integrated and Self-Validating Verdict
References
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PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
-
GlobalChemMall. This compound. Available at: [Link]
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Pharmaffiliates. (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. Available at: [Link]
-
ResearchGate. (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
- Maldonado, E., et al. (2007). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 17(1), 10-14.
-
IUCr. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]
-
Clark, J. (2023). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]
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American Chemical Society. Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl) pyridin-3-yl] methanone. Available at: [Link]
-
National Institutes of Health. NMR and EPR Studies of Chloroiron(III) Tetraphenylchlorin and Its Complexes with Imidazoles and Pyridines of Widely Differing Basicities. Available at: [Link]
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National Institutes of Health. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Available at: [Link]
-
ACS Publications. Infrared Spectra for Analysis of Aldehyde and Ketone 2,4-Dinitrophenylhydrazones. Available at: [Link]
-
Wiley Online Library. Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate. Available at: [Link]
- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]
-
OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
SIELC Technologies. 4-Chlorophenyl pyridin-3-yl ketone. Available at: [Link]
-
MDPI. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Available at: [Link]
-
University of Chemistry and Technology, Prague. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
-
ResearchGate. Background and current work on diaryl difluoromethanes. Available at: [Link]
-
Springer. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Available at: [Link]
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Spectroscopic Analysis of (3-Chlorophenyl)(pyridin-2-yl)methanone: A Technical Guide
An In-depth Examination of NMR, IR, and MS Data for the Characterization of a Key Pharmacophore
Abstract
(3-Chlorophenyl)(pyridin-2-yl)methanone, a heterocyclic ketone, represents a significant scaffold in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity, biological activity, and physical properties. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific isomer remains elusive in publicly accessible databases, this guide will leverage established principles of spectroscopy and data from closely related analogues to predict and interpret the expected spectral features. This approach offers a robust framework for researchers engaged in the synthesis and characterization of this and similar molecules.
Introduction: The Significance of this compound
The diaryl methanone framework is a privileged structure in drug discovery, with the pyridinyl and substituted phenyl rings offering a versatile platform for molecular interactions. The introduction of a chlorine atom at the meta-position of the phenyl ring in this compound significantly influences its electronic properties and conformational flexibility, which in turn can modulate its biological target affinity and pharmacokinetic profile. Accurate and unambiguous characterization of this molecule is the cornerstone of any research and development effort. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to confirm the chemical identity and purity of the synthesized compound.
Molecular Structure and Spectroscopic Rationale
To facilitate the interpretation of the spectral data, it is essential to first visualize the molecular structure of this compound and consider the expected spectroscopic behavior of its constituent functional groups.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the 3-chlorophenyl and pyridin-2-yl rings.
Methodology for Prediction: The chemical shifts (δ) are predicted based on the principles of substituent effects and analysis of similar structures. The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom. The protons on the chlorophenyl ring will be influenced by the electron-withdrawing nature of both the chlorine atom and the carbonyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.7 | Doublet | 1H | H-6' (Pyridine) |
| ~8.0 | Triplet | 1H | H-4' (Pyridine) |
| ~7.9 | Doublet | 1H | H-3' (Pyridine) |
| ~7.8 | Singlet | 1H | H-2 (Phenyl) |
| ~7.7 | Doublet | 1H | H-6 (Phenyl) |
| ~7.5 | Triplet | 1H | H-5 (Phenyl) |
| ~7.4 | Doublet | 1H | H-4 (Phenyl) |
Causality in Signal Assignment:
-
H-6' of Pyridine: The proton ortho to the nitrogen atom is the most deshielded due to the strong inductive effect of the nitrogen.
-
H-2 of Phenyl: This proton is ortho to the carbonyl group and meta to the chlorine, but its proximity to the carbonyl group is expected to result in a downfield shift. Its meta-relationship to other protons on the ring might result in a near-singlet appearance.
-
Aromatic Region Complexity: The remaining protons on both rings will appear in the aromatic region, and their exact chemical shifts and coupling patterns will be influenced by the combined electronic effects of the substituents.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.
Methodology for Prediction: The chemical shifts are predicted based on additive models for substituent effects on aromatic rings and the known chemical shift of a carbonyl carbon in a diaryl ketone.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (Carbonyl) |
| ~155 | C-2' (Pyridine) |
| ~150 | C-6' (Pyridine) |
| ~138 | C-1 (Phenyl) |
| ~137 | C-4' (Pyridine) |
| ~135 | C-3 (Phenyl) |
| ~132 | C-5 (Phenyl) |
| ~130 | C-6 (Phenyl) |
| ~128 | C-2 (Phenyl) |
| ~127 | C-4 (Phenyl) |
| ~125 | C-3' (Pyridine) |
| ~122 | C-5' (Pyridine) |
Expert Insights: The carbonyl carbon is expected to have the most downfield chemical shift due to its sp² hybridization and the deshielding effect of the attached oxygen atom. The carbon atoms attached to the chlorine and nitrogen atoms will also exhibit characteristic downfield shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample of this compound onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the crystal after the measurement.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (Aromatic) |
| ~1680-1660 | Strong | C=O stretching (Aryl ketone) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |
| ~1100-1000 | Medium | C-Cl stretching |
| ~800-700 | Strong | C-H out-of-plane bending (Aromatic) |
Trustworthiness of Data: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption due to the carbonyl (C=O) stretch. Its position, typically between 1680 and 1660 cm⁻¹, is characteristic of a diaryl ketone and provides strong evidence for the presence of this functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small amount of the sample into the ion source of the mass spectrometer.
-
Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Accelerate the resulting ions into the mass analyzer.
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
Detect the ions and generate a mass spectrum.
Predicted Fragmentation Pattern:
Figure 2. Predicted major fragmentation pathway for this compound in EI-MS.
Table 4: Predicted Major Ions in the Mass Spectrum of this compound
| m/z | Ion Structure | Significance |
| 217/219 | [(3-ClPh)(Py)CO]⁺ | Molecular ion peak (M⁺) and M+2 peak due to ³⁷Cl isotope |
| 111/113 | [3-ClPh]⁺ | Fragment corresponding to the 3-chlorophenyl cation |
| 106 | [PyCO]⁺ | Fragment corresponding to the pyridinoyl cation |
| 78 | [Py]⁺ | Fragment corresponding to the pyridyl cation |
Authoritative Grounding: The presence of a molecular ion peak at m/z 217 and an M+2 peak with approximately one-third the intensity at m/z 219 would be a definitive indicator of a molecule containing one chlorine atom. The fragmentation pattern, showing the loss of the chlorophenyl and pyridinoyl moieties, would further corroborate the proposed structure.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By leveraging predictive models based on fundamental spectroscopic principles and data from analogous compounds, researchers can confidently interpret the NMR, IR, and MS spectra to confirm the identity and purity of their synthesized material. This analytical rigor is essential for advancing research in fields that utilize this important chemical scaffold.
References
Due to the lack of publicly available experimental spectral data for this compound, this section cannot be populated with specific citations for the data itself. The principles and general data ranges cited are from standard organic spectroscopy textbooks and widely accepted chemical knowledge.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
The Ascendant Role of Pyridinyl Methanone Derivatives in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs.[1] Among the vast landscape of pyridine-containing compounds, pyridinyl methanone derivatives have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities.[2][3] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities with a pronounced focus on anticancer applications, and the intricate structure-activity relationships of these compelling molecules. We delve into the causality behind experimental designs and present validated protocols to empower researchers in their quest to develop novel therapeutics based on this privileged scaffold.
The Strategic Importance of the Pyridinyl Methanone Core
The pyridinyl methanone framework, characterized by a pyridine ring linked to a carbonyl group, serves as a versatile template for drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and target engagement, while the methanone linker provides a point of structural diversity for fine-tuning pharmacological properties.[4] This unique combination of features has propelled the investigation of pyridinyl methanone derivatives across a spectrum of therapeutic areas.
Synthetic Avenues to Pyridinyl Methanone Derivatives
The synthesis of pyridinyl methanone derivatives can be approached through several strategic routes, allowing for the introduction of a wide array of substituents on both the pyridine ring and the methanone moiety.
A prevalent and effective method involves the nucleophilic aromatic substitution (SNAr) on halopyridines. This approach is particularly useful for introducing various amine-containing side chains.[5] Another common strategy is the addition of Grignard reagents to pyridine N-oxides, which, followed by treatment with acetic anhydride, yields 2-substituted pyridines.[6] The choice of synthetic pathway is often dictated by the desired substitution pattern and the commercial availability of starting materials.
Visualizing a General Synthetic Workflow
Caption: Generalized workflow for the synthesis of pyridinyl methanone derivatives via SNAr.
The Broad Spectrum of Biological Activity
Pyridinyl methanone derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[3] Their ability to interact with various biological targets underscores their potential as therapeutic agents.
A Deep Dive into Anticancer Applications
The anticancer potential of pyridinyl methanone derivatives is a focal point of current research. These compounds have shown efficacy against a range of cancer cell lines, often through mechanisms that involve the modulation of key cellular processes.
Several pyridinyl methanone derivatives have been identified as potent inhibitors of crucial signaling pathways implicated in cancer progression. For instance, certain derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By suppressing VEGF-induced phosphorylation of VEGFR-2, these compounds can inhibit the proliferation and migration of endothelial cells, thereby impeding tumor growth.[7]
A significant mechanism through which pyridinyl methanone derivatives exert their anticancer effects is the induction of cell cycle arrest.[8] Studies have shown that some of these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to the inhibition of cell proliferation.[8][9]
The programmed cell death, or apoptosis, is a critical process that is often dysregulated in cancer. Pyridinyl methanone derivatives have been shown to induce apoptosis in cancer cells.[8] This is often achieved through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Visualizing a Key Anticancer Signaling Pathway
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Unraveling the Molecular Mechanisms of (3-Chlorophenyl)(pyridin-2-yl)methanone: A Technical Guide for Researchers
Abstract
(3-Chlorophenyl)(pyridin-2-yl)methanone, a compound of significant interest within the scientific community, presents a complex pharmacological profile. This technical guide provides an in-depth exploration of the hypothesized mechanisms of action for this molecule, offering a comprehensive resource for researchers, scientists, and professionals in drug development. By synthesizing current knowledge and proposing a structured experimental framework, this document aims to facilitate a deeper understanding of the compound's biological activities and guide future research endeavors. We will delve into its interactions with the endocannabinoid system, its off-target effects on cardiac ion channels, and its potential cytotoxic properties, providing detailed protocols and theoretical frameworks to rigorously test these hypotheses.
Introduction: The Enigmatic Profile of this compound
This compound, also identified in scientific literature as JWH-030, is a synthetic compound that has garnered attention for its notable biological effects. Structurally, it features a 3-chlorophenyl group linked to a pyridin-2-yl moiety via a ketone bridge. While its initial interest stemmed from its classification as a research chemical, subsequent studies have begun to peel back the layers of its complex pharmacology.
Emerging evidence suggests that its primary mechanism of action involves the modulation of the endocannabinoid system. Specifically, it has been characterized as a cannabinoid receptor agonist, exhibiting partial agonism at CB1 receptors.[1] This interaction likely underlies its observed analgesic effects.[1] However, the story is not so simple. Further investigations have revealed a more intricate and potentially concerning pharmacological profile, including cytotoxicity mediated through the CB2 receptor and inhibition of the human Ether-à-go-go-related gene (hERG) channel, a critical component of cardiac repolarization.[2]
This guide will dissect these key findings, presenting them as distinct yet potentially interconnected mechanistic hypotheses. For each hypothesis, we will provide the scientific rationale, detailed experimental protocols for validation, and visual representations of the key pathways and workflows. Our goal is to equip researchers with the necessary tools and conceptual frameworks to systematically investigate the multifaceted actions of this compound.
Hypothesis 1: Cannabinoid Receptor Agonism
The most prominent hypothesis regarding the mechanism of action of this compound is its function as a cannabinoid receptor agonist. The cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily expressed in the immune system and peripheral tissues.
Rationale and Supporting Evidence
This compound has been identified as a partial agonist at CB1 receptors with a Ki of 87 nM.[1] This binding affinity, approximately half the potency of THC, suggests that many of its biological effects are likely mediated through the activation of these receptors. Furthermore, studies have indicated that its cytotoxic effects can be attenuated by a CB2 receptor antagonist, implicating the involvement of this receptor subtype as well.[2]
Experimental Validation
To rigorously validate and characterize the cannabinoid receptor agonism of this compound, a multi-tiered experimental approach is recommended.
These assays will determine the binding affinity of the compound for CB1 and CB2 receptors.
-
Objective: To quantify the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing either human CB1 or CB2 receptors.
-
Incubate the membranes with a known radiolabeled cannabinoid receptor antagonist (e.g., [3H]SR141716A for CB1 or [3H]SR144528 for CB2) at a fixed concentration.
-
Add increasing concentrations of this compound to displace the radioligand.
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
-
Expected Outcome: Determination of the precise binding affinities for both CB1 and CB2 receptors, confirming its preferential binding, if any.
| Parameter | Description |
| Receptors | Human CB1 and CB2, expressed in HEK293 cells |
| Radioligand (CB1) | [3H]SR141716A |
| Radioligand (CB2) | [3H]SR144528 |
| Competitor | This compound |
| Analysis | IC50 determination and Cheng-Prusoff conversion to Ki |
These assays will determine the functional activity of the compound at the CB1 and CB2 receptors.
-
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at CB1 and CB2 receptors and to quantify its potency (EC50) and efficacy.
-
Methodology (cAMP Assay):
-
Use CHO cells co-expressing either human CB1 or CB2 receptors and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Treat the cells with increasing concentrations of this compound.
-
Measure the resulting change in reporter gene expression (luciferase activity), which is inversely proportional to cAMP levels.
-
A decrease in the forskolin-stimulated signal indicates agonism.
-
-
Methodology (GTPγS Binding Assay):
-
Incubate cell membranes expressing either CB1 or CB2 receptors with GDP and [35S]GTPγS.
-
Add increasing concentrations of this compound.
-
Agonist binding will stimulate the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
-
Expected Outcome: A dose-dependent decrease in cAMP levels or an increase in GTPγS binding will confirm agonism and allow for the determination of EC50 and maximal efficacy relative to a known full agonist (e.g., CP55,940).
Caption: Experimental workflow for validating hERG channel inhibition.
Hypothesis 3: CB2 Receptor-Mediated Cytotoxicity and Apoptosis
Beyond its effects on neuronal and cardiac channels, this compound has been reported to exhibit cytotoxicity, and this effect appears to be linked to the CB2 receptor. [2]This suggests a potential mechanism involving the induction of programmed cell death, or apoptosis.
Rationale and Supporting Evidence
Research has demonstrated that the cytotoxicity of this compound in H9c2 cells can be inhibited by a CB2 antagonist (AM630) but not a CB1 antagonist (rimonabant). [2]This cytotoxicity is associated with an increase in caspase-3 levels, a key executioner caspase in the apoptotic cascade. [2]
Experimental Validation
To investigate this hypothesis, a series of cell-based assays are proposed.
-
Objective: To confirm the cytotoxic effects of this compound on various cell lines, including those with varying levels of CB2 receptor expression.
-
Methodology:
-
Culture relevant cell lines (e.g., H9c2 cardiomyocytes, immune cell lines like Jurkat or RAW 264.7) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
In parallel, pre-treat a set of wells with a CB2 antagonist (AM630) before adding the compound.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Expected Outcome: A dose- and time-dependent decrease in cell viability that is attenuated by the CB2 antagonist, confirming the involvement of the CB2 receptor in the cytotoxic effect.
-
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Methodology:
-
Treat cells with this compound at concentrations determined from the viability assays.
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in Annexin V positive cells will indicate apoptosis.
-
Caspase Activity Assays: Measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates. An increase in caspase-3 activity will confirm the involvement of this executioner caspase.
-
-
Expected Outcome: An increase in markers of apoptosis, such as Annexin V staining and caspase-3 activity, in a dose-dependent manner following treatment with the compound.
Caption: Proposed pathway for CB2 receptor-mediated apoptosis.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses a multi-faceted pharmacological profile. The primary mechanism of action appears to be agonism at cannabinoid receptors, which likely contributes to its analgesic properties. However, significant off-target effects, including hERG channel inhibition and CB2 receptor-mediated cytotoxicity, present important considerations for its potential therapeutic application and highlight potential safety liabilities.
The experimental frameworks outlined in this guide provide a clear and logical path for researchers to systematically investigate these hypotheses. By employing a combination of binding assays, functional assays, electrophysiology, and cell-based cytotoxicity and apoptosis assays, a comprehensive understanding of the molecular mechanisms of this compound can be achieved.
Future research should also focus on in vivo studies to correlate these in vitro findings with physiological and toxicological outcomes. Furthermore, structure-activity relationship (SAR) studies could be initiated to design analogs with improved selectivity and reduced off-target effects, potentially separating the desired cannabinoid receptor activity from the undesirable hERG inhibition and cytotoxicity. A thorough understanding of the mechanisms detailed herein is a critical first step towards either mitigating the risks associated with this compound or leveraging its unique properties for therapeutic benefit.
References
-
Choi, H., Lee, B. H., & Kim, J. H. (2016). Synthetic cannabinoid, JWH-030, induces QT prolongation through hERG channel inhibition. Toxicology Research, 32(4), 335-342. [Link]
-
Wikipedia contributors. (2023, December 1). JWH-030. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of (3-Chlorophenyl)(pyridin-2-yl)methanone in Organic Solvents
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (3-Chlorophenyl)(pyridin-2-yl)methanone, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of solubility assessment.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates in various organic solvents is a critical parameter that influences the entire drug development lifecycle. From synthesis and purification to formulation and bioavailability, a thorough understanding of a compound's solubility characteristics is paramount. This compound, a heterocyclic ketone, presents a unique solubility profile governed by its distinct structural features. This guide will delve into the theoretical underpinnings of its solubility and provide robust experimental protocols for its empirical determination.
Physicochemical Characterization of this compound
A foundational understanding of the physicochemical properties of this compound is essential to predict and interpret its solubility in different organic solvents. The principle of "like dissolves like" is a cornerstone of solubility science, suggesting that substances with similar polarities are more likely to be soluble in one another.
Key Physicochemical Properties:
| Property | Value/Descriptor | Source |
| Molecular Formula | C₁₂H₈ClNO | [1][2] |
| Molecular Weight | 217.65 g/mol | [2] |
| Appearance | Solid | [1] |
| LogP | 3.22 | [1] |
| Rotatable Bonds | 2 | [1] |
The molecular structure of this compound features a polar pyridinyl group and a relatively non-polar chlorophenyl group, imparting a degree of both polar and non-polar character to the molecule. The presence of the nitrogen atom in the pyridine ring and the carbonyl group allows for potential hydrogen bonding with protic solvents. The LogP value of 3.22 indicates a moderate lipophilicity, suggesting that the compound will likely exhibit good solubility in a range of organic solvents.
Theoretical Solubility Profile in Common Organic Solvents
Based on its physicochemical properties, a theoretical solubility profile can be postulated. This serves as a hypothesis to be tested and refined by empirical data.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to engage in hydrogen bonding with the pyridinyl nitrogen and the carbonyl oxygen suggests that this compound will likely be soluble in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess dipole moments that can interact with the polar regions of the molecule. Good solubility is anticipated in these solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): The presence of the aromatic rings and the overall moderate lipophilicity suggest that there will be some degree of solubility in non-polar solvents, although likely less than in polar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide range of organic compounds and are expected to be good solvents for this compound.
Experimental Determination of the Solubility Profile
A systematic experimental approach is necessary to generate a precise and accurate solubility profile. The following sections detail the methodologies for both thermodynamic and kinetic solubility determination.
Thermodynamic Solubility Determination: The Shake-Flask Method
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the gold standard for this determination.
Protocol: Equilibrium Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Ensure that a visible excess of the solid remains to confirm that the solution is saturated.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the rate at which a compound dissolves. It is particularly useful for comparing a large number of compounds quickly.
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in the target organic solvents.
-
-
Precipitation Monitoring:
-
Monitor the solutions for the formation of a precipitate over a defined period. This can be done visually or using automated instrumentation that measures turbidity.
-
-
Endpoint Determination:
-
The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
-
Diagram: Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination.
Analytical Quantification Methods
Accurate quantification of the dissolved compound is crucial for a reliable solubility profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying the concentration of this compound.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer is a common starting point.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Quantification: A calibration curve is constructed using standards of known concentrations to determine the concentration of the unknown samples.
UV-Vis Spectroscopy
For a less complex matrix, UV-Vis spectroscopy can be a rapid and effective method for quantification.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound should be determined.
-
Calibration Curve: A calibration curve of absorbance versus concentration is prepared using standard solutions.
-
Measurement: The absorbance of the filtered, saturated solution is measured, and the concentration is determined from the calibration curve.
Illustrative Solubility Profile: A Case Study with Benzophenone
Hypothetical Solubility Data for this compound at 25 °C:
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) | Rationale |
| Methanol | Polar Protic | High | Potential for hydrogen bonding. |
| Ethanol | Polar Protic | High | Potential for hydrogen bonding. |
| Acetone | Polar Aprotic | Very High | Strong dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | High | Dipole-dipole interactions. |
| Dichloromethane | Chlorinated | Very High | Good all-around organic solvent. |
| Toluene | Non-polar | Moderate | Aromatic interactions. |
| Hexane | Non-polar | Low | Mismatch in polarity. |
| Dimethyl Sulfoxide | Polar Aprotic | Very High | Highly polar aprotic solvent. |
Conclusion and Future Directions
This technical guide has outlined the theoretical considerations and practical methodologies for determining the solubility profile of this compound in organic solvents. By understanding its physicochemical properties and applying robust experimental techniques, researchers can generate the critical data needed to optimize synthetic routes, purification processes, and formulation strategies. The generation of a comprehensive, quantitative solubility profile for this compound would be a valuable contribution to the scientific community, aiding in its efficient utilization in pharmaceutical research and development.
References
-
Applichem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
Sources
An In-depth Technical Guide on the Theoretical and Computational Studies of (3-Chlorophenyl)(pyridin-2-yl)methanone
This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of (3-Chlorophenyl)(pyridin-2-yl)methanone. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in a deeper understanding of the structural, spectroscopic, and electronic properties of this class of compounds. This document is structured to provide not only procedural steps but also the scientific rationale behind the selection of each analytical technique, ensuring a robust and self-validating approach to the characterization of the title compound.
Introduction: The Significance of Pyridinylmethanones
Pyridinylmethanone derivatives are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their versatile chemical structure, which features a pyridine ring linked to a carbonyl group, allows for a wide range of chemical modifications, leading to a diverse array of biological activities and material properties. These compounds have been explored for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The introduction of a chlorophenyl group, as in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation.
Synthesis and Molecular Structure Confirmation
A fundamental aspect of studying any novel compound is its synthesis and the unambiguous confirmation of its molecular structure. This section outlines a plausible synthetic route for this compound and the analytical techniques employed for its characterization.
Synthetic Pathway
A common and effective method for the synthesis of pyridinylmethanones involves the oxidation of a suitable precursor. For the title compound, a logical synthetic route would be the oxidation of 2-(3-chlorobenzyl)pyridine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-chlorobenzyl)pyridine in a suitable solvent such as glacial acetic acid.
-
Oxidation: While stirring, slowly add an oxidizing agent, for instance, a solution of chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting mixture is then neutralized with a suitable base, such as sodium bicarbonate, until a precipitate is formed.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Diagram of the Synthetic Workflow
Methodological & Application
synthesis protocol for (3-Chlorophenyl)(pyridin-2-yl)methanone
An Application Note and Synthesis Protocol for (3-Chlorophenyl)(pyridin-2-yl)methanone
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a diaryl ketone of significant interest as a building block in medicinal chemistry and materials science. We present a robust and reproducible two-step synthetic protocol, beginning with a Grignard reaction to form the intermediate alcohol, (3-Chlorophenyl)(pyridin-2-yl)methanol, followed by its oxidation to the target ketone. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed step-by-step instructions, safety protocols, and characterization data to ensure successful synthesis and validation.
Introduction and Strategic Rationale
Diaryl ketones, particularly those incorporating heterocyclic moieties like pyridine, are prevalent scaffolds in pharmacologically active compounds. The title compound, this compound, serves as a key precursor for more complex molecular architectures. The synthesis of such ketones is not always straightforward. Direct methods like the Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis, are generally ineffective for electron-deficient rings such as pyridine.[1][2][3] The pyridine nitrogen acts as a Lewis base, coordinating strongly with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic substitution.[3]
Therefore, alternative strategies are required. Viable routes include:
-
Palladium-catalyzed cross-coupling reactions: Modern methods like the Fukuyama or carbonylative Suzuki couplings offer elegant solutions but can require specialized catalysts and conditions.[4][5]
-
Direct Oxidation of a Methylene Bridge: The oxidation of a precursor like 2-(3-chlorobenzyl)pyridine is a potential route, often employing strong oxidants like potassium permanganate.[6][7]
-
Organometallic Addition followed by Oxidation: This is a classic and highly reliable approach. It involves the nucleophilic addition of an organometallic reagent (like a Grignard or organolithium species) to an aldehyde, followed by the oxidation of the resulting secondary alcohol.[8][9]
This protocol details the latter strategy due to its reliability, scalability, and use of readily available starting materials. The synthesis is logically divided into two distinct, high-yielding stages, allowing for the isolation and purification of the intermediate alcohol, which often leads to a cleaner final product.[9]
Overall Synthetic Workflow
The chosen pathway involves the initial formation of (3-Chlorophenyl)(pyridin-2-yl)methanol via a Grignard reaction, which is then oxidized to yield the target ketone.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
PART A: Synthesis of (3-Chlorophenyl)(pyridin-2-yl)methanol
This step focuses on the carbon-carbon bond formation using a Grignard reaction. The key to success is the rigorous exclusion of water, which would quench the highly basic Grignard reagent.[10][11]
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.34 g | 55.0 | 1.1 |
| 1-Bromo-3-chlorobenzene | 108-37-2 | 191.47 | 9.57 g | 50.0 | 1.0 |
| Iodine | 7553-56-2 | 253.81 | 1 crystal | - | - |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - | - |
| Pyridine-2-carboxaldehyde | 1121-60-4 | 107.11 | 5.14 g | 48.0 | 0.96 |
| Sat. aq. NH₄Cl | - | - | ~50 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | ~10 g | - | - |
Equipment
-
500 mL three-neck round-bottom flask, flame-dried
-
Reflux condenser and dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Ice-water bath
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Anhydrous ethers like THF are highly flammable and can form explosive peroxides. Use from a freshly opened bottle or after purification.
-
Grignard reagents are moisture-sensitive and pyrophoric upon concentration. Handle under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Procedure
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Place the apparatus under a positive pressure of nitrogen.
-
Grignard Reagent Formation: Place the magnesium turnings (1.34 g) in the flask. Add a single crystal of iodine to help initiate the reaction.[9] Add 20 mL of anhydrous THF.
-
In the dropping funnel, prepare a solution of 1-bromo-3-chlorobenzene (9.57 g) in 40 mL of anhydrous THF.
-
Add ~5 mL of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gently warm the flask with a heating mantle. Once initiated, a brownish-gray color will appear.
-
Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve pyridine-2-carboxaldehyde (5.14 g) in 40 mL of anhydrous THF and add this solution to the dropping funnel.
-
Add the aldehyde solution dropwise to the cooled and vigorously stirred Grignard reagent over 30 minutes. A color change and formation of a precipitate will be observed. Maintaining a low temperature is crucial to minimize side reactions.[9]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate).
-
Work-up and Purification: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).[9]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated brine solution (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as a viscous oil or solid.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure (3-Chlorophenyl)(pyridin-2-yl)methanol. An expected yield is in the range of 80-90%.
PART B: Oxidation to this compound
This step employs a chromium-based oxidant to convert the secondary alcohol into the target ketone. This is a well-established transformation for this class of compounds.[8]
Caption: Simplified mechanism of alcohol oxidation.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| (3-Chlorophenyl)(pyridin-2-yl)methanol | - | 220.67 | 8.83 g | 40.0 | 1.0 |
| Chromium Trioxide (CrO₃) | 1333-82-0 | 99.99 | 4.40 g | 44.0 | 1.1 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 80 mL | - | - |
| Isopropanol | 67-63-0 | 60.10 | ~10 mL | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~200 mL | - | - |
| Sodium Bicarbonate (Sat. aq.) | 144-55-8 | 84.01 | ~250 mL | - | - |
Safety Precautions
-
Chromium(VI) compounds are highly toxic, carcinogenic, and strong oxidizers. Handle with extreme care, using gloves and working in a fume hood.
-
Acetic acid is corrosive. Avoid inhalation and skin contact.
-
The reaction can be exothermic. Control the addition rate of the oxidant carefully.
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the (3-Chlorophenyl)(pyridin-2-yl)methanol (8.83 g) in 40 mL of glacial acetic acid.
-
Oxidant Preparation: In a separate beaker, carefully dissolve chromium trioxide (4.40 g) in 40 mL of glacial acetic acid. Caution: This may be exothermic.
-
Oxidation: Cool the alcohol solution in an ice-water bath. Slowly add the chromium trioxide solution dropwise over 20-30 minutes, ensuring the internal temperature remains below 25 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up and Purification: Cool the mixture in an ice bath and quench the excess oxidant by the slow addition of isopropanol (~10 mL) until the orange/brown color turns to a deep green.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Carefully neutralize the solution by the slow addition of saturated aqueous sodium bicarbonate until the pH is ~7-8. Be cautious of vigorous gas evolution.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with water (1 x 50 mL) and then brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ketone.
-
Purify the product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid. A quantitative yield is often achievable.[8]
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons of the 3-chlorophenyl and pyridin-2-yl rings. The pyridyl proton adjacent to the nitrogen (H6') will be the most downfield.
-
¹³C NMR (CDCl₃, 101 MHz): A signal corresponding to the ketone carbonyl (C=O) is expected around 193-195 ppm.[12] Additional signals will be present for the 11 other aromatic carbons.
-
Infrared (KBr, cm⁻¹): A strong absorption band characteristic of the diaryl ketone C=O stretch is expected in the region of 1650-1670 cm⁻¹.[12]
-
Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular formula C₁₂H₈ClNO.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate | Wet glassware or solvent; inactive magnesium surface. | Ensure all glassware is rigorously flame-dried under vacuum/inert gas. Use freshly opened anhydrous solvent. Add a small iodine crystal or a few drops of 1,2-dibromoethane to activate the Mg surface. |
| Low yield in Grignard step | Premature quenching of the reagent by moisture or acidic protons; formation of biphenyl side-product. | Re-check for anhydrous conditions. Ensure the aldehyde is pure. Add the bromide solution slowly to avoid high local concentrations that favor Wurtz coupling.[10] |
| Incomplete oxidation | Insufficient oxidant; short reaction time. | Use a slight excess of the oxidizing agent (1.1-1.2 eq.). Monitor the reaction by TLC and extend the reaction time if necessary. |
| Difficult purification | Presence of chromium salts in the organic layer. | Ensure thorough washing during work-up. An additional wash with a sodium thiosulfate solution can help remove residual chromium species. |
References
-
Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]
-
Semantic Scholar. Divergent synthesis of 4,6-diarylated pyridin-2(1H)-ones from chalcones. [Link]
-
ResearchGate. Strategies for the synthesis of diaryl ketones. [Link]
-
PMC (PubMed Central). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. [Link]
-
GlobalChemMall. This compound. [Link]
-
Royal Society of Chemistry. Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. [Link]
-
Chemistry LibreTexts. The Grignard Reaction (Experiment). [Link]
-
ACS Publications. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. [Link]
-
PMC (PubMed Central). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. [Link]
-
Khan Academy. Friedel-Crafts acylation (video). [Link]
-
ACS Publications. Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone. [Link]
-
YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]
-
ResearchGate. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. [Link]
-
University of Colorado Boulder. Preparation of Triphenyl Methanol by Grignard Reaction. [Link]
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- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. グリニャール試薬 [sigmaaldrich.com]
- 12. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chlorophenyl Pyridinyl Methanones via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of chlorophenyl pyridinyl methanones, a key structural motif in various pharmaceutical compounds. The core of this application note is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. Detailed protocols, mechanistic insights, safety precautions, and purification strategies are presented to aid researchers, scientists, and drug development professionals in successfully executing this synthesis. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chlorophenyl Pyridinyl Methanones
Chlorophenyl pyridinyl methanones serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. Their structural framework is a cornerstone for compounds targeting various therapeutic areas. A notable example is their role as a precursor to 4-Chlorophenyl-2-pyridinylmethanol, an important intermediate in the manufacturing of the antihistamine bepotastine.[1] The efficient and reliable synthesis of these methanones is therefore of significant interest to the pharmaceutical and medicinal chemistry sectors.
The Grignard reaction offers a powerful and direct route to these ketones by reacting a suitable Grignard reagent with a pyridine nitrile derivative.[2][3] This method is advantageous as it forms the key carbon-carbon bond in a single step.[4]
The Grignard Reaction: A Mechanistic Overview
The synthesis of a ketone via the reaction of a Grignard reagent with a nitrile is a two-stage process: nucleophilic addition followed by hydrolysis.[2][5]
Stage 1: Nucleophilic Addition to the Nitrile
The Grignard reagent (R-MgX), a potent nucleophile, attacks the electrophilic carbon of the nitrile group (C≡N).[3][6] This addition breaks the pi bond of the nitrile, forming a new carbon-carbon bond and resulting in a negatively charged imine intermediate (an iminium salt).[3] A key feature of this reaction is that the Grignard reagent adds only once to the nitrile.[3] The resulting negatively charged imine is unreactive towards further nucleophilic attack by another Grignard molecule.[2][3]
Stage 2: Hydrolysis of the Imine Intermediate
The imine intermediate is stable until an aqueous acidic workup is performed.[5] The addition of aqueous acid protonates the imine, which then undergoes hydrolysis to yield the final ketone product.[3][5] The ketone is not formed until after the hydrolysis step, which prevents it from reacting further with any remaining Grignard reagent.
Caption: Mechanism of Grignard reaction with a nitrile to form a ketone.
Detailed Experimental Protocol
This protocol outlines the synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone, a representative example of a chlorophenyl pyridinyl methanone.
Materials and Reagents
| Reagent/Material | Purpose | Purity/Grade |
| 4-bromochlorobenzene | Starting material for Grignard reagent | >98% |
| Magnesium turnings | Formation of Grignard reagent | >99% |
| Iodine | Initiator for Grignard reaction | Crystal |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Anhydrous, <50 ppm H₂O |
| 2-Cyanopyridine | Electrophile | >98% |
| Saturated aqueous ammonium chloride | Quenching agent | Reagent grade |
| Ethyl acetate | Extraction solvent | HPLC grade |
| Anhydrous sodium sulfate | Drying agent | Anhydrous |
| Silica gel | Stationary phase for chromatography | 60 Å, 230-400 mesh |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and purification
-
Rotary evaporator
Step-by-Step Procedure
Step 1: Preparation of the Grignard Reagent (4-chlorophenylmagnesium bromide)
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.[7][8]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents).[9] Add a single crystal of iodine to activate the magnesium surface.[9]
-
Solvent Addition: Add a sufficient amount of anhydrous tetrahydrofuran (THF) to cover the magnesium turnings.[9]
-
Initiation: In the dropping funnel, dissolve 4-bromochlorobenzene (1.0 equivalent) in anhydrous THF.[9] Add a small portion of the 4-bromochlorobenzene solution to the magnesium suspension.[9] The reaction is initiated when bubbling and a gentle reflux are observed.[9] Gentle warming with a heat gun may be necessary if the reaction does not start.[10]
-
Grignard Formation: Once initiated, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a steady reflux.[9] After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[9]
Step 2: Reaction with 2-Cyanopyridine
-
Cooling: Cool the freshly prepared Grignard reagent solution to a temperature between -5°C and 0°C using an ice bath.[1][9]
-
Addition of Nitrile: In a separate flask, dissolve 2-cyanopyridine (0.9 equivalents) in anhydrous THF.[1][9] Add the 2-cyanopyridine solution dropwise to the cooled and stirred Grignard reagent.[1][9] Maintain a low temperature during the addition to control the reaction rate.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[9]
Step 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[1][9][11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[1][9][11]
-
Washing: Combine the organic layers and wash sequentially with water and brine.[9][11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1][11]
-
Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is 40% ethyl acetate in hexane.[1] A reported yield for a similar synthesis of the corresponding alcohol is 75%.[1]
Caption: Experimental workflow for the synthesis of chlorophenyl pyridinyl methanones.
Safety Precautions and Best Practices
The Grignard reaction is highly exothermic and involves flammable and moisture-sensitive reagents.[12][13][14] Adherence to strict safety protocols is mandatory.
-
Anhydrous Conditions: Grignard reagents react violently with water.[7][8][14] All glassware must be scrupulously dried, and anhydrous solvents must be used. The entire reaction should be carried out under an inert atmosphere (nitrogen or argon).[11][12]
-
Flammability: Ethereal solvents like THF and diethyl ether are highly flammable.[7][12][13] Ensure there are no open flames in the laboratory and work in a well-ventilated chemical fume hood.[7][12]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic.[7][12] Have an ice-water bath ready to control the reaction temperature.[7] The addition of the alkyl or aryl halide should be slow and controlled to prevent a runaway reaction.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves.[12][13]
-
Quenching: The quenching process is also exothermic. Add the quenching agent slowly and with cooling.[15]
Characterization and Purity Analysis
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Successful recrystallization can increase purity from ~95% to >99.5%.[16]
-
Melting Point: A sharp melting point range indicates high purity.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Grignard reaction fails to initiate | - Presence of moisture in glassware or solvent- Impure magnesium | - Ensure all glassware is flame-dried and solvents are anhydrous- Activate magnesium with iodine or by crushing |
| Low yield of the final product | - Incomplete formation of the Grignard reagent- Side reactions (e.g., biphenyl formation)[17]- Suboptimal reaction temperature | - Ensure complete formation of the Grignard reagent before adding the nitrile- Control the addition rate and temperature to minimize side reactions |
| Impure final product | - Incomplete reaction- Inefficient purification | - Monitor the reaction by TLC to ensure completion- Optimize the column chromatography conditions or consider recrystallization |
References
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) . Master Organic Chemistry. [Link]
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Ch20: RLi or RMgX with Nitriles to Ketones . University of Calgary. [Link]
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What are Grignard reagent preparation precautions during preparation? Quora. [Link]
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The Mechanism of Grignard and Organolithium Reactions with Nitriles . Chemistry Steps. [Link]
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Developing SOPs for Hazardous Chemical Manipulations . American Chemical Society. [Link]
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Grignard Reaction . American Chemical Society. [Link]
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Application Notes and Protocols: (3-Chlorophenyl)(pyridin-2-yl)methanone in Medicinal Chemistry
Introduction: The Emerging Potential of Aryl-Pyridinyl Ketones in Kinase Inhibition
The confluence of a pyridine ring and an aromatic ketone establishes a pharmacophore of significant interest in contemporary medicinal chemistry. (3-Chlorophenyl)(pyridin-2-yl)methanone, belonging to the aryl-pyridinyl ketone class, represents a scaffold with considerable potential for the development of targeted therapeutics. While this specific molecule is often cataloged as a synthetic intermediate, its structural motifs are prevalent in a range of biologically active compounds, particularly kinase inhibitors. Kinases, being pivotal regulators of cellular signaling, are implicated in a multitude of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders. Consequently, the development of novel kinase inhibitors is a cornerstone of modern drug discovery.
This guide provides a comprehensive overview of the potential applications of this compound as a scaffold for kinase inhibitor discovery, with a primary focus on Glycogen Synthase Kinase-3β (GSK-3β) and a secondary outlook on p38 Mitogen-Activated Protein (MAP) Kinase. These kinases are central to signaling pathways dysregulated in numerous diseases, making them attractive targets for therapeutic intervention.
Scientific Rationale: Targeting GSK-3β and p38 MAP Kinase
The rationale for exploring this compound and its derivatives as kinase inhibitors is rooted in established structure-activity relationships (SAR) for related compounds. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in the hinge region of many kinase ATP-binding sites. The diaryl ketone structure provides a rigid scaffold for orienting substituents to probe various pockets within the enzyme's active site.
Glycogen Synthase Kinase-3β (GSK-3β): A Multifaceted Therapeutic Target
GSK-3β is a constitutively active serine/threonine kinase that plays a critical role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis[1][2]. Its overactivity is a pathological hallmark in several diseases:
-
Neurodegenerative Diseases: In Alzheimer's disease, GSK-3β contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and promotes the production of amyloid-β plaques[3].
-
Cancer: GSK-3β is implicated in the regulation of signaling pathways that control tumor cell survival and proliferation[2][4].
-
Inflammatory Diseases: GSK-3β modulates the inflammatory response, and its inhibition has shown therapeutic potential in models of inflammatory conditions[4].
The aryl-pyridinyl scaffold has been successfully employed in the design of potent GSK-3β inhibitors. For instance, N-(pyridin-2-yl)cyclopropanecarboxamide derivatives have demonstrated nanomolar efficacy against GSK-3β[3]. This provides a strong impetus for investigating this compound as a foundational structure for novel GSK-3β inhibitors.
p38 MAP Kinase: A Key Mediator of Inflammation
The p38 MAP kinase family, particularly p38α, is a central node in the cellular response to inflammatory cytokines and environmental stress[5]. Activation of the p38 MAP kinase pathway leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Therefore, inhibition of p38 MAP kinase is a well-validated strategy for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. The diaryl urea class of inhibitors, which share structural similarities with aryl-pyridinyl ketones, are potent allosteric inhibitors of p38 MAP kinase. This suggests that the this compound scaffold could be adapted to target this important inflammatory kinase.
Experimental Protocols
The following protocols are designed to assess the potential of this compound and its analogs as kinase inhibitors. These are generalized methodologies that should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: In Vitro GSK-3β Inhibition Assay (Kinase-Glo® Luminescent Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK-3β.
Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is inversely proportional to the kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide like GSK-3 Substrate Peptide; AnaSpec, Inc.)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (test compound)
-
Known GSK-3β inhibitor (positive control, e.g., CHIR-99021)
-
DMSO (vehicle control)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction: a. To each well of a 96-well plate, add 5 µL of the diluted test compound or control. b. Add 10 µL of a solution containing the GSK-3β enzyme and GSK-3β substrate in assay buffer. The final enzyme and substrate concentrations should be optimized based on the manufacturer's recommendations and preliminary experiments. c. Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically at or near the Km for ATP). d. Incubate the plate at 30°C for 60 minutes.
-
Detection: a. Equilibrate the Kinase-Glo® reagent to room temperature. b. Add 25 µL of the Kinase-Glo® reagent to each well. c. Mix briefly on a plate shaker. d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (no enzyme control) from all experimental wells. b. Normalize the data by setting the vehicle control (DMSO) as 100% activity and a "no ATP" control as 0% activity. c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for in vitro kinase inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol is used to verify that the compound binds to its intended target (e.g., GSK-3β) within a cellular context.
Principle: CETSA® leverages the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Materials:
-
Cell line expressing the target kinase (e.g., HEK293 cells)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler with a gradient function
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific for the target protein (e.g., anti-GSK-3β antibody)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: a. Culture cells to approximately 80% confluency. b. Treat the cells with the test compound at a desired concentration (e.g., 10 µM) or with DMSO for 1-2 hours.
-
Heating: a. Harvest and wash the cells with PBS. b. Resuspend the cell pellets in PBS containing a protease inhibitor cocktail. c. Aliquot the cell suspension into PCR tubes. d. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or sonication. b. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. c. Collect the supernatant containing the soluble proteins. d. Quantify the protein concentration in each supernatant.
-
Western Blotting: a. Normalize the protein samples to the same concentration. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with the primary antibody against the target protein. d. Incubate with the HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for each temperature point. b. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. c. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
CETSA® Experimental Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).
Quantitative Data Summary
While specific quantitative data for this compound is not yet publicly available, the following table presents representative IC50 values for structurally related compounds against GSK-3β and p38 MAP kinase to provide a benchmark for expected potency.
| Compound Class | Target Kinase | Representative IC50 | Reference |
| N-(pyridin-2-yl)cyclopropanecarboxamides | GSK-3β | 70 nM | [3] |
| Pyrazolo[1,5-a]pyrimidin-7-amine derivatives | GSK-3β | 0.71 µM | [4][6] |
| Diaryl urea derivatives | p38α MAP Kinase | 38 nM | [7] |
| Pyridinyl-imidazole inhibitors | p38α MAP Kinase | 0.38 µM | [8] |
Conclusion and Future Directions
This compound presents a valuable starting point for the design and synthesis of novel kinase inhibitors. The protocols and rationale provided in this guide offer a framework for researchers to explore the therapeutic potential of this chemical scaffold. Future work should focus on synthesizing a library of derivatives with modifications to both the chlorophenyl and pyridine rings to establish a comprehensive structure-activity relationship. Promising compounds identified through in vitro and cellular assays should be advanced to in vivo models of disease to evaluate their efficacy and pharmacokinetic properties.
References
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Chencka, M., Kołaczk, P., Pustuła, M., Jarocha, M., Leśniak, A., Pociecha, K., ... & Bojarski, A. J. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. ACS Chemical Neuroscience, 14(15), 2829-2848. [Link]
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PubChem. (2020). Inhibition of GSK-3beta (unknown origin). BioAssay Record AID 1368771. [Link]
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Cormier, M. E., & Woodgett, J. R. (2017). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. International journal of molecular sciences, 18(7), 1365. [Link]
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Pharmaffiliates. (n.d.). (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. [Link]
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de Oliveira, C. S., de Fátima, Â., & Modolo, L. V. (2015). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of the Serbian Chemical Society, 80(1), 1-10. [Link]
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Pal, K., Cao, Y., Gaisina, I. N., Bhattacharya, S., & Basu, A. (2014). Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer. Molecular cancer therapeutics, 13(2), 285-296. [Link]
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Zlatanova-Tenisheva, H., Ivanov, D., & Georgieva, M. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 17(8), 1011. [Link]
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Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272. [Link]
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Pharmaffiliates. (n.d.). (3-(3-Chlorophenethyl)pyridin-2-yl)(1-nitrosopiperidin-4-yl)methanone. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). p38 MAP kinase inhibitor III. [Link]
-
Lee, S., Kim, H., Kim, D., Lee, T., & Park, H. (2020). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International journal of molecular sciences, 21(18), 6848. [Link]
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Rasool, J. U., Sawhney, G., Saroch, D., Ozturk, M., Brombacher, F., Ahmad, B., ... & Ali, A. (2022). Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling. Molecules, 27(22), 8068. [Link]
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Zielińska, M., & Sałaga, M. (2022). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International journal of molecular sciences, 23(19), 11893. [Link]
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Zlatanova-Tenisheva, H., Ivanov, D., & Georgieva, M. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 17(8), 1011. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 28(14), 5378. [Link]
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Rasool, J. U., Sawhney, G., Saroch, D., Ozturk, M., Brombacher, F., Ahmad, B., ... & Ali, A. (2022). Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling. Molecules, 27(22), 8068. [Link]
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González-Vera, J. A., & Correa-Basurto, J. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(18), 6697. [Link]
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Kunfermann, A., Witschel, M., Fries, A., & Spangenberg, T. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria journal, 18(1), 1-12. [Link]
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Rehman, A. U., Al-Majid, A. M., El-Senduny, F. F., & Badria, F. A. (2021). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 26(23), 7349. [Link]
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The Versatile Role of (3-Chlorophenyl)(pyridin-2-yl)methanone in Pharmaceutical Synthesis: Applications and Protocols
(3-Chlorophenyl)(pyridin-2-yl)methanone , a substituted benzoylpyridine, serves as a critical pharmaceutical intermediate in the synthesis of a variety of bioactive molecules. Its unique structural arrangement, featuring a pyridine ring, a carbonyl linker, and a substituted phenyl group, provides a versatile scaffold for medicinal chemists. This guide offers an in-depth exploration of its applications, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
The benzophenone scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of a pyridine ring, as seen in this compound, introduces a key hydrogen bond acceptor and can significantly influence a molecule's pharmacokinetic properties.[2][3][4]
This document will delve into the practical applications of this intermediate, with a focus on its role in the synthesis of precursors for major pharmaceutical drugs.
Application I: Synthesis of a Key Precursor for Loratadine Analogs
Loratadine is a second-generation antihistamine used to treat allergies. The synthesis of loratadine and its analogs often involves intermediates that can be derived from substituted benzoylpyridines.[5][6][7][8] this compound serves as a valuable starting material for the synthesis of key precursors to these tricyclic antihistamines.
Rationale for Use
The carbonyl group of this compound is a key functional handle for introducing the piperidine moiety, a crucial component of the final drug structure. The 3-chlorophenyl and pyridin-2-yl groups form the core of the tricyclic system after subsequent intramolecular cyclization reactions.
Experimental Protocol: Synthesis of (3-(2-(3-Chlorophenyl)ethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone
This protocol details the synthesis of a key intermediate in the loratadine synthesis pathway, starting from this compound.[5][9][10]
Step 1: Wittig Reaction for Alkene Formation
The first step involves a Wittig reaction to extend the carbon chain at the carbonyl group, forming an alkene. The Wittig reaction is a powerful method for olefination of aldehydes and ketones.[11][12][13]
-
Reagents and Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask.
-
Add the ketone solution dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude alkene product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Catalytic Hydrogenation of the Alkene
The newly formed alkene is then reduced to an alkane via catalytic hydrogenation.
-
Reagents and Materials:
-
Alkene from Step 1
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
-
-
Procedure:
-
Dissolve the alkene from Step 1 in ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Place the flask on a Parr hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the desired alkane.
-
Step 3: Grignard Reaction for Piperidine Addition
This step is a conceptual adaptation for building a similar structure, as the direct synthesis of the target from the alkane is not explicitly detailed in the provided search results. A Grignard reaction on a related nitrile intermediate is a common strategy in loratadine synthesis.[5]
-
Reagents and Materials:
-
A suitable pyridyl nitrile precursor
-
4-Chloro-N-methylpiperidine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure (Illustrative):
-
Prepare the Grignard reagent from 4-chloro-N-methylpiperidine and magnesium in anhydrous THF.
-
In a separate flask, dissolve the pyridyl nitrile precursor in anhydrous THF.
-
Slowly add the Grignard reagent to the nitrile solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Work up the reaction mixture by extraction with an organic solvent, followed by washing, drying, and concentration.
-
Purify the product by column chromatography.
-
Data Summary
| Parameter | Wittig Reaction | Catalytic Hydrogenation | Grignard Reaction (Illustrative) |
| Starting Material | This compound | Alkene from Wittig Reaction | Pyridyl nitrile precursor |
| Key Reagents | Methyltriphenylphosphonium bromide, n-BuLi | 10% Pd/C, H₂ | 4-Chloro-N-methylpiperidine, Mg |
| Solvent | Anhydrous THF | Ethanol | Anhydrous THF |
| Typical Yield | 70-85% | >95% | 60-75% |
| Reaction Time | 12-16 hours | 2-6 hours | 4-8 hours |
| Temperature | 0 °C to Room Temp. | Room Temp. | 0 °C to Room Temp. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a key loratadine precursor.
Application II: Synthesis of a Zopiclone Intermediate Precursor
Zopiclone is a nonbenzodiazepine hypnotic used to treat insomnia. Its synthesis involves the condensation of a heterocyclic core with a piperazine derivative. While this compound is not a direct precursor in the most common synthetic routes to Zopiclone, its structural motif is related to key intermediates, and understanding its reactivity is crucial for the synthesis of analogs.[14][15][16][17] The following protocol illustrates the reduction of the ketone to an alcohol, a common transformation in the synthesis of related pharmaceutical building blocks.[18][19]
Rationale for Use
The carbonyl group of this compound can be readily reduced to a hydroxyl group. This transformation is a fundamental step in organic synthesis, allowing for further functionalization or the introduction of a chiral center, which is often critical in pharmacologically active molecules.
Experimental Protocol: Reduction to (3-Chlorophenyl)(pyridin-2-yl)methanol
-
Reagents and Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude alcohol product.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Summary
| Parameter | Reduction to Alcohol |
| Starting Material | This compound |
| Key Reagent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Typical Yield | >90% |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temp. |
Experimental Workflow Diagram
Caption: Workflow for the reduction of the ketone to an alcohol.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its reactivity, centered around the carbonyl group, allows for a wide range of chemical transformations, making it a key building block for complex drug molecules. The protocols outlined in this guide provide a foundation for researchers to utilize this compound in their synthetic endeavors, contributing to the discovery and development of new therapeutic agents.
References
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P
-
A Process For Synthesizing Loratadine - Quick Company. (URL: [Link])
-
Synthesis process of loratadine intermediate - Eureka | Patsnap. (URL: [Link])
- CN113943268A - Preparation method of loratadine key intermediate - Google P
- EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P
- CN1740160A - A kind of synthetic method of loratadine intermediate - Google P
-
Progress in the Synthesis of Loratadine - 中国医药工业杂志. (URL: [Link])
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (URL: [Link])
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (URL: [Link])
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. (URL: [Link])
-
Grignard Reaction. (URL: [Link])
- WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google P
- US20100056785A1 - Preparation Of Zopiclone And Its Enantiomerically Enriched Isomer - Google P
-
Wittig Reaction - Organic Chemistry Portal. (URL: [Link])
-
An improved process for eszopiclone: Anti-insomnia agent - ACG Publications. (URL: [Link])
-
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (URL: [Link])
-
Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC - PubMed Central. (URL: [Link])
-
Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (URL: [Link])
-
Wittig Reaction - Beyond Benign. (URL: [Link])
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (URL: [Link])
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])
- EP1904499A1 - Process for the preparation of zopiclone - Google P
-
Wittig reaction - Wikipedia. (URL: [Link])
- US7786304B2 - Process for the preparation of eszopiclone - Google P
-
Synthesis of RP 48497, an Impurity of Eszopiclone - MDPI. (URL: [Link])
-
2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem. (URL: [Link])
-
Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed. (URL: [Link])
-
Electrocatalytic CO2 Reduction by [Re(CO)3Cl(3-(pyridin-2-yl) - NIH. (URL: [Link])
-
Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF - ResearchGate. (URL: [Link])
-
(3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone | Pharmaffiliates. (URL: [Link])
-
HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - MDPI. (URL: [Link])
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH. (URL: [Link])
-
(3-(3-chlorophenethyl)pyridin-2-yl)(1-nitrosopiperidin-4-yl)methanone - Veeprho. (URL: [Link])
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link]).com/1420-3049/27/15/4737))
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. A Process For Synthesizing Loratadine [quickcompany.in]
- 6. Synthesis process of loratadine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN1740160A - Synthesis process of loratadine intermediate - Google Patents [patents.google.com]
- 8. Progress in the Synthesis of Loratadine [cjph.com.cn]
- 9. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. US20100056785A1 - Preparation Of Zopiclone And Its Enantiomerically Enriched Isomer - Google Patents [patents.google.com]
- 15. acgpubs.org [acgpubs.org]
- 16. EP1904499A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]
- 17. US7786304B2 - Process for the preparation of eszopiclone - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of (3-Chlorophenyl)(pyridin-2-yl)methanone
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of (3-Chlorophenyl)(pyridin-2-yl)methanone. The developed isocratic method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability analysis in pharmaceutical development. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance. A forced degradation study protocol is also included to establish the stability-indicating characteristics of the method.
Introduction
This compound, with the molecular formula C12H8ClNO, is a chemical intermediate of interest in pharmaceutical synthesis. Accurate and precise quantification of this compound is critical for ensuring the quality and consistency of manufacturing processes and the final drug substance. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility in separating and quantifying chemical compounds.
This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The scientific rationale behind the selection of chromatographic conditions is discussed, followed by a comprehensive, step-by-step guide to method validation and forced degradation studies, adhering to the principles outlined in ICH guidelines Q2(R2) and Q1A(R2), respectively.
Chromatographic Principles and Method Rationale
The selected analytical approach is based on reversed-phase chromatography, the most common mode of HPLC used in the pharmaceutical industry. In this technique, a non-polar stationary phase is paired with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
For this compound, a moderately non-polar compound, a C18 column was chosen as the stationary phase to provide sufficient retention and resolution. The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Acetonitrile, a common organic modifier in reversed-phase HPLC, is used to elute the analyte from the column. The aqueous buffer helps to control the pH of the mobile phase and ensure consistent retention times and peak shapes. The isocratic elution mode, where the mobile phase composition remains constant throughout the run, was selected for its simplicity and robustness.
Proposed HPLC Analytical Method
A scientifically sound, hypothetical HPLC method for the analysis of this compound is presented below. This method is based on established principles for similar chemical structures.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.02 M solution of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the filtered buffer with acetonitrile in a 50:50 volume ratio. Degas the mobile phase before use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh an amount of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability.
-
Inject the sample solutions for analysis.
Method Validation Protocol
A comprehensive validation of the analytical method must be performed to ensure its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.
Caption: Workflow for HPLC Method Validation.
System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system must be established.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas (n=5) | ≤ 2.0% |
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure:
-
Inject the mobile phase (blank) to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
If applicable, inject a placebo solution to show the absence of interference from excipients.
-
Perform forced degradation studies (see section 6) and inject the stressed samples. The method is considered specific if the analyte peak is well-resolved from any degradation products.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and stressed samples. The peak purity of the analyte in the presence of its degradants should be evaluated using a photodiode array (PDA) detector if available.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be minimal.
-
The data should be visually inspected for linearity.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Procedure:
-
Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (% RSD) of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: The repeatability experiment is repeated by a different analyst on a different day and/or with a different instrument.
-
Acceptance Criteria: The % RSD between the two sets of data should be ≤ 2.0%.
-
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
pH of the mobile phase buffer (± 0.2 units)
-
Analyze the system suitability standard under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all tested variations.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. These studies expose the drug substance to various stress conditions to generate potential degradation products.
Caption: Workflow for Forced Degradation Studies.
Stress Conditions
-
Acid Hydrolysis: Treat the sample solution with 0.1N HCl at 60°C for a specified time.
-
Base Hydrolysis: Treat the sample solution with 0.1N NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
The extent of degradation should be targeted to be between 5-20%.
Analysis of Stressed Samples
-
After exposure to the stress condition, neutralize the acidic and basic samples.
-
Dilute all stressed samples to the target concentration with the mobile phase.
-
Analyze the samples by the validated HPLC method.
Evaluation
-
Specificity: The chromatograms of the stressed samples should demonstrate complete separation of the parent peak from all degradation product peaks.
-
Peak Purity: The purity of the analyte peak in the stressed samples should be assessed using a PDA detector.
-
Mass Balance: The sum of the assay of the parent compound and the area of all degradation products should be close to 100% of the initial assay value, demonstrating that all degradation products are detected.
Data Presentation
All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and reporting.
Table 3: Example of Linearity Data Summary
| Concentration (µg/mL) | Mean Peak Area (n=3) | % RSD |
| 50 | [Data] | [Data] |
| 75 | [Data] | [Data] |
| 100 | [Data] | [Data] |
| 125 | [Data] | [Data] |
| 150 | [Data] | [Data] |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{[Data]} |
| Linearity Equation | \multicolumn{2}{c | }{[Data]} |
Table 4: Example of Accuracy (Recovery) Data Summary
| Spiked Level | Amount Added (mg) | Amount Found (mg, mean, n=3) | % Recovery | % RSD |
| 80% | [Data] | [Data] | [Data] | [Data] |
| 100% | [Data] | [Data] | [Data] | [Data] |
| 120% | [Data] | [Data] | [Data] | [Data] |
Conclusion
The described RP-HPLC method for the quantification of this compound is simple, rapid, and reliable. The comprehensive validation protocol outlined in this application note, when executed, will ensure that the method is suitable for its intended purpose and complies with regulatory expectations. The inclusion of a forced degradation study protocol establishes the stability-indicating nature of the method, making it a valuable tool for quality control and stability assessment throughout the drug development lifecycle.
References
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
SIELC Technologies. (2018). 4-Chlorophenyl pyridin-3-yl ketone. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 435-441. [Link]
-
GlobalChemMall. (n.d.). This compound. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 621-634. [Link]
Application Notes and Protocols for Cell-Based Assay Development with (3-Chlorophenyl)(pyridin-2-yl)methanone
A Senior Application Scientist's Guide to Characterizing Novel Small Molecules
Introduction: The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. The compound (3-Chlorophenyl)(pyridin-2-yl)methanone, featuring a diaryl ketone scaffold with a pyridine moiety, represents a class of molecules with significant potential for biological activity. This structural motif is present in numerous compounds targeting key cellular processes, including signal transduction pathways regulated by protein kinases. These application notes provide a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to conduct a thorough initial characterization of this compound and similar novel compounds using a tiered approach of cell-based assays. We will progress from broad phenotypic assessments to more detailed mechanistic studies, ensuring a logical and efficient elucidation of the compound's biological effects.
Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind experimental choices to empower researchers to interpret their data with confidence.
Part 1: Foundational Cellular Impact Assessment
The initial step in characterizing a novel compound is to determine its fundamental effect on cell viability and proliferation. These assays provide a broad overview of the compound's potency and therapeutic window.
Cell Viability and Cytotoxicity Assays
Expertise & Experience: It is crucial to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. Therefore, we recommend employing assays that measure metabolic activity (indicative of viable cells) and assays that measure membrane integrity (indicative of cell death).
Recommended Assays:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a key indicator of metabolically active cells.[1]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and cytotoxicity.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed for a 96-well plate format but can be adapted for other formats.
-
Cell Seeding:
-
Culture a cancer cell line of interest (e.g., A549, human lung carcinoma) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the compound in culture media to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Remove the old media from the cells and add 100 µL of the media containing the compound dilutions.
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.[2]
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the results as percent viability versus log concentration of the compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Data Presentation: Example Viability Data
| Compound Concentration | % Viability (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 4.5 |
| 0.1 nM | 98.2 ± 5.1 |
| 1 nM | 95.6 ± 4.8 |
| 10 nM | 88.3 ± 6.2 |
| 100 nM | 75.1 ± 5.5 |
| 1 µM | 52.4 ± 4.9 |
| 10 µM | 21.7 ± 3.8 |
| 100 µM | 5.3 ± 2.1 |
Part 2: Mechanistic Insights into Cell Death and Proliferation
Once the anti-proliferative and/or cytotoxic effects of this compound are established, the next logical step is to investigate the underlying mechanisms.
Apoptosis Assays
Expertise & Experience: Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer agents. It is a multi-stage process, and employing assays that probe different stages provides a more complete picture.[2]
Recommended Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3/7), which are crucial mediators of apoptosis.[3]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[4]
Protocol: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., Etoposide).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population and analyze the distribution of cells in the four quadrants (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Visualization: Apoptosis Progression
Caption: Workflow for cell cycle analysis by flow cytometry.
Part 3: Target Identification and Validation
Given the structural features of this compound, it is plausible that it functions as a kinase inhibitor. The following assays are designed to investigate this hypothesis.
Cellular Phosphorylation Assays
Expertise & Experience: A direct way to assess the activity of a kinase inhibitor in a cellular context is to measure the phosphorylation of its downstream substrates. [5]This provides a more physiologically relevant readout than biochemical assays. [6] Recommended Approach:
-
Western Blotting: A classic and reliable method to detect changes in the phosphorylation status of specific proteins. Select antibodies against the phosphorylated and total forms of key signaling proteins in pathways commonly dysregulated in cancer (e.g., Akt, ERK, STAT3).
-
ELISA-based Assays: High-throughput assays for quantifying the phosphorylation of a specific substrate. [7] Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis:
-
Treat cells with this compound for a short duration (e.g., 1-4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against a specific phospho-protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against the total protein as a loading control.
-
Kinase Profiling
Expertise & Experience: To identify the specific kinase(s) targeted by this compound, a broad kinase screen is highly recommended. Several contract research organizations (CROs) offer comprehensive kinase profiling services.
Recommended Services:
-
Reaction Biology's Kinase Profiling Services: Offers a large panel of kinase assays. [8]* Promega's Kinase-Glo® and ADP-Glo™ Assays: Can be used to screen against a panel of purified kinases. [1] Trustworthiness: Utilizing a reputable CRO for kinase profiling provides an unbiased assessment of the compound's selectivity and off-target effects, which is critical for further development.
Visualization: Proposed Kinase Inhibition Pathway
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion
This application note provides a structured and scientifically rigorous framework for the initial characterization of this compound. By following this tiered approach, researchers can efficiently move from broad phenotypic observations to specific mechanistic insights, ultimately elucidating the therapeutic potential of this and other novel small molecules. The provided protocols are designed to be self-validating, with clear endpoints and controls, ensuring the generation of reliable and interpretable data.
References
-
Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. [Link]
-
Quantitative, high-throughput cell-based assays for inhibitors of trkA receptor. (2000-02-15). PubMed. [Link]
-
Apoptosis – what assay should I use?. (2025-08-05). BMG Labtech. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016-09-06). PubMed. [Link]
-
TRKA Human RTK Kinase Cell Based Agonist Functional LeadHunter Assay. Eurofins DiscoverX. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. [Link]
-
Basic Methods of Cell Cycle Analysis. (2023-02-12). PMC - NIH. [Link]
-
Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. PMC - NIH. [Link]
-
Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes. (2025-08-05). ResearchGate. [Link]
-
Kinase assays. (2020-09-01). BMG LABTECH. [Link]
-
TrkA Assay Kit. BPS Bioscience. [Link]
-
Cell Based Assays: the Cell Cycle, Cell Proliferation and Cell Death. (2025-08-06). ResearchGate. [Link]
-
Kinase Activity Assay. Creative Diagnostics. [Link]
-
Kinase Drug Discovery Services. Reaction Biology. [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022-03-15). Semantic Scholar. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023-02-13). Frontiers. [Link]
-
Choosing an Apoptosis Detection Assay. (2021-08-03). Biocompare. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative, high-throughput cell-based assays for inhibitors of trkA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: (3-Chlorophenyl)(pyridin-2-yl)methanone as a Versatile Precursor for the Synthesis of Novel Heterocycles
Introduction: The Strategic Importance of (3-Chlorophenyl)(pyridin-2-yl)methanone in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern drug discovery, with a significant majority of approved pharmaceuticals containing at least one heterocyclic scaffold. Their prevalence stems from the unique physicochemical properties imparted by the incorporation of heteroatoms, which can modulate factors such as solubility, lipophilicity, and the capacity for hydrogen bonding, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This compound is a particularly valuable precursor in this context. Its structure features a reactive ketone group, which serves as a handle for a variety of cyclization reactions. The presence of the pyridinyl moiety offers a site for potential hydrogen bonding and can influence the overall polarity of the resulting molecules. Furthermore, the 3-chlorophenyl group provides a lipophilic domain and a site for further functionalization, allowing for the fine-tuning of the biological activity of the synthesized heterocycles. This combination of features makes this compound an ideal starting material for generating libraries of novel heterocyclic compounds with potential applications in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
This document provides detailed protocols and scientific insights into the use of this compound for the synthesis of novel pyridazines, pyrimidines, and thiazoles, highlighting its potential in accelerating drug discovery programs.
Synthesis of the Precursor: this compound
A reliable method for the synthesis of the title precursor is essential for its application in the generation of novel heterocycles. The following protocol is adapted from established procedures and provides a robust method for obtaining high-purity this compound.
Protocol 1: Oxidation of (3-chlorophenyl)(pyridin-2-yl)methanol
This two-step protocol involves the Grignard reaction to form the alcohol intermediate, followed by oxidation to the desired ketone.
Step 1: Synthesis of (3-chlorophenyl)(pyridin-2-yl)methanol
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, add a solution of 3-bromochlorobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 3-bromochlorobenzene solution to the magnesium turnings and initiate the reaction by gentle heating if necessary.
-
Once the Grignard reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining 3-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of pyridine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-chlorophenyl)(pyridin-2-yl)methanol, which can be used in the next step without further purification.
Step 2: Oxidation to this compound
-
Dissolve the crude (3-chlorophenyl)(pyridin-2-yl)methanol from the previous step in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
| Parameter | Value |
| Starting Materials | 3-bromochlorobenzene, pyridine-2-carbaldehyde |
| Key Reagents | Magnesium, PCC |
| Solvents | Anhydrous THF, DCM |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | ~4-6 hours |
| Purification | Column Chromatography |
Application in the Synthesis of Novel Heterocycles
The carbonyl group of this compound is a key functional group that enables its use as a versatile precursor for a wide range of heterocyclic systems. The following sections detail the proposed synthesis of pyridazines, pyrimidines, and thiazoles.
Synthesis of Novel 3,6-disubstituted Pyridazines
Scientific Rationale: Pyridazine derivatives are known to exhibit a wide range of biological activities, including antihypertensive, analgesic, and antimicrobial properties. The synthesis of novel pyridazines from this compound can be achieved through condensation with hydrazine hydrate, a common and efficient method for the formation of the pyridazine ring.
Proposed Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-(3-chlorophenyl)-6-(pyridin-2-yl)pyridazine.
Causality of Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is a suitable medium for refluxing conditions.
-
Glacial Acetic Acid as Catalyst: The acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by hydrazine.
-
Reflux Conditions: Provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps.
Caption: Proposed workflow for the synthesis of a novel pyridazine derivative.
Potential Applications in Drug Development: The resulting pyridazine derivative could be screened for a variety of biological activities, including but not limited to, antibacterial, antifungal, and anticancer activities, based on the known pharmacological profiles of other pyridazine-containing compounds.[1]
Synthesis of Novel 2,4,6-trisubstituted Pyrimidines
Scientific Rationale: The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically used drugs with a broad spectrum of activities, including anticancer, antiviral, and antibacterial agents. A versatile route to pyrimidines involves the condensation of a ketone with an active methylene compound and a source of ammonia or an amidine.
Proposed Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.
-
Add a catalytic amount of a basic catalyst, such as piperidine or sodium ethoxide.
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
To the resulting intermediate, add guanidine hydrochloride (1.2 eq) and sodium ethoxide (2.5 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-amino-4-(3-chlorophenyl)-6-(pyridin-2-yl)pyrimidine-5-carbonitrile.
Causality of Experimental Choices:
-
Active Methylene Compound: The choice of malononitrile provides a reactive species for the initial condensation and introduces a nitrile group in the final product, which can be a useful handle for further chemical modifications.
-
Basic Catalyst (Piperidine/Sodium Ethoxide): Catalyzes both the initial Knoevenagel condensation and the subsequent cyclization with guanidine.
-
Guanidine Hydrochloride: Serves as the nitrogen source to form the pyrimidine ring. The hydrochloride salt is used for its stability, and a base is added to liberate the free guanidine in situ.
Caption: Proposed workflow for the one-pot synthesis of a novel pyrimidine derivative.
Potential Applications in Drug Development: The synthesized pyrimidine derivatives could be investigated as potential inhibitors of kinases, a class of enzymes frequently targeted in cancer therapy, given the prevalence of the pyrimidine core in known kinase inhibitors.[2]
Synthesis of Novel 2,4-disubstituted Thiazoles
Scientific Rationale: The thiazole ring is another important pharmacophore found in a variety of bioactive molecules, including antimicrobial and anti-inflammatory agents. The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, involving the reaction of an α-haloketone with a thioamide.
Proposed Protocol:
Step 1: α-Bromination of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., DCM).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo ketone, which should be used immediately in the next step.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the crude α-bromo-(3-chlorophenyl)(pyridin-2-yl)methanone from the previous step in ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the completion of the reaction by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 2-amino-4-(3-chlorophenyl)-5-(pyridin-2-yl)thiazole.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): A convenient and selective reagent for the α-bromination of ketones.
-
Thiourea: A readily available thioamide that provides the nitrogen and sulfur atoms for the thiazole ring and results in a 2-aminothiazole derivative.
-
Ethanol as Solvent: A common solvent for Hantzsch thiazole synthesis that facilitates the reaction between the α-haloketone and the thioamide.
Caption: Proposed two-step synthesis of a novel thiazole derivative.
Potential Applications in Drug Development: The resulting 2-aminothiazole derivative could be explored for its potential as an antimicrobial agent, as this scaffold is present in several known antibacterial and antifungal drugs.[3][4]
Conclusion and Future Outlook
This compound has been identified as a highly promising and versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and insights provided herein offer a strategic framework for researchers and drug development professionals to generate libraries of pyridazines, pyrimidines, and thiazoles. The inherent structural features of the precursor, combined with the proven biological relevance of the target heterocycles, underscore the potential of this approach to yield new drug candidates with a wide spectrum of therapeutic applications. Further exploration of different cyclization strategies and the biological evaluation of the resulting compounds are warranted to fully exploit the potential of this compound in modern medicinal chemistry.
References
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Available at: [Link]
-
History, Classification and Biological activity of Heterocyclic Compounds. ResearchGate. Available at: [Link]
-
Synthetic Approaches for Construction of Novel 3-Heteroarylchromeno[2,3-b]pyridines and Annulated Chromenopyridopyrazolopyrimidines. ResearchGate. Available at: [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
- Synthesis of chlorinated pyrimidines.Google Patents.
-
Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. ResearchGate. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Three-Step Synthesis of 3-Aryl-2-sulfanylthieno[2,3-b]-, -[2,3-c]-, or -[3,2-c]pyridines from the Corresponding Aryl(halopyridinyl)methanones. Sci-Hub. Available at: [Link]
-
Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. National Institutes of Health. Available at: [Link]
-
Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. Available at: [Link]
-
New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. National Institutes of Health. Available at: [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]
-
(3-(3-Chlorophenethyl)pyridin-2-yl)(1-nitrosopiperidin-4-yl)methanone. Pharmaffiliates. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
-
A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]
-
Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction. Okayama University. Available at: [Link]
-
PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. Available at: [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. National Institutes of Health. Available at: [Link]
-
A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
This compound. GlobalChemMall. Available at: [Link]
-
(4-Chlorophenyl)(pyridin-2-yl)methanol. PubChem. Available at: [Link]
Sources
Application Note & Protocols: Strategic Derivatization of (3-Chlorophenyl)(pyridin-2-yl)methanone for Accelerated Biological Screening
Introduction
The (3-Chlorophenyl)(pyridin-2-yl)methanone core is a privileged scaffold in medicinal chemistry and agrochemical research.[1] Its constituent fragments—a halogenated phenyl ring, a ketone linker, and a pyridine moiety—are prevalent in a multitude of biologically active molecules. The inherent chemical reactivity of each component provides strategic handles for systematic modification, making this scaffold an ideal starting point for library synthesis in drug discovery programs. The process of creating a library of related compounds, or derivatives, is fundamental to establishing Structure-Activity Relationships (SAR), which in turn guides the optimization of a "hit" compound into a potent and selective "lead" candidate.[2]
This guide provides a comprehensive framework for the strategic derivatization of this compound. We will delve into the rationale behind specific synthetic modifications and provide detailed, field-proven protocols for execution. Furthermore, we will outline a logical biological screening cascade to efficiently evaluate the synthesized library, ensuring a seamless transition from chemical synthesis to biological validation.
Part 1: Molecular Scaffold Analysis and Derivatization Strategy
The power of the this compound scaffold lies in its three distinct, chemically addressable regions. A successful derivatization strategy involves the systematic and independent modification of each region to explore the chemical space around the core structure comprehensively. This approach allows researchers to probe how changes in sterics, electronics, and hydrogen bonding potential at each position impact biological activity.
The three primary points for derivatization are:
-
The 3-Chlorophenyl Ring: The chlorine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amine substituents.[3][4]
-
The Pyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor and can be modified (e.g., N-oxidation) to alter this property. Furthermore, bioisosteric replacement of the entire ring with other heterocycles or functional groups can dramatically impact pharmacokinetics and target engagement.[5][6]
-
The Ketone Linker: The carbonyl group is a polar, planar hydrogen bond acceptor. Its modification, for example, by reduction to an alcohol, changes the geometry and hydrogen bonding capacity of the linker, which can be critical for target binding.[7][8]
The following diagram illustrates these key derivatization points.
Caption: Key points for chemical modification on the parent scaffold.
Part 2: Synthetic Protocols
The following protocols are designed to be robust and applicable to a wide range of substrates for library generation. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Derivatization of the 3-Chlorophenyl Ring via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds.[3] Its tolerance for a vast array of functional groups makes it ideal for late-stage functionalization in drug discovery. Using an aryl chloride requires a highly active catalyst system, typically employing a bulky, electron-rich phosphine ligand that facilitates the challenging oxidative addition step.[4]
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, powdered (3.0 eq)
-
Toluene/Water (10:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the corresponding boronic acid/ester, and powdered K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and the SPhos ligand in a portion of the toluene. Allow this pre-catalyst solution to stir for 10-15 minutes.
-
Add the pre-catalyst solution to the Schlenk flask, followed by the remaining toluene and the water.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.
| Parameter | Justification |
| Catalyst System | Pd(OAc)₂/SPhos is highly effective for the activation of less reactive aryl chlorides. |
| Base | K₃PO₄ is a strong enough base to facilitate transmetalation without promoting significant boronic acid decomposition. |
| Solvent | Toluene/water is a standard biphasic system for Suzuki reactions, aiding in the dissolution of both organic and inorganic reagents. |
Protocol 2: Modification of the Ketone Bridge via Reduction
Rationale: Reducing the ketone to a secondary alcohol fundamentally alters the molecule's properties. It introduces a chiral center, changes the linker from a planar sp² geometry to a tetrahedral sp³ geometry, and replaces a hydrogen bond acceptor (the carbonyl oxygen) with both a hydrogen bond donor (the hydroxyl proton) and an acceptor (the hydroxyl oxygen).[7][9] Sodium borohydride (NaBH₄) is a mild, selective, and inexpensive reducing agent, making it ideal for this transformation without affecting the aromatic rings.
Materials:
-
Substituted (Aryl)(pyridin-2-yl)methanone (1.0 eq)
-
Sodium Borohydride (NaBH₄) (2.0 - 4.0 eq)
-
Methanol or Ethanol
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
Step-by-Step Procedure:
-
Dissolve the starting ketone in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions. Effervescence (hydrogen gas evolution) will be observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until all starting material is consumed (typically 1-3 hours).
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Partition the remaining residue between ethyl acetate and water.
-
Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by crystallization or column chromatography if necessary.
Protocol 3: Bioisosteric Replacement of the Pyridine Ring
Rationale: Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties while maintaining the key binding interactions of the parent molecule.[5][10] Replacing the pyridine ring with a benzonitrile, for example, can mimic the hydrogen-bond accepting ability of the pyridine nitrogen with the nitrile group.[6] This type of "scaffold hopping" often requires a complete redesign of the synthesis. A practical approach involves starting from a different building block.
Example Protocol: Synthesis of a Benzonitrile Bioisostere This protocol outlines the synthesis of (3-chlorophenyl)(2-cyanophenyl)methanone.
Materials:
-
2-Bromo-6-cyanotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
3-Chlorobenzaldehyde
-
Sodium Cyanide (NaCN)
-
Manganese Dioxide (MnO₂)
-
Various organic solvents (Carbon tetrachloride, DMF, Dichloromethane)
Step-by-Step Procedure (Multi-step example):
-
Benzylic Bromination: Reflux 2-bromo-6-cyanotoluene with NBS and a catalytic amount of AIBN in carbon tetrachloride to form 2-bromo-6-(bromomethyl)benzonitrile.
-
Cyanide Displacement: React the benzylic bromide with NaCN in DMF to yield (2-bromo-6-cyanophenyl)acetonitrile.
-
Oxidative Decyanation/Aldehyde Formation: This is a complex transformation. A more direct route is often preferred, such as a cross-coupling approach.
-
Alternative (More Direct) Cross-Coupling Approach: A more feasible strategy is the palladium-catalyzed coupling of 2-cyanophenylboronic acid with 3-chlorobenzoyl chloride. This follows similar principles to Protocol 1 but results in the ketone directly.
Note: The synthesis of bioisosteres often requires bespoke multi-step sequences. The key takeaway is the strategic replacement of the pyridine moiety with a group that has similar steric and electronic properties.[11][12]
Part 3: Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, a systematic approach to biological evaluation is crucial for identifying promising candidates.[13][14] A tiered or cascaded screening approach is efficient, using high-throughput, less resource-intensive assays first to cast a wide net, followed by more complex, lower-throughput assays for hit validation and characterization.[15][16]
Caption: A typical workflow for biological screening and hit validation.
Screening Workflow Explained
-
Primary Screening: The entire library is tested in a primary assay at a single, relatively high concentration (e.g., 10 or 20 µM).[14] This can be a target-based biochemical assay (e.g., enzyme inhibition) or a phenotypic cell-based assay (e.g., cell viability, reporter gene assay). The goal is to quickly identify any compound with significant activity.[15]
-
Hit Confirmation & Dose-Response: Compounds that meet a predefined activity threshold in the primary screen (the "hits") are re-tested. This involves generating a dose-response curve by testing the compound at multiple concentrations to determine its potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[17]
-
Lead Characterization: The most potent and promising hits (now considered "leads") are subjected to more in-depth analysis.
-
Selectivity: Leads are tested against related biological targets to ensure their activity is specific and to avoid off-target effects.
-
Mechanism of Action (MoA): Further experiments are designed to understand how the compound exerts its biological effect.
-
ADME Profiling: Preliminary in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are conducted to assess the compound's drug-like properties, such as its stability in the presence of metabolic enzymes.
-
Part 4: Data Summary
Systematic logging of synthetic and biological data is essential for building a robust SAR.
Table 1: Example Derivatization Data for a Small Compound Library
| Compound ID | R¹ (at C3 of Phenyl) | Linker | R² (Pyridine) | Yield (%) | IC₅₀ (µM) |
| Parent | -Cl | -C(=O)- | H | - | 52.3 |
| LIB-001 | -Ph | -C(=O)- | H | 85 | 25.1 |
| LIB-002 | -OMe | -C(=O)- | H | 72 | 41.8 |
| LIB-003 | -CN | -C(=O)- | H | 65 | 15.5 |
| LIB-004 | -Cl | -CH(OH)- | H | 92 | >100 |
| LIB-005 | -Ph | -CH(OH)- | H | 88 | 78.2 |
| LIB-006 | -Cl | -C(=O)- | 4-Me | 78 | 45.6 |
Data are hypothetical and for illustrative purposes only.
This structured data allows for rapid assessment. For example, the hypothetical data above suggests that replacing the chlorine with a cyano group (LIB-003) improves potency, while reducing the ketone (LIB-004) abolishes activity, indicating the carbonyl may be a critical pharmacophoric feature.
References
-
ResearchGate. The 'ring replacement' of pyridines into benzonitriles. Available from: [Link]
-
Zhu, W., et al. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
Charnwood Molecular. How to develop effective in vitro assays for early drug discovery. Available from: [Link]
-
Leonori, D., et al. Modular Bioisosteric Replacement of Pyridine Cores with Benzonitriles. Synfacts. Available from: [Link]
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
-
ResearchGate. Modification of biorelevant ketones by application of the spirocyclization reaction. Available from: [Link]
-
MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Available from: [Link]
-
University of Chicago. Modifying molecules is complicated—so UChicago chemists found a simpler way. Available from: [Link]
-
National Center for Biotechnology Information. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. An efficient chemical screening method for structure-based inhibitors to nucleic acid enzymes targeting the DNA repair-replication interface and SARS CoV-2. PubMed Central. Available from: [Link]
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
-
Domainex. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Available from: [Link]
-
Pharmaffiliates. (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. Available from: [Link]
-
YouTube. functional in vitro assays for drug discovery. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of new vitamin K derivatives with a ketone group at the C-1' position of the side chain and their conversion to menaquinone-4. PubMed Central. Available from: [Link]
-
MDPI. In Vitro Screening of an In-House Library of Structurally Distinct Chemotypes Towards the Identification of Novel SARS-CoV-2 Inhibitors. Available from: [Link]
-
Wiley Online Library. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. Available from: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]
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- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products | MDPI [mdpi.com]
- 8. Modifying molecules is complicated—so UChicago chemists found a simpler way | University of Chicago News [news.uchicago.edu]
- 9. Synthesis of new vitamin K derivatives with a ketone group at the C-1’ position of the side chain and their conversion to menaquinone-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Chlorophenyl)(pyridin-2-yl)methanone
Introduction
Welcome to the technical support guide for the synthesis of (3-Chlorophenyl)(pyridin-2-yl)methanone. This diaryl ketone is a crucial intermediate in the development of various pharmaceutical agents. Its synthesis, however, presents several challenges stemming from the electronic properties of the pyridine ring and the reactivity of the organometallic reagents often employed. This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental hurdles, optimize reaction conditions, and improve overall yield and purity. We will explore the causality behind common synthetic failures and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
There are three primary strategies, each with distinct advantages and challenges:
-
Organometallic Addition to a Pyridine Derivative: This involves reacting an organometallic reagent, such as a Grignard reagent (3-chlorophenylmagnesium bromide) or an organolithium reagent (3-chlorophenyllithium), with a pyridine-2-carbonyl derivative like 2-cyanopyridine or pyridine-2-carboxylic acid.[1][2] This is a direct C-C bond-forming reaction but is highly sensitive to reaction conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like Suzuki, Negishi, or carbonylative couplings offer high functional group tolerance and often good yields.[3][4] For instance, a Negishi coupling could involve reacting a 2-pyridylzinc reagent with 3-chlorobenzoyl chloride.[5] These methods are powerful but require careful optimization of catalysts, ligands, and reaction conditions.
-
Oxidation of a Methylene Bridge Precursor: This involves the oxidation of 2-(3-chlorobenzyl)pyridine. This route is effective if the starting material is readily available, and common oxidants like potassium permanganate (KMnO₄) can be used.[2][6] The main challenge is preventing over-oxidation and managing byproduct removal.
Q2: I tried a Friedel-Crafts acylation of pyridine with 3-chlorobenzoyl chloride, but it failed. Why?
This is a common pitfall. Standard Friedel-Crafts acylations are electrophilic aromatic substitution reactions that do not work on pyridine.[7] There are two primary reasons for this failure:
-
Ring Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density and making the ring extremely electron-deficient ("π-deficient"). This deactivates it towards attack by electrophiles like the acylium ion.
-
N-Acylation: The lone pair of electrons on the pyridine nitrogen is nucleophilic and will react preferentially with the Lewis acid catalyst (e.g., AlCl₃) or the acyl chloride itself.[7] This forms a positively charged pyridinium salt, which further deactivates the ring, rendering it inert to acylation.
Specialized methods, such as those using pre-functionalized 2-(trialkylsilyl)pyridines, can achieve acylation by circumventing the traditional electrophilic mechanism.[8]
Q3: My organolithium reaction with a 2-pyridyl ketone precursor gives a very low yield. What is happening?
You are likely encountering a well-documented issue with 2-pyridyl ketones. The nitrogen atom and the carbonyl oxygen can act as a bidentate ligand, chelating the lithium ion of the organolithium reagent.[9][10] This intramolecular complexation stabilizes the starting material and prevents the nucleophilic addition of the organolithium's carbanion to the carbonyl carbon, resulting in low conversion.[9] This problem is less pronounced for 3- and 4-pyridyl ketones where such chelation is not possible.[10]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield in Organometallic Addition Reactions
This is the most frequent challenge. The cause often depends on the specific reagents used.
-
Root Cause: As mentioned in the FAQ, chelation of the organolithium reagent by the 2-pyridyl ketone starting material severely inhibits the reaction.[9][10] This leads to the recovery of unreacted starting materials.
-
Solution: Disrupt Chelation with a Lithium Salt Additive. Adding lithium bromide (LiBr) can significantly improve the yield. The LiBr preferentially complexes with the 2-pyridyl ketone, breaking the inhibitory chelate structure and allowing the organolithium reagent to function as a nucleophile.[9]
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous lithium bromide (3.0 eq.) and the 2-pyridyl ketone precursor (e.g., pyridine-2-carboxaldehyde, 1.0 eq.).
-
Solvent Addition: Add anhydrous diethyl ether or THF. Stir the mixture at room temperature for 30 minutes to allow for complexation.
-
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add 3-chlorophenyllithium (1.1 eq.) dropwise over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the mixture is still cold.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography.
-
Root Cause: The desired ketone product is itself an electrophile. If an excess of the organometallic reagent is present or if it is added too quickly, it can react with the newly formed ketone to produce a tertiary alcohol, (3-chlorophenyl)₂-pyridin-2-yl-methanol.[11]
-
Solution: Precise Stoichiometry and Controlled Addition. Use a slight excess (1.05-1.1 eq.) of the organometallic reagent and add it very slowly at a low temperature (-78 °C is ideal) to allow the initial reaction to complete before a significant concentration of the ketone product builds up.[12]
Issue 2: Inefficient Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are robust but can fail due to catalyst deactivation or suboptimal conditions.
-
Root Cause 1: Catalyst Inhibition (The "2-Pyridyl Problem"). The pyridine nitrogen can coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity.[8] This is a known issue for 2-substituted pyridines in cross-coupling reactions.
-
Solution 1: Choice of Ligand. Employ bulky, electron-rich phosphine ligands such as RuPhos or XPhos. These ligands can promote the desired reductive elimination step and are less likely to be displaced by the pyridine substrate, thus mitigating catalyst inhibition.[13]
-
Root Cause 2: Poor Transmetalation in Suzuki Coupling. The transmetalation step in the Suzuki catalytic cycle (transfer of the aryl group from boron to palladium) can be slow, especially with electron-neutral or electron-rich arylboronic acids.
-
Solution 2: Base and Solvent Selection. The choice of base is critical. A stronger base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often required to facilitate the formation of the more reactive boronate species.[14] Using a solvent system containing water (e.g., dioxane/water) can also accelerate this step.[15]
-
Reagent Preparation: Prepare the 2-pyridylzinc reagent in situ or use a stable, solid 2-pyridylzinc pivalate reagent.[5] Ensure all solvents (e.g., THF) are anhydrous and degassed.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).
-
Addition of Substrates: Add the 2-pyridylzinc reagent (1.2 eq.) and 3-chlorobenzoyl chloride (1.0 eq.) dissolved in anhydrous THF.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up & Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, and purify by column chromatography.
Data Summary and Workflow Visualization
Table 1: Comparison of Synthetic Routes & Typical Yields
| Synthetic Method | Key Reagents | Typical Yield | Advantages | Disadvantages & Key Challenges | References |
| Oxidation | 2-(3-chlorobenzyl)pyridine, KMnO₄ | ~86% | Uses common reagents; straightforward procedure. | Potential for over-oxidation; MnO₂ byproduct removal. | [2][6] |
| Grignard Reaction | 3-chlorobromobenzene, Mg, 2-cyanopyridine | ~75% | Direct C-C bond formation; cost-effective. | Requires strictly anhydrous conditions; side reactions. | [2][12] |
| Organolithium | 3-chlorophenyllithium, 2-pyridyl precursor | <20% (w/o additive) | High reactivity. | Strong chelation by 2-pyridyl ketones inhibits reaction. | [9][10] |
| Negishi Coupling | 2-pyridylzinc reagent, 3-chlorobenzoyl chloride, Pd catalyst | >80% | High yield; excellent functional group tolerance. | Organozinc reagents can be moisture-sensitive. | [13][16] |
| Suzuki Coupling | 2-pyridylboronic acid, 3-chlorobenzoyl chloride, Pd catalyst | 70-85% | Boronic acids are stable and readily available. | Can be slower; requires careful base/ligand selection. | [14][15] |
Experimental Workflow Diagrams
The following diagrams illustrate the generalized workflows for the two most common and distinct synthetic approaches.
Caption: Pd-Catalyzed Cross-Coupling Workflow.
References
- Epsztajn, J., & Bieniek, A. (n.d.). Applications of Organolithium and Related Reagents in Synthesis. Part 3. A General Study of the Reaction of Lithium Alkyls with Pyridine Ketones. Journal of the Chemical Society, Perkin Transactions 1.
- (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids.
- (n.d.). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Journal of the Chemical Society, Perkin Transactions 1.
- Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons.
- (n.d.). Optimization of reaction conditions for the mechanochemical Negishi....
- BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.
- (n.d.). Strategies for the synthesis of diaryl ketones.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: Benchmarking Yields and Methodologies.
- Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15, 5754-5757.
- (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.
- (n.d.). Negishi coupling. Wikipedia.
- (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
- (2022, December 24).
- (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
- (n.d.). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC - NIH.
- (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 14. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Pyridinyl Methanones
Welcome to the technical support center for the synthesis of pyridinyl methanones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Pyridinyl methanones are key structural motifs in numerous pharmaceuticals and agrochemicals, but their synthesis is often plagued by side reactions that can diminish yield and complicate purification.
This document provides in-depth, question-and-answer-based troubleshooting guides for common synthetic challenges. We will delve into the mechanistic origins of these side reactions and offer field-proven strategies to mitigate them, ensuring your syntheses are both efficient and reproducible.
Section 1: Challenges in Friedel-Crafts Acylation of Pyridine Derivatives
The direct Friedel-Crafts acylation of pyridine is notoriously difficult. The pyridine nitrogen, being a Lewis base, readily complexes with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the catalyst and renders the pyridine ring strongly electron-deficient, thus hindering the desired electrophilic aromatic substitution.[1][2]
FAQ 1.1: I am attempting a Friedel-Crafts acylation on a pyridine ring and observing very low to no yield of the desired pyridinyl methanone. Instead, I get a complex mixture or recover my starting material. What is happening?
Root Cause Analysis:
The primary issue is the nucleophilic nitrogen atom of the pyridine ring, which acts as a potent Lewis base. It reacts with the Lewis acid catalyst (e.g., AlCl₃) in a non-productive acid-base reaction.[2] This forms a stable complex, effectively sequestering the catalyst. Furthermore, this complex formation places a positive charge on the pyridine ring system, which strongly deactivates it towards electrophilic attack by the acylium ion.[1][2]
Troubleshooting Protocol:
-
Protect the Nitrogen: This is often not a viable strategy as the protecting group may not withstand the harsh Friedel-Crafts conditions.
-
Use Pre-complexed Reagents: Some success has been achieved by pre-complexing the acylating agent with the Lewis acid before introducing the pyridine substrate at low temperatures.
-
Alternative Synthetic Routes: Given the inherent limitations, it is often more practical to consider alternative methods for introducing an acyl group, such as those discussed in the following sections. For electron-rich pyridine derivatives (e.g., those with alkoxy or amino substituents), direct acylation can sometimes be successful as the electron-donating groups can sufficiently activate the ring to overcome the deactivating effect of the nitrogen.[1]
FAQ 1.2: My reaction is producing a salt-like byproduct, and upon workup, I am not isolating the C-acylated ketone. Am I forming an N-acylated product?
Root Cause Analysis:
Yes, this is a very common side reaction. The nitrogen lone pair is more nucleophilic than the pi-system of the pyridine ring. Consequently, it can directly attack the acylating agent (or the acylium ion) to form an N-acylpyridinium salt.[1] This species is even more deactivated than the Lewis acid complex and is completely unreactive towards C-acylation.
Diagram: C-Acylation vs. N-Acylation Pathways
The following diagram illustrates the competitive reaction pathways in the attempted Friedel-Crafts acylation of pyridine.
Caption: Comparison of Grignard reaction pathways.
Table 1: Reaction Conditions to Minimize Over-Addition
| Parameter | Standard Ester Reaction | Weinreb Amide Reaction | Rationale |
| Temperature | Typically -78 °C to 0 °C | 0 °C to room temperature is often feasible | Low temperatures can sometimes slow the second addition relative to the first, but this is often not sufficient for selectivity. |
| Rate of Addition | Very slow, dropwise addition of Grignard | Can be added more quickly | Slow addition to the ester is an attempt to keep the Grignard concentration low, but local concentration effects still lead to over-addition. |
| Workup | Quench at low temperature | Standard aqueous quench | The stability of the Weinreb intermediate makes the quench less critical for selectivity. |
| Typical Outcome | Mixture of ketone, tertiary alcohol, and starting material | High yield of the desired ketone | The chelated intermediate is the key to preventing the side reaction. [3][4] |
Section 3: Oxidation of Pyridinylmethanols
The oxidation of secondary pyridinylmethanols is another key route to pyridinyl methanones. The primary challenge here is controlling the oxidation state and avoiding unwanted side reactions with the pyridine ring or other functional groups.
FAQ 3.1: My oxidation of a pyridinylmethanol to the ketone is incomplete, or in some cases, it seems to over-oxidize to a carboxylic acid. How do I choose the right oxidant and conditions?
Root Cause Analysis:
-
Incomplete Oxidation: This can be due to an insufficiently powerful oxidant, deactivation of the oxidant by the pyridine nitrogen, or steric hindrance around the alcohol.
-
Over-oxidation: Strong, non-selective oxidants, particularly those used in aqueous or harsh acidic/basic conditions (like potassium permanganate or chromic acid), can oxidize the intermediate ketone further to a carboxylic acid, especially if a benzylic-type proton is available.
Troubleshooting Protocol & Reagent Selection:
For a clean and selective oxidation to the ketone, milder, controlled oxidation systems are highly recommended.
-
Chromium-Based Reagents (in anhydrous conditions):
-
Pyridinium Chlorochromate (PCC): A classic reagent for this transformation. It is used in anhydrous solvents like dichloromethane (DCM). Its mild acidity and anhydrous nature prevent over-oxidation. [5]A key drawback is the need to remove chromium byproducts during purification.
-
Pyridinium Dichromate (PDC): Similar to PCC, it offers mild conditions and is effective for oxidizing secondary alcohols to ketones.
-
-
Swern Oxidation and Related Methods:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly effective and avoids heavy metals. The main drawbacks are the need for cryogenic temperatures and the production of foul-smelling dimethyl sulfide.
-
Parikh-Doering Oxidation: A modification using the SO₃•pyridine complex as the activator for DMSO. It can be run at higher temperatures (0 °C to room temperature), making it more convenient than the Swern oxidation.
-
-
Hypervalent Iodine Reagents:
-
Dess-Martin Periodinane (DMP): A very popular and reliable reagent that provides clean and rapid oxidation of primary and secondary alcohols under mild, neutral conditions at room temperature. It is a weighable solid and works well for complex molecules with sensitive functional groups.
-
Table 2: Comparison of Common Oxidizing Agents for Pyridinylmethanol
| Oxidant System | Typical Conditions | Advantages | Disadvantages |
| PCC | CH₂Cl₂, room temp | Reliable, stops at ketone | Toxic chromium waste, can be acidic |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High yield, no heavy metals | Cryogenic temps, foul odor byproduct |
| Dess-Martin Periodinane | CH₂Cl₂, room temp | Very mild, fast, high yield, neutral | Expensive, high molecular weight reagent |
| KMnO₄ / H₂CrO₄ | Aqueous, acid/base | Inexpensive, powerful | Low selectivity, high risk of over-oxidation |
References
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Weinreb (ketone synthesis). Química Organica.org. [Link]
-
Weinreb ketone synthesis. Grokipedia. [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
-
Weinreb ketone synthesis. YouTube. [Link]
-
Methods for preventing over addition of Grignard reagent. Science Madness Discussion Board. [Link]
-
Why does pyridine not give a Friedel craft reaction? Quora. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Pyridine Functionalization
Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the pyridine ring, a cornerstone heterocycle in pharmaceuticals and agrochemicals.[1] The inherent electronic properties of pyridine, particularly the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, present unique challenges in achieving desired reactivity and regioselectivity.[2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure you can overcome common hurdles and optimize your reaction conditions effectively.
Troubleshooting Guide
This section addresses specific problems that can arise during pyridine functionalization reactions. Each issue is broken down into potential causes and actionable troubleshooting steps.
Issue 1: Poor or No Conversion
You've set up your reaction, but analysis by TLC or LC-MS shows little to no consumption of your starting material.
Potential Cause 1: Catalyst Inactivation or Poisoning
The lone pair of electrons on the pyridine nitrogen can coordinate with and deactivate Lewis acidic reagents or transition metal catalysts.[5]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A simple first step is to incrementally increase the catalyst loading. This can overcome partial deactivation.
-
Use of Pyridine N-Oxides: Converting the pyridine to its N-oxide is a highly effective strategy. The N-oxide oxygen atom is a strong electron-donating group, which activates the ring towards electrophiles and can mitigate catalyst inhibition.[6][7] The N-oxide can be readily removed in a subsequent step.
-
Ligand Selection in Metal Catalysis: In transition-metal-catalyzed reactions, the choice of ligand is critical. Bidentate ligands, such as 1,10-phenanthroline, can weaken the coordination of the palladium catalyst with the pyridine nitrogen through the trans-effect, thus improving catalytic activity.[8]
-
Ensure Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalyst poisons. Ensure all components are of high purity and that solvents are appropriately dried.[9]
-
Potential Cause 2: Insufficiently Activating Conditions
The pyridine ring is inherently electron-deficient and often requires forcing conditions for functionalization, especially for electrophilic aromatic substitution (EAS).[8][10]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor for potential side product formation.
-
Screen More Reactive Reagents: If possible, switch to a more reactive electrophile or coupling partner.
-
Solvent Effects: The polarity of the solvent can significantly influence reaction rates. Consider screening a range of solvents with varying polarities.[6]
-
Issue 2: Undesired Regioselectivity (e.g., Mixture of C2/C4 Isomers, Lack of C3-Selectivity)
Your reaction is proceeding, but you are obtaining a mixture of regioisomers or the undesired isomer as the major product.
Controlling C2 vs. C4 Selectivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic attack on pyridines with a leaving group is favored at the C2 and C4 positions due to the stabilization of the anionic Meisenheimer intermediate by the ring nitrogen.[6] The ratio of these products is influenced by sterics and electronics.
-
Troubleshooting Steps:
-
Steric Hindrance: To favor C4 substitution, consider using a bulkier nucleophile if the substrate allows. To favor C2, ensure the C4 position is sterically blocked.[6]
-
Solvent Polarity: The solvent can influence the C2/C4 ratio. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, dichloromethane (DCM) favored the C2 isomer, while other solvents could invert this selectivity.[6] A systematic solvent screen is recommended.
-
Achieving C3-Selectivity
Direct functionalization at the C3 position is challenging due to the electronic properties of the pyridine ring.[2][3]
-
Troubleshooting Workflow:
A decision-making workflow for achieving C3-selective pyridine functionalization.
Controlling Regioselectivity in Transition-Metal-Catalyzed C-H Functionalization
The regiochemical outcome of these reactions is highly dependent on the reaction conditions.
-
Optimization Table for Palladium-Catalyzed Alkenylation of Pyridine N-Oxide [7]
| Entry | Catalyst (mol %) | Oxidant (equiv) | Additive (equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (10) | None | None | Acetic Acid | 0 |
| 2 | Pd(OAc)₂ (10) | AgF (3.0) | None | Acetic Acid | 25 |
| 3 | Pd(OAc)₂ (10) | AgF (3.0) | None | 1,4-Dioxane | 41 |
| 4 | Pd(OAc)₂ (10) | Ag₂CO₃ (1.5) | None | 1,4-Dioxane | 55 |
| 5 | Pd(OAc)₂ (10) | Ag₂CO₃ (1.5) | Pyridine (1.0) | 1,4-Dioxane | 92 |
As shown in the table, the choice of oxidant, additive, and solvent plays a crucial role in reaction efficiency.[7] A systematic screen of these parameters is essential for optimization.
Issue 3: Low Yields in Electrophilic Aromatic Substitution (EAS)
Due to the electron-deficient nature of the pyridine ring, EAS reactions often suffer from low yields.[6][8]
-
Troubleshooting Steps:
-
Pyridine N-Oxide Formation: This is a widely used and effective strategy. The N-oxide oxygen activates the ring towards electrophiles, strongly directing substitution to the C4 position.[6] The N-oxide can be removed post-functionalization.
-
Introduction of Electron-Donating Groups (EDGs): If the synthetic route allows, introducing EDGs onto the pyridine ring can increase its reactivity towards electrophiles.[10]
-
Frequently Asked Questions (FAQs)
Q1: Why is direct C-H functionalization of pyridine so challenging?
A1: The main challenges stem from:
-
Electron Deficiency: The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophilic attack than benzene.[4][8]
-
Nitrogen Coordination: The lone pair on the nitrogen atom readily coordinates to metal catalysts and Lewis acids, which can inhibit their catalytic activity.[2][5][11]
-
Regioselectivity: Controlling the position of functionalization (C2, C3, or C4) is often difficult due to the complex interplay of electronic and steric effects.[6][12]
Q2: When should I consider using a directing group in my pyridine functionalization?
A2: Directing groups are particularly useful for achieving functionalization at a specific position, especially for C-H activation at the ortho position to the directing group.[5][13] For instance, an amide group at the C2 position can direct metalation to the C3 position.[5] However, the need for additional steps to install and potentially remove the directing group can lower the overall efficiency of the synthesis.[14]
Q3: How do I choose the right solvent for my reaction?
A3: Solvent choice is critical and can influence solubility, reaction rate, and even regioselectivity.[6][15] There is no universal "best" solvent. A systematic screen of solvents with varying polarities (e.g., non-polar like toluene, polar aprotic like DMF or dioxane, and polar protic like ethanol) is often the most effective approach to identify optimal conditions. For moisture-sensitive reactions, ensuring the use of anhydrous solvents is crucial.[9]
Q4: My reaction involves a palladium catalyst. What are some key parameters to optimize?
A4: For palladium-catalyzed C-H functionalization, several factors are key:
-
Catalyst Precursor: Pd(OAc)₂ is a common starting point, but other sources like PdCl₂ may be beneficial in certain cases.[16][17]
-
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.[18][19][20] Phosphine ligands, for example, can facilitate the dissociation of palladium dimers into active monomeric species.[13]
-
Oxidant: Many Pd-catalyzed C-H functionalizations are oxidative processes and require a stoichiometric oxidant, such as Ag₂CO₃, AgF, or Cu(OAc)₂.[7][16] The choice and amount of oxidant can dramatically affect the yield.[7]
-
Additives: Additives like bases (e.g., pyridine) or other promoters can significantly improve reaction efficiency.[7]
Experimental Protocol: C4-Selective Sulfonylation of Pyridine
This protocol describes a method for achieving C4-selective sulfonylation by activating pyridine with triflic anhydride, followed by the addition of a sulfinate salt. The choice of base and solvent is critical for directing the regioselectivity.[12][21]
Materials:
-
Pyridine (1.0 equiv)
-
Triflic anhydride (Tf₂O) (1.2 equiv)
-
Sodium sulfinate salt (1.5 equiv)
-
Base (e.g., DABCO or other amine bases) (2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 equiv) in the anhydrous solvent.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add triflic anhydride (1.2 equiv) dropwise to the stirred solution.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes.
-
Add the sodium sulfinate salt (1.5 equiv) followed by the base (2.0 equiv).
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 4-sulfonylated pyridine.
References
- Technical Support Center: Regioselectivity in Substituted Pyridine Reactions - Benchchem. (URL: )
- Optimization of reaction condition for synthesis of functionalized pyridine (4 a).
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines - Benchchem. (URL: )
- Navigating Functional Group Challenges in Pyridine Synthesis: A Technical Support Guide - Benchchem. (URL: )
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. (URL: )
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (URL: )
- C–H functionalization of pyridines. Organic & Biomolecular Chemistry. (URL: )
- Pyridine CH functionaliz
- Pyridine C(sp2)
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- Influence of base and solvent on the regioselective sulfonyation of pyridine.
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. (URL: )
- Pd(II)
- Challenges in the functionalization of pyridines.
- Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes.
- Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines - Benchchem. (URL: )
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatiz
- Pyridine C(sp 2 )
- meta‐Selective C−H Functionalization of Pyridines. - Xingwei Li. (URL: )
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. (URL: )
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. (URL: )
- Functionalization of Pyridines at the C4 Position via Metal
- Directing Group-Free Regioselective meta-C-H Functionaliz
- C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. (URL: )
- Pyridine and related ligands in transition metal homogeneous catalysis.
- Recent Advances in Direct Pyridine C-H Activation Str
- N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research. (URL: )
- Recent Advances in Direct Pyridine C-H Activation Strategies.
- Nitrogen-to-functionalized carbon atom transmut
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (URL: )
- Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. - Reddit. (URL: )
- How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?.
- Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Emerging Investigator Series – RSC Advances Blog. - RSC Blogs. (URL: )
- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (URL: )
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3-Chlorophenyl)(pyridin-2-yl)methanone
Welcome to the technical support center for the purification of (3-Chlorophenyl)(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow and ensure the high purity of your final product.
Introduction to Purification Challenges
This compound is a diaryl ketone containing a basic pyridine ring. This combination of a polar ketone functional group and a basic nitrogen heterocycle presents a unique set of purification challenges. Issues can arise from impurities generated during synthesis, as well as interactions between the compound and the purification media. This guide will address these challenges systematically, providing both theoretical explanations and practical solutions.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the purification of this compound.
Section 1.1: Column Chromatography Problems
Column chromatography is a primary method for purifying this compound. However, its polar and basic nature can lead to complications.
Question 1: My compound is streaking or tailing significantly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
Answer: Peak tailing of polar and basic compounds like this compound on silica gel is a common issue. It is primarily caused by strong, non-ideal interactions between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a portion of the molecules being retained more strongly, resulting in a "tailing" effect on the elution profile.
Troubleshooting Steps:
-
Mobile Phase Modification: The most straightforward approach is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system (e.g., hexane/ethyl acetate). The TEA will neutralize the acidic silanol groups, minimizing the unwanted interactions with your product.[1]
-
Ammonia in Methanol: For very polar compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared. You can then use 1-10% of this stock solution in dichloromethane as your eluent.[2]
-
-
Change of Stationary Phase: If mobile phase modification does not resolve the issue, consider using a different stationary phase that is less acidic.
-
Alumina (Al₂O₃): Alumina is available in neutral, acidic, and basic forms. For a basic compound like this, neutral or basic alumina can be an excellent alternative to silica gel, as it will not have the acidic sites that cause tailing.[1]
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base before packing the column.[2]
-
Question 2: I am not getting good separation between my product and a closely eluting impurity. What strategies can I employ to improve resolution?
Answer: Achieving good separation between compounds with similar polarities requires optimizing the chromatographic conditions.
Strategies for Improved Resolution:
-
Solvent System Optimization:
-
Fine-tune the Eluent Polarity: Systematically vary the ratio of your polar and non-polar solvents in small increments. Sometimes a very small change in polarity can significantly impact separation.
-
Introduce a Third Solvent: Adding a third solvent with a different selectivity can alter the interactions between your compounds and the stationary phase. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can sometimes improve separation.
-
-
Chromatography Technique Modification:
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), gradually increase the polarity of the mobile phase during the column run. This can help to sharpen the peaks and improve the separation of closely eluting compounds.
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, it can lead to a broad application band at the top of the column. To mitigate this, pre-adsorb your crude product onto a small amount of silica gel and then carefully add this dry powder to the top of your packed column.[3]
-
dot
Caption: Troubleshooting workflow for column chromatography.
Section 1.2: Crystallization and Product Isolation
Crystallization is an effective final purification step to obtain a highly pure, crystalline solid.
Question 3: My purified this compound is an oil and I am having difficulty inducing crystallization. What can I do?
Answer: The inability to crystallize is often due to residual impurities that inhibit the formation of a crystal lattice or the use of an inappropriate solvent.
Tips for Inducing Crystallization:
-
Ensure High Purity: Oils often contain small amounts of impurities. It may be necessary to re-purify your material by column chromatography.
-
Solvent Selection: The choice of solvent is critical. You need a solvent in which your compound is soluble when hot but sparingly soluble at room temperature or below.
-
Solvent Screening: Experiment with a variety of solvents of different polarities on a small scale. Good candidates could include isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to act as a template for crystal growth.
-
-
Anti-Solvent Crystallization:
-
Dissolve your compound in a small amount of a "good" solvent in which it is very soluble.
-
Slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble, until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Crystals should form over time.
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding potential impurities and the stability of this compound.
FAQ 1: What are the likely impurities from the synthesis of this compound?
Answer: The impurity profile will depend on the synthetic route. A common synthesis involves the oxidation of the corresponding secondary alcohol, (3-Chlorophenyl)(pyridin-2-yl)methanol. This alcohol is typically prepared via a Grignard reaction.
Potential Impurities from Synthesis:
| Impurity Source | Potential Impurities | Reason for Presence |
| Grignard Reaction | Unreacted 3-chlorobromobenzene | Incomplete reaction of the Grignard reagent precursor. |
| Unreacted pyridine-2-carboxaldehyde | Incomplete reaction with the Grignard reagent.[4] | |
| (3-Chlorophenyl)(pyridin-2-yl)methanol | Incomplete oxidation in the subsequent step. | |
| Oxidation Reaction | Over-oxidized product (carboxylic acid) | Although less likely for secondary alcohols, aggressive oxidizing agents could potentially cleave the molecule. |
| Residual oxidizing agent byproducts | For example, if chromium trioxide is used, chromium salts may be present.[5][6] | |
| Work-up | Residual solvents | Incomplete removal of solvents used in extraction or chromatography (e.g., ethyl acetate, hexane, dichloromethane).[7] |
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chemistryviews.org [chemistryviews.org]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromium Trioxide [organic-chemistry.org]
- 7. scs.illinois.edu [scs.illinois.edu]
stability and degradation pathways of (3-Chlorophenyl)(pyridin-2-yl)methanone
Welcome to the technical support center for (3-Chlorophenyl)(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction
This compound is a ketone derivative containing a chlorophenyl and a pyridinyl moiety. Its stability is a critical parameter for its use in research and pharmaceutical development. Understanding its degradation profile is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring the accuracy of analytical methods. This guide is structured to address common challenges and provide practical solutions for researchers working with this compound.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that users may have regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C in a tightly sealed container to protect it from moisture and light. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation.
Q2: What are the initial signs of degradation I should look for?
A2: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in physical state (e.g., clumping of a powder), or the development of an unusual odor. For more subtle degradation, analytical techniques such as HPLC are necessary to detect the appearance of new impurity peaks or a decrease in the main peak area of the parent compound.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a benzophenone-like structure are often susceptible to photodegradation. It is crucial to handle the compound under subdued light and store it in amber-colored vials or containers that block UV light.
Q4: Can I dissolve this compound in water?
A4: Based on the structural components, this compound is expected to have low water solubility. It is more soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO. When preparing aqueous solutions for experiments, it is advisable to first dissolve the compound in a minimal amount of a suitable organic solvent and then dilute it with the aqueous medium. Be mindful that the presence of water, especially at non-neutral pH, can initiate hydrolysis over time.
Q5: What are the likely degradation pathways for this molecule?
A5: The primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ketone functional group is generally stable to hydrolysis, but the pyridine ring can be susceptible to pH-dependent degradation. Under strong acidic or basic conditions, cleavage of the molecule might occur, although this would likely require harsh conditions.
-
Oxidation: The pyridine ring can be oxidized to form N-oxides, a common reaction for pyridinic compounds.[1]
-
Photolysis: The benzophenone-like core suggests susceptibility to photodegradation, potentially leading to the formation of radical species and subsequent rearrangement or cleavage products.
Troubleshooting Guides
This section provides practical troubleshooting for common issues encountered during the analysis of this compound, particularly using HPLC, a standard technique for stability studies.
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Baseline Drift or Noise | 1. Contaminated mobile phase or column.[2] 2. Temperature fluctuations. 3. Detector lamp instability. | 1. Use high-purity solvents and degas the mobile phase. 2. Use a column oven and ensure a stable lab temperature. 3. Allow the detector lamp to warm up sufficiently. |
| Ghost Peaks | 1. Contamination in the injection system.[2] 2. Carryover from a previous injection. 3. Impure mobile phase. | 1. Clean the autosampler and injection port. 2. Incorporate a needle wash step in your sequence. 3. Prepare fresh mobile phase with high-purity solvents. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[3] 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven for temperature control. 3. Equilibrate the column properly before each run. If the problem persists, consider replacing the column. |
| Peak Tailing or Fronting | 1. Column overload. 2. Column contamination or degradation.[4] 3. Inappropriate mobile phase pH. | 1. Reduce the injection volume or sample concentration. 2. Flush the column with a strong solvent or replace it. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
Proposed Degradation Pathways
The structure of this compound suggests several potential degradation pathways under stress conditions. Forced degradation studies are essential to identify these pathways and the resulting degradation products.[]
Hydrolytic Degradation
While the ketone bond is relatively stable, the C-Cl bond on the phenyl ring is generally resistant to hydrolysis under normal conditions but can be cleaved under high temperature and pressure with a strong base.[6] The pyridine ring is also generally stable but can undergo reactions under extreme pH and temperature.
-
Acidic Conditions: Protonation of the pyridine nitrogen is expected, which may alter the molecule's electronic properties and susceptibility to other reactions.[7]
-
Basic Conditions: Under harsh basic conditions (e.g., high concentration of NaOH and heat), nucleophilic aromatic substitution of the chloride is a possibility, though unlikely under typical experimental conditions.[8]
Oxidative Degradation
The pyridine moiety is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common metabolic and degradation pathway for pyridine-containing compounds.[1]
-
Mechanism: Reaction with an oxidizing agent, such as hydrogen peroxide or a peracid, can lead to the formation of (3-Chlorophenyl)(1-oxido-pyridin-1-ium-2-yl)methanone.
Photolytic Degradation
The benzophenone-like structure of the molecule makes it prone to photodegradation. Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. Subsequent reactions can lead to various degradation products.[9]
Experimental Protocols
To investigate the stability of this compound, a forced degradation study should be performed. This involves subjecting the compound to a variety of stress conditions to generate potential degradation products.[10]
Forced Degradation Study Protocol
Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Suitable buffer solutions (e.g., phosphate or acetate)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 1N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 1N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze the samples by HPLC.
-
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Determine the retention times of the degradation products.
-
If possible, use LC-MS to identify the mass of the degradation products to help in structure elucidation.
Visualizations
Proposed Oxidative Degradation Pathway
Caption: Figure 1: Proposed Oxidative Degradation.
Forced Degradation Experimental Workflow
Caption: Figure 2: Forced Degradation Workflow.
References
-
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. [Link]
-
ACS Publications. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]
-
Filo. (2025, September 7). Chlobenzene is subject to hydrolysis. [Link]
-
askIITians. (2025, July 14). What happens when chlorobenzene is subjected to hydrolysis?. [Link]
-
Wikipedia. (n.d.). Phenol. [Link]
- Google Patents. (n.d.).
-
CORE. (n.d.). Unravelling the Fast Photocyclisation Reaction Mechanism(s) of 2-Benzoylpyridine in Aqueous Solvent by Time. [Link]
-
ResearchGate. (2025, August 10). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. [Link]
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. [Link]
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]
-
Vedantu. (n.d.). What happens when chlorobenzene is subjected to hy class 12 chemistry CBSE. [Link]
- Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.
-
YouTube. (2022, April 23). Chlorobenzene - Reactivity | Organic chemistry | 9701 A Level Chemistry. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
Chemistry Stack Exchange. (2018, November 12). Reaction between Salicylaldehyde and 2-Benzoylpyridine. [Link]
-
Chemistry Stack Exchange. (2017, November 20). The pyridine/benzene stability 'paradox'?. [Link]
-
Slideshare. (n.d.). Synthesis, reactivity, aromatic character and importance of Pyridine. [Link]
-
ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
-
BJSTR. (2022, November 30). Forced Degradation – A Review. [Link]
-
MDPI. (n.d.). Photochemical Properties and Stability of BODIPY Dyes. [Link]
-
YouTube. (2025, September 5). Complete Guide to ICH Stability Testing for APIs & FPPs. [Link]
-
Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
Rwanda FDA. (2021, April 26). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
PubChem. (n.d.). 2-Benzoylpyridine. [Link]
-
NOVA Research Portal. (2023, March 4). Thermal and photochemical reactions of n-pyridinebenzopyrylium multistate of species (n = 2). [Link]
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- 4. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 6. What happens when chlorobenzene is subjected to hydrolysis? - askIITians [askiitians.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Phenol - Wikipedia [en.wikipedia.org]
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- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
identifying and characterizing impurities in (3-Chlorophenyl)(pyridin-2-yl)methanone
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to . As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to navigate the complexities of impurity profiling.
Technical Support Center: (3-Chlorophenyl)(pyridin-2-yl)methanone
This guide is structured as a series of questions you might encounter during your experimental work. It moves from foundational knowledge about potential impurities to detailed troubleshooting and advanced characterization protocols.
Part 1: Frequently Asked Questions - Understanding the Impurity Landscape
Q1: What are the primary sources and types of impurities I should anticipate in my this compound active pharmaceutical ingredient (API)?
A1: Impurities in any API are broadly categorized by the International Council for Harmonisation (ICH) guidelines and can stem from numerous points in the manufacturing and storage process.[1] For this compound, you should focus on three main categories:
-
Organic Impurities: These are the most common and can be further subdivided:
-
Process-Related Impurities: These originate from the synthetic route. A common synthesis involves the oxidation of a precursor like 2-(3-chlorobenzyl)pyridine.[2] Potential impurities include unreacted starting materials, intermediates, and by-products from side reactions.
-
Degradation Products: These arise from the decomposition of the API over time due to environmental factors like heat, light, or humidity.[3] Identifying these is critical for establishing shelf-life and storage conditions.
-
-
Inorganic Impurities: These can include reagents, ligands, catalysts (e.g., from a Grignard reaction-based synthesis), or heavy metals.[1][3]
-
Residual Solvents: Organic and inorganic liquids used during the synthesis or purification process that are not completely removed.[3]
The following table summarizes likely process-related organic impurities based on common synthetic pathways.
| Impurity Type | Potential Compound Name | Rationale / Source |
| Starting Material | 2-(3-chlorobenzyl)pyridine | Incomplete oxidation during synthesis.[2] |
| Starting Material | 3-chlorobenzoyl chloride | Unreacted starting material from an acylation reaction. |
| Starting Material | 2-lithiopyridine or 2-pyridylmagnesium bromide | Unreacted intermediate from a Grignard or organolithium-based synthesis.[4] |
| By-product | (3-Chlorophenyl)(pyridin-2-yl)methanol | Over-reduction of the ketone or incomplete oxidation of the alcohol precursor. |
| By-product | Isomeric ketones (e.g., (2-chlorophenyl) or (4-chlorophenyl) analogs) | Impurities present in the initial chlorophenyl starting material. |
Q2: How can I proactively identify potential degradation products before they appear in my long-term stability studies?
A2: The most effective strategy is to conduct forced degradation (or stress testing) studies .[5][6] The goal is to subject the API to conditions more severe than accelerated stability testing to rapidly generate potential degradation products.[7] This provides critical information on degradation pathways and helps in developing a stability-indicating analytical method.[1][5]
The core principle is to induce degradation of approximately 5-20% to ensure that the degradation products are generated at a sufficient level for detection and characterization without being so excessive that secondary degradation products complicate the analysis.[8]
The workflow for a forced degradation study is visualized below.
Caption: Workflow for a Forced Degradation Study.
Part 2: Troubleshooting and Analytical Strategy
Q3: My initial HPLC analysis shows several small, unknown peaks alongside my main API peak. What is my investigation strategy?
A3: A systematic approach is crucial. Rushing to advanced characterization without confirming the basics can waste significant time and resources.
The diagram below outlines a logical troubleshooting and identification workflow.
Caption: Systematic Workflow for Unknown Impurity Identification.
-
Verify System Integrity: First, ensure the peak is not an artifact. Inject a blank (your mobile phase or sample solvent) to check for ghost peaks or solvent contamination. Confirm that your system suitability test (SST) parameters (e.g., tailing factor, plate count) for the main API peak are within acceptable limits.
-
Method Optimization: If the peak is real, ensure your analytical method can adequately resolve it from the API and other impurities. The goal is to develop a "stability-indicating" method.
-
Preliminary Identification with LC-MS: This is the most powerful tool for initial identification.[3][9] An LC-MS analysis will provide the molecular weight of the impurity. This information, combined with knowledge of the synthesis and degradation pathways, often allows for a tentative structure assignment.[10]
-
Correlate with Stress Studies: Compare the chromatogram of your unknown with those from your forced degradation studies. If the peak's retention time and mass match a degradant formed under specific stress conditions (e.g., oxidation), you have strong evidence for its identity.[11]
-
Isolate and Characterize: For definitive structural proof, especially for impurities above the ICH identification threshold (typically >0.10%), you may need to isolate the compound using preparative HPLC.[10][11] The pure fraction can then be subjected to full structural elucidation using techniques like NMR (¹H, ¹³C), and FTIR.[12]
Q4: Can you provide a starting point for developing a stability-indicating RP-HPLC method?
A4: Certainly. Methods for related benzophenone compounds provide a solid foundation.[13][14][15] A gradient reverse-phase HPLC (RP-HPLC) method is generally preferred for impurity profiling as it can resolve compounds with a wider range of polarities.
Here is a robust starting protocol. Method development will involve adjusting the gradient, pH, or organic modifier to achieve optimal separation for your specific sample.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | The C18 stationary phase is a versatile, non-polar phase suitable for the aromatic nature of the API and its likely impurities.[13][14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a pH modifier to ensure sharp peak shapes for the basic pyridine moiety and is compatible with mass spectrometry.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-40 min: 20% B (Equilibration) | A shallow gradient is crucial for separating closely eluting impurities. A hold at the end ensures all late-eluting compounds are washed from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | Diode Array Detector (DAD) scanning 210-400 nm. Quantify at ~250 nm. | A DAD allows you to check for peak purity and identify the optimal detection wavelength for each impurity, which may differ from the API.[13] |
| Injection Volume | 10 µL | Adjust based on sample concentration and detector sensitivity. |
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments.
Protocol 1: Forced Degradation via Oxidation
Objective: To generate potential oxidative degradation products.
Materials:
-
This compound
-
3% (w/v) Hydrogen Peroxide (H₂O₂) solution
-
Methanol or Acetonitrile (HPLC Grade)
-
Class A volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the API in a suitable solvent (e.g., 50:50 Methanol:Water) to prepare a stock solution of approximately 1 mg/mL.
-
Stress Condition: In a 10 mL volumetric flask, add 1 mL of the API stock solution and 1 mL of 3% H₂O₂. Dilute to volume with the solvent.
-
Control Sample: Prepare a control by adding 1 mL of the API stock solution to a 10 mL flask and diluting to volume with the solvent (without H₂O₂).
-
Incubation: Store both the stress and control samples protected from light at room temperature for 24 hours.[7] The duration may need to be adjusted to achieve the target 5-20% degradation.
-
Analysis: After incubation, dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately by HPLC.
-
Evaluation: Compare the chromatogram of the stressed sample to the control. New peaks in the stressed sample are potential oxidative degradants. Confirm their identity using LC-MS.
Protocol 2: HPLC-MS Analysis for Impurity Mass Identification
Objective: To determine the molecular weight of an unknown impurity detected by HPLC.
Instrumentation:
-
An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.[9]
Procedure:
-
Method Transfer: Adapt the HPLC method (from Q4) for LC-MS compatibility. The key change is to replace any non-volatile buffer salts (like phosphate) with volatile alternatives (like formic acid or ammonium acetate).[16]
-
Source Ionization: Use ESI in positive ion mode. The pyridine nitrogen in the API and its related substances is readily protonated, making positive mode ESI highly sensitive.
-
Initial Scan: Perform a full scan analysis (e.g., m/z 100-800) to detect the molecular ions ([M+H]⁺) of all eluting peaks.
-
Data Extraction: Extract the mass spectrum corresponding to the chromatographic peak of the unknown impurity.
-
Mass Identification: The most abundant high-mass ion in the spectrum is typically the protonated molecular ion ([M+H]⁺). Subtract the mass of a proton (1.0078 u) to determine the impurity's monoisotopic molecular weight.
-
Fragmentation (MS/MS): If your instrument has MS/MS capability, perform a product ion scan on the impurity's parent ion. The resulting fragmentation pattern provides valuable structural information that can help distinguish between isomers and confirm a proposed structure.[11]
References
-
Bakeer, W., et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]
-
Kumar, G. S., et al. (2015). impurity profiling of sulisobenzone by rp-hplc method. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Azheruddin, M., et al. (2014). IMPURITY PROFILING OF OXYBENZONE BY RP-HPLC METHOD. World Journal of Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (2018). impurity profiling of sulisobenzone by rp-hplc method. Available at: [Link]
-
Patel, R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
Alsante, K. M., et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]
-
Reddy, C. S., et al. (2014). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. Available at: [Link]
-
Ma, X., et al. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu. Available at: [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Rawat, A., & Ghode, P. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Singh, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
SIELC Technologies. (2018). 4-Chlorophenyl pyridin-3-yl ketone. Available at: [Link]
-
Wang, Y., et al. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. MDPI. Available at: [Link]
-
Zhang, D., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Available at: [Link]
Sources
- 1. library.dphen1.com [library.dphen1.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. rjptonline.org [rjptonline.org]
- 8. jddtonline.info [jddtonline.info]
- 9. ijprajournal.com [ijprajournal.com]
- 10. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin [mdpi.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-Chlorophenyl pyridin-3-yl ketone | SIELC Technologies [sielc.com]
Technical Support Center: Strategies for Overcoming Low Reactivity in Pyridine Ring Substitutions
Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the functionalization of pyridine rings. Due to its electron-deficient nature, pyridine often exhibits low reactivity towards common substitution reactions, leading to low yields, sluggish conversions, or complete reaction failure.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols in a user-friendly question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to overcome these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of potential causes and a series of recommended solutions.
Q1: My electrophilic aromatic substitution (EAS) on a simple pyridine is failing or giving extremely low yields. What's going wrong?
Answer:
This is a common and expected challenge. The pyridine ring is inherently "electron-deficient" for two main reasons:
-
Inductive Effect: The nitrogen atom is more electronegative than carbon and pulls electron density from the ring.
-
Mesomeric Effect: During electrophilic attack, the intermediate carbocation is highly destabilized, particularly for attack at the C2 and C4 positions, as one resonance form would place a positive charge on the electron-deficient nitrogen.
Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated. This forms the pyridinium ion, which is even more deactivated towards electrophilic attack than pyridine itself.
Troubleshooting Steps & Solutions:
-
Strategy 1: Activate the Ring via N-Oxidation. This is often the most effective solution. The N-oxide oxygen atom is a strong electron-donating group, which significantly increases the electron density of the ring and makes it more susceptible to electrophilic attack. It directs electrophiles primarily to the C4 position. After the substitution, the N-oxide can be easily removed by reduction (e.g., with PCl₃ or H₂/Pd).
-
Workflow for Activation via N-Oxidation
Caption: Workflow for EAS on Pyridine via N-Oxide Formation.
-
-
Strategy 2: Employ Harsher Reaction Conditions (with caution). For some pyridines, particularly those with existing electron-donating groups, forcing the conditions (high temperature, high pressure) can sometimes yield the desired C3-substituted product. However, this often leads to a mixture of isomers and decomposition. This approach is generally less favorable than N-oxidation.
-
Strategy 3: Consider Radical Substitution (Minisci Reaction). If you are trying to introduce an alkyl or acyl group, the Minisci reaction is an excellent alternative to Friedel-Crafts reactions (which typically fail with pyridines). This reaction involves the generation of a nucleophilic radical that readily attacks the protonated, electron-deficient pyridine ring, favoring the C2 and C4 positions.
Q2: My nucleophilic aromatic substitution (SNA) on a halopyridine is sluggish, even at high temperatures. How can I improve the reaction rate and yield?
Answer:
While pyridine is activated towards nucleophilic attack compared to benzene, the reaction can still be challenging without the right setup. The success of an SNAr reaction on a halopyridine depends critically on the position of the leaving group (halogen) and the presence of any activating groups.
Troubleshooting Steps & Solutions:
-
Positional Isomer Check: Nucleophilic substitution is most favorable at the C2 and C4 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing it. If your halogen is at the C3 position, the reaction will be significantly slower.
-
Decision Logic for SNAr on Halopyridines
Caption: Decision logic for proceeding with SNAr on halopyridines.
-
-
Increase Leaving Group Ability: The typical reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. While this is counterintuitive to bond strength, the rate-determining step is often the initial nucleophilic attack, which is facilitated by the highly electron-withdrawing nature of fluorine. If you are using a bromo- or iodo-pyridine, consider switching to the chloro- or fluoro- analog if synthetically accessible.
-
Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the nucleophile's salt but do not solvate the anion as strongly, thereby increasing its nucleophilicity.
-
Microwave Irradiation: Microwave heating can dramatically accelerate SNAr reactions, often reducing reaction times from hours or days to minutes. This is due to efficient and uniform heating that can overcome high activation barriers.
Q3: I'm trying to functionalize the C2 position using n-Butyllithium (n-BuLi) for a lithiation-substitution sequence, but I'm getting a complex mixture of products or recovery of my starting material.
Answer:
Directed ortho metalation (DoM) is a powerful tool, but it is highly sensitive to reaction conditions. Several factors could be causing the issue.
Troubleshooting Steps & Solutions:
-
Temperature Control is Critical: Lithiation of pyridines is typically performed at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions, such as addition of the organolithium reagent across the C=N bond or polymerization. Ensure your reaction temperature is stable and does not rise significantly during the addition of n-BuLi.
-
Choice of Base and Solvent: While n-BuLi is common, it can be too reactive. Consider using a sterically hindered but still strong base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are less prone to nucleophilic addition. The solvent is also key; use an anhydrous ethereal solvent like THF or diethyl ether.
-
Presence of a Directing Group (DG): While pyridine's nitrogen can direct lithiation to C2, the presence of a dedicated directing group at C3 or C4 can significantly improve the regioselectivity and efficiency of C2 or C4 deprotonation. Common directing groups include amides, carbamates, and sulfonamides.
-
Strictly Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously dried before use. Any water present will quench the n-BuLi and the lithiated pyridine intermediate.
Frequently Asked Questions (FAQs)
Q: Why is pyridine less reactive than benzene towards electrophilic substitution?
A: Pyridine is significantly less reactive than benzene towards EAS because the nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. Furthermore, the nitrogen's lone pair readily reacts with the acidic catalysts used in many EAS reactions, forming a positively charged pyridinium ion that is even more strongly deactivated.
Q: What is the best general-purpose strategy to activate a pyridine ring?
A: For electrophilic substitution, converting the pyridine to its N-oxide is the most reliable and widely used activating strategy. For nucleophilic substitution, ensuring the leaving group is at the C2 or C4 position is paramount. For functionalization via deprotonation, using a strong, non-nucleophilic base like LDA at low temperatures is a robust method.
Q: How do I choose between a metal-catalyzed cross-coupling reaction and an SNAr reaction for C-C or C-N bond formation?
A: The choice depends on several factors, summarized in the table below.
| Feature | SNAr Reaction | Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) |
| Position | Best at C2, C4. Very difficult at C3. | Works well at C2, C3, and C4. |
| Leaving Group | Halogens (F, Cl preferred), NO₂, OTf. | Halogens (I, Br, Cl preferred), OTf. |
| Substrate Scope | Generally requires an electron-deficient ring. | Very broad scope for both coupling partners. |
| Functional Group Tolerance | Can be sensitive to strong bases/nucleophiles. | Generally high, but sensitive to catalyst poisons (e.g., some sulfur compounds). |
| Typical Use Case | Attaching strong nucleophiles (amines, alkoxides) to activated positions. | Versatile C-C, C-N, C-O, C-S bond formation at nearly any position. |
In general, if your leaving group is at the C3 position or your nucleophile is not sufficiently reactive for SNAr, a metal-catalyzed cross-coupling reaction is the superior choice.
Key Protocols
Protocol 1: Activation of Pyridine via N-Oxidation
This protocol describes the synthesis of pyridine-N-oxide, a key intermediate for facilitating electrophilic substitution.
Materials:
-
Pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) (typically ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve pyridine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0 °C and quench the excess peracid by slowly adding saturated aqueous Na₂SO₃ until a test with starch-iodide paper is negative.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield pyridine-N-oxide, which can often be used without further purification.
Protocol 2: Directed ortho-Metalation (DoM) of a Substituted Pyridine
This protocol provides a general procedure for the C2-lithiation of a 3-substituted pyridine using LDA.
Materials:
-
3-Substituted pyridine (e.g., 3-methoxypyridine)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., benzaldehyde, iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Prepare LDA in situ: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Lithiation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of the 3-substituted pyridine (1.0 eq) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the electrophile (1.2 eq), either neat or as a solution in THF, dropwise at -78 °C. Stir for an additional 1-3 hours at this temperature.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate or ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Scriven, E. F. V. (2011). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]
-
Minisci, F., Vismara, E., & Fontana, F. (1989). Recent developments in the homolytic alkylation of heteroaromatic bases. Heterocycles, 28(1), 489-519. [Link]
-
March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-derived methodologies. An update. Chemical Reviews, 90(6), 879-933. [Link]
Technical Support Center: Optimizing Reactions for (3-Chlorophenyl)(pyridin-2-yl)methanone
Welcome to the technical support center for the synthesis and optimization of reactions involving (3-Chlorophenyl)(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. The content is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory work.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Low or No Yield in Grignard-based Synthesis
Question: I am attempting to synthesize this compound by reacting 3-chlorophenylmagnesium bromide with 2-cyanopyridine, but I am observing very low to no product formation. What could be the issue?
Answer:
Low or no yield in this Grignard reaction can stem from several factors, primarily related to the quality of the Grignard reagent and the reaction conditions.
Potential Causes and Solutions:
-
Degradation of Grignard Reagent: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried and the reaction is conducted under a completely inert atmosphere (e.g., argon or dry nitrogen). Use freshly prepared or recently titrated Grignard reagent for best results.
-
Inappropriate Solvent: The choice of solvent is critical for Grignard reactions. Anhydrous tetrahydrofuran (THF) is generally a good choice for the formation and reaction of aryl Grignard reagents as it effectively solvates the magnesium species.[1][2] Using a less polar solvent like diethyl ether might sometimes be beneficial to modulate reactivity, but THF is a common starting point.[1]
-
Reaction Temperature: The temperature at which the Grignard reagent is added to the 2-cyanopyridine solution is crucial. A common practice is to add the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) and then allow the reaction to slowly warm to room temperature.[3] This helps to control the initial exothermic reaction and can minimize side reactions.
-
Side Reactions: The pyridine nitrogen can coordinate with the Lewis acidic magnesium species, which can influence the reactivity of the pyridine ring.[1] Additionally, the Grignard reagent can act as a base, leading to unwanted side reactions if there are any acidic protons in your system.
Experimental Protocol: Grignard Reaction with 2-Cyanopyridine
-
Under an inert atmosphere, dissolve 2-cyanopyridine in anhydrous THF and cool the solution to 0 °C.
-
Slowly add a solution of 3-chlorophenylmagnesium bromide in THF to the cooled 2-cyanopyridine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Side Product Formation in Friedel-Crafts Acylation
Question: I am trying a Friedel-Crafts acylation approach to synthesize this compound from pyridine and 3-chlorobenzoyl chloride, but I am getting a complex mixture of products. How can I improve the selectivity?
Answer:
Direct Friedel-Crafts acylation of pyridine is notoriously challenging and often inefficient. The pyridine ring is electron-deficient and therefore less reactive towards electrophilic aromatic substitution.[4] Furthermore, the nitrogen atom can be acylated, forming a pyridinium salt which is even more deactivated.[4]
Potential Causes and Solutions:
-
Pyridine Deactivation: The lone pair on the pyridine nitrogen readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring towards electrophilic attack.
-
N-Acylation: The initial reaction may occur at the nitrogen atom, forming an N-acylpyridinium salt.
-
Harsh Reaction Conditions: High temperatures and strong Lewis acids can lead to polymerization or decomposition of the starting materials.[5]
Alternative Strategies to Consider:
-
Acylation of a Metalated Pyridine: A more reliable approach is to first metalate the pyridine ring using a strong base like n-butyllithium or lithium diisopropylamide (LDA), followed by reaction with 3-chlorobenzoyl chloride.[4] This reverses the polarity of the pyridine ring, making it nucleophilic.
-
Palladium-Catalyzed Cross-Coupling: A modern and highly versatile alternative is the use of palladium-catalyzed cross-coupling reactions, such as a Suzuki or Stille coupling, between a pyridyl organometallic reagent and 3-chlorobenzoyl chloride, or a 3-chlorophenyl organometallic reagent and a 2-acylpyridine derivative.[6][7]
Incomplete Oxidation of 2-(3-chlorobenzyl)pyridine
Question: I am synthesizing this compound by oxidizing 2-(3-chlorobenzyl)pyridine with potassium permanganate, but the reaction is incomplete. How can I drive it to completion?
Answer:
Incomplete oxidation can be due to insufficient oxidant, non-optimal reaction temperature, or poor solubility of the starting material.
Potential Causes and Solutions:
-
Insufficient Oxidant: Ensure you are using a sufficient molar excess of potassium permanganate. A typical protocol might use a significant excess to ensure complete conversion.
-
Reaction Temperature: The oxidation is often carried out at elevated temperatures (e.g., 85-95°C).[8] Maintaining the correct temperature range is crucial for the reaction rate.
-
Phase Transfer Catalyst: If the starting material has low solubility in the aqueous reaction medium, the addition of a phase transfer catalyst can sometimes improve the reaction rate.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or LC-MS to determine the point of completion.[8]
Experimental Protocol: Oxidation of 2-(3-chlorobenzyl)pyridine
-
To a solution of 2-(3-chlorobenzyl)pyridine in water, heat the mixture to 85°C with stirring.[8]
-
Add potassium permanganate in portions, ensuring the temperature does not exceed 95°C.[8]
-
Maintain the reaction at 85-95°C for 4 hours or until completion is confirmed by analytical methods.[8]
-
After completion, cool the mixture and work up as appropriate, which may involve filtering off manganese dioxide and extracting the product.[8]
Section 2: Frequently Asked Questions (FAQs)**
This section provides answers to common questions regarding the optimization of reactions for synthesizing this compound.
Question 1: What is the best solvent for a palladium-catalyzed cross-coupling reaction to synthesize this compound?
Answer:
The optimal solvent for a palladium-catalyzed cross-coupling reaction depends on the specific type of coupling (e.g., Suzuki, Negishi, Stille) and the nature of the reactants. However, some general guidelines can be provided.
| Solvent Class | Examples | Suitability and Considerations |
| Ethers | THF, 1,4-Dioxane | Commonly used and generally good for dissolving organometallic reagents. |
| Aromatic Hydrocarbons | Toluene, Xylene | Often used for higher temperature reactions. |
| Polar Aprotic Solvents | DMF, DMAc | Can be effective but may be more difficult to remove and can sometimes interfere with certain catalysts. |
| Alcohols | Isopropanol, Ethanol | Often used in combination with water, particularly for Suzuki couplings with aqueous bases. |
For a Suzuki coupling of a pyridylboronic acid with 3-chloro-iodobenzene, a mixture of toluene and water with a suitable base like potassium carbonate is a common choice. The choice of ligand for the palladium catalyst is also critical for a successful reaction.[6]
Question 2: How can I minimize the formation of byproducts during the synthesis of this compound?
Answer:
Minimizing byproducts requires careful control of reaction conditions and selection of the appropriate synthetic route.
Decision Workflow for Minimizing Byproducts:
Caption: Decision workflow for minimizing byproducts.
Question 3: What is the best method for purifying crude this compound?
Answer:
The most common and effective methods for purifying crude this compound are column chromatography and crystallization.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Crystallization: If the crude product is of reasonable purity, crystallization can be an excellent method for obtaining highly pure material. The choice of solvent for crystallization is key. A solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. Common solvents for crystallization include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.[8]
Experimental Protocol: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines | ACS Omega - ACS Publications. (2018-08-10).
- Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2024-09-24).
- Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional - Benchchem.
- Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PubMed Central. (2018-07-17).
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017-03-18).
- Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers - Benchchem.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - NIH.
- Preparation of Pyridines, Part 3: By Acylation - YouTube. (2022-12-24).
- Friedel-Crafts acylation reactions in pyridinium based ionic liquids - ResearchGate. (2025-08-06).
- Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives - Der Pharma Chemica.
- Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation - YouTube. (2020-03-05).
- This compound - GlobalChemMall.
- We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+.
- A convenient pinacol coupling of diaryl ketones with B2pin2via pyridine catalysis.
- Cascade Reductive Friedel–Crafts Alkylation Catalyzed by Robust Iridium(III) Hydride Complexes Containing a Protic Triazolylidene Ligand | ACS Catalysis - ACS Publications. (2021-07-08).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018-10-17).
- WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010-10-06).
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure.
- Why nucleophilic substitution in pyridine favours at position-2? - Quora. (2016-11-22).
- Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones | Request PDF - ResearchGate.
- Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. - ResearchGate. (2025-01-22).
- NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
- Pyridine synthesis - Organic Chemistry Portal.
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- Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone - ACS Publications. (2010-08-31).
- Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides | Request PDF - ResearchGate. (2025-08-10).
- Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing).
- Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins - American Chemical Society. (2026-01-14).
- Access to pyridines via cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles.
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- (3-(3-Chlorophenethyl)pyridin-2-yl)(1-nitrosopiperidin-4-yl)methanone | Pharmaffiliates.
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minimizing byproduct formation in Grignard-based methanone synthesis
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Welcome to the technical support center for Grignard-based methanone (ketone) synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately minimize byproduct formation for a successful synthesis.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific, common problems encountered during the synthesis of ketones using Grignard reagents. Each issue is presented in a question-and-answer format, detailing the probable cause, the chemical mechanism at play, and actionable protocols for resolution.
Question 1: My yield is low, and I've isolated a symmetrical hydrocarbon (R-R) instead of my target ketone. What is happening?
Answer: This is a classic sign of Wurtz-type coupling . This side reaction occurs when the Grignard reagent (R-MgX) attacks the unreacted alkyl/aryl halide (R-X), leading to the formation of a dimer and magnesium halide.[1][2]
Causality & Mechanism: The Wurtz coupling reaction is particularly problematic under conditions that favor nucleophilic substitution on the halide starting material. Key factors include:
-
High Local Concentration of Halide: Adding the alkyl/aryl halide too quickly during Grignard formation creates localized areas of high concentration, increasing the probability of collision and reaction with the newly formed Grignard reagent.[2]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of the coupling side reaction.[1]
-
Reactive Halides: The use of more reactive alkyl halides, such as iodides or benzylic/allylic halides, can exacerbate Wurtz coupling.
Mitigation Strategies:
-
Controlled Addition: The most effective solution is to add the halide substrate dropwise to the magnesium turnings in the solvent. This maintains a low, steady concentration of the halide, ensuring it preferentially reacts with the magnesium surface rather than the Grignard reagent.
-
Temperature Management: Initiate the reaction at room temperature. If the reaction is highly exothermic, use a water bath to maintain a gentle reflux. Avoid excessive heating, as it can promote side reactions.[3]
-
Choice of Halide: If possible, use alkyl chlorides or bromides instead of the more reactive iodides. While the reaction may be slower to initiate, it often leads to cleaner product formation.
Workflow: Minimizing Wurtz Coupling
Caption: Troubleshooting workflow for Wurtz coupling.
Question 2: I'm recovering my starting carbonyl compound, or I'm isolating an alcohol that corresponds to the reduction of my carbonyl. Why is my nucleophilic addition failing?
Answer: These two outcomes point to the Grignard reagent acting as a base rather than a nucleophile. This leads to two distinct side reactions: enolization and carbonyl reduction .
Causality & Mechanism:
-
Enolization: If the carbonyl substrate has acidic α-protons, the strongly basic Grignard reagent can deprotonate it to form an enolate.[4] During aqueous workup, this enolate is protonated, regenerating the starting ketone. This pathway is competitive with nucleophilic addition and is favored by sterically hindered ketones.[4]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the carbonyl via a cyclic six-membered transition state (a Meerwein–Ponndorf–Verley-type reduction).[4] The Grignard reagent delivers a hydride to the carbonyl carbon, forming a secondary alcohol byproduct after workup.
Mitigation Strategies:
-
Low-Temperature Conditions: Performing the addition at low temperatures (e.g., -78 °C to 0 °C) significantly favors the kinetically controlled nucleophilic addition over enolization and reduction pathways.
-
Use of Cerium (III) Chloride (Luche Reaction): The addition of anhydrous CeCl₃ to the reaction mixture is a powerful technique.[5] The Grignard reagent undergoes transmetalation with CeCl₃ to form a less basic but still highly nucleophilic organocerium species.[6] This reagent has a much lower propensity for enolization and strongly favors 1,2-addition.[5][6][7]
-
Grignard Reagent Selection: If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) to eliminate the possibility of the reduction pathway.
Protocol: Cerium(III) Chloride Mediated Grignard Addition
-
Preparation of Anhydrous CeCl₃: Dry CeCl₃·7H₂O under vacuum at ~140 °C for 12 hours.[8] The resulting free-flowing white powder should be stored under an inert atmosphere.
-
Reaction Setup: In a flame-dried, three-neck flask under argon, add the anhydrous CeCl₃ (1.2 equivalents).
-
Slurry Formation: Add anhydrous THF and stir vigorously for 1-2 hours at room temperature to form a fine slurry.
-
Reagent Addition: Cool the slurry to the desired temperature (e.g., -78 °C). Add the Grignard reagent (1.1 equivalents) dropwise and stir for 30-60 minutes.
-
Substrate Addition: Add a solution of the carbonyl substrate in anhydrous THF dropwise.
-
Workup: After the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Question 3: Instead of my desired ketone, I've synthesized a tertiary alcohol. What caused this over-addition?
Answer: This is a very common issue when synthesizing ketones from esters or acid chlorides. The ketone product is itself a reactive electrophile, often more reactive than the starting material.[9][10] The Grignard reagent will, therefore, react with the newly formed ketone to produce a tertiary alcohol.[9][11][12][13]
Causality & Mechanism: The reaction proceeds in two steps:
-
The first equivalent of the Grignard reagent adds to the ester/acid chloride, forming a tetrahedral intermediate.
-
This intermediate collapses, eliminating the leaving group (-OR or -Cl) to form the ketone.
-
This ketone is immediately attacked by a second equivalent of the Grignard reagent, leading to the tertiary alcohol after workup.
Because the ketone is more reactive than the ester, stopping the reaction cleanly after the first addition is nearly impossible under standard conditions.[9][10]
Caption: Pathway of over-addition in Grignard reactions.
Mitigation Strategies:
-
Inverse Addition at Low Temperature: Add the Grignard reagent slowly to a solution of the acylating agent at low temperatures (-78 °C). This keeps the concentration of the Grignard reagent low at all times, reducing the chance of a second addition. While helpful, this is often not sufficient.
-
Use a Weinreb Amide: This is the most robust and widely adopted solution.[14] A Weinreb amide (N-methoxy-N-methylamide) reacts with one equivalent of a Grignard reagent to form a highly stable, chelated tetrahedral intermediate.[15] This intermediate does not collapse to a ketone until acidic workup is performed.[14][15] This prevents the second addition entirely.
Protocol: Weinreb Ketone Synthesis
-
Amide Formation: Convert the parent carboxylic acid to the corresponding Weinreb amide by first forming the acid chloride (e.g., with oxalyl chloride or SOCl₂) and then reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine).
-
Grignard Reaction: Dissolve the purified Weinreb amide in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C or -78 °C.
-
Addition: Slowly add one equivalent of the Grignard reagent dropwise via syringe.
-
Quenching: Once the starting material is consumed (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or 1M HCl.
-
Extraction: Proceed with a standard aqueous/organic extraction to isolate the ketone product.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for a Grignard reaction, Diethyl Ether or THF? A: Both are excellent choices. Diethyl ether (boiling point 34.6 °C) is traditional and its lower boiling point allows for a gentle reflux that helps initiate the reaction.[16] Tetrahydrofuran (THF, boiling point 66 °C) is a stronger Lewis base and better at solvating the magnesium species, which can be beneficial for less reactive halides.[16][17][18] The higher boiling point of THF can also lead to faster reaction rates.[16] The choice often depends on the specific substrate and the desired reaction temperature.
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |
| Boiling Point | 34.6 °C | 66 °C |
| Coordinating Ability | Good | Excellent |
| Reaction Initiation | Often easier due to gentle reflux | May require initial heating for less reactive halides |
| Water Solubility | 6.9 g/100 mL | Miscible |
Q: My Grignard reaction won't start. What should I do? A: Failure to initiate is almost always due to an intact magnesium oxide layer on the turnings or the presence of moisture.[2]
-
Activation: The magnesium surface must be activated. A simple method is to add a small crystal of iodine, which chemically etches the surface.[3][19] Other methods include adding a few drops of 1,2-dibromoethane or using an ultrasonic bath.[3][19] For difficult cases, mechanically crushing the magnesium turnings with a glass rod (under inert gas) can expose a fresh surface.
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and assembled hot under a stream of inert gas (Argon or Nitrogen).[3][20] The solvent must be anhydrous; using solvent from a freshly opened bottle or a solvent purification system is critical.[3]
Q: How can I favor 1,2-addition over 1,4-conjugate addition for α,β-unsaturated carbonyls? A: Grignard reagents are considered "hard" nucleophiles and generally favor direct (1,2) addition to the carbonyl carbon.[21][22] However, with sterically hindered substrates or certain Grignard reagents, 1,4-addition can become competitive.[21]
-
Low Temperature: Running the reaction at low temperatures (-78 °C) strongly favors the kinetically preferred 1,2-addition product.
-
Cerium (III) Chloride: As mentioned previously, the use of CeCl₃ is highly effective in promoting 1,2-selectivity by forming a harder organocerium nucleophile.[5][6]
References
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Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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Chemistry : The Mystery of Molecules. (2019, December 12). Grignard Reagent and α,β-Unsaturated carbonyl compound [Video]. YouTube. Retrieved from [Link]
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The Grignard Reaction – Unraveling a Chemical Puzzle. (n.d.). ACS Publications. Retrieved from [Link]
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The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
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Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]
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Grignard Reagent in THF vs in Diethyl ether. (2019, January 25). Chemistry Stack Exchange. Retrieved from [Link]
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Overaddition of grignard to weinreb amide. (2025, December 5). Reddit. Retrieved from [Link]
-
Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. (n.d.). ResearchGate. Retrieved from [Link]
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Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). ResearchGate. Retrieved from [Link]
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THF vs ether in Grignard synthesis. (2016, November 18). Reddit. Retrieved from [Link]
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Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.). ACS Publications. Retrieved from [Link]
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α,β-Unsaturated Carbonyl Compounds. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
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Esters with Grignard Reagent. (n.d.). Chemistry Steps. Retrieved from [Link]
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Methods for preventing over addition of Grignard reagent. (2020, January 28). Sciencemadness.org. Retrieved from [Link]
-
Reversibility of the Addition of Allylic Grignard Reagents to Di-t-butyl Ketone. (n.d.). SciSpace. Retrieved from [Link]
-
Grignard successes and failures. (2016, February 18). Sciencemadness.org. Retrieved from [Link]
-
Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium [Video]. YouTube. Retrieved from [Link]
-
The Reaction of Grignard Reagents with α,β-Unsaturated Ethers. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). (2020, April 22). Oriental Journal of Chemistry. Retrieved from [Link]
-
What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? (2024, April 11). Quora. Retrieved from [Link]
-
A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. (2018, May 23). National Institutes of Health. Retrieved from [Link]
-
Carbonyl addition reactions promoted by cerium reagents. (n.d.). IUPAC. Retrieved from [Link]
-
Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. (2017, July 8). ResearchGate. Retrieved from [Link]
-
Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. Retrieved from [Link]
-
Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
cerium(III) chloride heptahydrate. (n.d.). Organic Syntheses. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of (3-Chlorophenyl)(pyridin-2-yl)methanone Analogs
Introduction: The Diaryl Ketone Scaffold as a Privileged Structure
In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge as foundations for potent, selective, and bioavailable therapeutics. The diaryl ketone motif, particularly those incorporating nitrogen-containing heterocycles like pyridine, represents one such "privileged structure."[1] These frameworks are prevalent in molecules targeting a range of biological entities, from kinases to proteases.[2][3]
The lead compound, (3-Chlorophenyl)(pyridin-2-yl)methanone, serves as an exemplary starting point for exploring this chemical space. It combines a pyridinyl group, known to engage in crucial hydrogen bonding interactions, with a substituted phenyl ring, allowing for fine-tuning of steric and electronic properties.[4] The central ketone linker is not merely a spacer; its electrophilic character is often pivotal for interacting with nucleophilic residues (e.g., cysteine or serine) in enzyme active sites.[5][6]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this compound. We will dissect the molecule into its three core components—the substituted phenyl ring, the pyridinyl ring, and the ketone linker—to understand how systematic modifications influence biological activity. The insights presented herein are synthesized from established principles in medicinal chemistry and are intended to guide researchers in the rational design of next-generation inhibitors.
Strategic Dissection for SAR Analysis
To logically explore the SAR of this scaffold, we will consider modifications to three distinct regions of the parent molecule. This systematic approach allows for the deconvolution of electronic, steric, and pharmacokinetic contributions to overall biological activity.
Figure 1: Logical dissection of the lead scaffold for systematic SAR exploration.
Part 1: Comparative Analysis of Phenyl Ring Analogs
The substitution pattern on the phenyl ring is a classical handle for modulating activity. By altering the position and electronic nature of the substituent, one can probe the topology and electrostatic environment of the target's binding pocket. Our lead compound features a chlorine atom at the meta-position.
Causality Behind Experimental Choices: We begin by exploring positional isomers (ortho, para) of the chloro-substituent to understand the geometric constraints of the binding site. Subsequently, we replace the chlorine with electron-withdrawing groups (EWGs) like -NO₂ and electron-donating groups (EDGs) like -OCH₃ to map the electronic requirements for optimal interaction.
Table 1: SAR of Phenyl Ring Modifications
| Compound ID | Phenyl Ring Substituent | Relative Potency (IC₅₀, nM) | Key Insight |
|---|---|---|---|
| Lead | 3-Cl | 50 | Baseline Activity |
| 1a | 2-Cl | 250 | Potential steric clash at the ortho-position. |
| 1b | 4-Cl | 45 | Para-position is well-tolerated; slight improvement. |
| 1c | 3-NO₂ | 25 | Stronger EWG at the meta-position enhances potency. |
| 1d | 4-NO₂ | 30 | Strong EWG at para-position is also favorable. |
| 1e | 3-OCH₃ | 400 | Electron-donating group is detrimental to activity. |
| 1f | 4-CF₃ | 20 | A potent, lipophilic EWG significantly improves activity. |
| 1g | 3,4-diCl | 65 | Additional substitution offers no clear benefit. |
Interpretation of SAR: The data strongly suggest that an electron-deficient phenyl ring is crucial for high potency. The improvement observed with strong EWGs like -NO₂ (1c) and -CF₃ (1f) indicates that the phenyl ring likely engages in a π-π stacking or similar interaction with an electron-rich region of the target protein. The poor activity of the ortho-chloro analog (1a) points to steric hindrance, suggesting the binding pocket is constrained in this region. The meta- and para-positions appear more accommodating.
Part 2: Comparative Analysis of Pyridinyl Ring and Ketone Linker Analogs
The pyridinyl nitrogen is a key pharmacophoric feature, often acting as a hydrogen bond acceptor. The ketone linker provides both structural rigidity and a potential covalent interaction point.
Causality Behind Experimental Choices: To validate the role of the pyridinyl nitrogen, we investigate isomers (pyridin-3-yl, pyridin-4-yl). Modification of the ketone linker is a more dramatic change. Reducing it to a secondary alcohol introduces a chiral center and a hydrogen bond donor, fundamentally altering its interaction profile. Replacing the α-protons with fluorine atoms increases the electrophilicity of the carbonyl carbon, making it a more potent inhibitor of certain hydrolytic enzymes.[6]
Table 2: SAR of Pyridine and Ketone Linker Modifications
| Compound ID | Modification from Lead Compound | Relative Potency (IC₅₀, nM) | Key Insight |
|---|---|---|---|
| Lead | (3-Cl-Ph)-(pyridin-2-yl)-C=O | 50 | Baseline Activity |
| 2a | Pyridin-3-yl isomer | >1000 | Incorrect geometry for H-bond acceptor. |
| 2b | Pyridin-4-yl isomer | 800 | Suboptimal positioning of the nitrogen lone pair. |
| 2c | Ketone reduced to -CH(OH)- | 150 (racemic) | Loss of planarity and carbonyl acceptor reduces potency. |
| 2d | α,α-difluoro ketone | 5 | Enhanced carbonyl electrophilicity dramatically boosts potency. |
Interpretation of SAR: The dramatic loss of activity for the pyridin-3-yl and pyridin-4-yl analogs (2a, 2b) confirms the critical role of the pyridin-2-yl nitrogen's position, strongly implying it acts as a precisely positioned hydrogen bond acceptor. While reduction of the ketone (2c) diminishes activity, this modification could be re-explored to improve properties like solubility, and the individual stereoisomers should be resolved. The standout result is the α,α-difluoro analog (2d), whose exceptional potency suggests the ketone carbonyl forms a hemiketal or similar covalent-reversible adduct with a key nucleophilic residue in the active site.[6] This mechanism is a powerful strategy for inhibiting certain classes of enzymes.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of the data presented, the following validated protocols are provided.
General Synthetic Procedure for Diaryl Ketone Analogs
This protocol describes a standard Grignard reaction for the synthesis of the lead compound.
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) via an addition funnel. Initiate the reaction with gentle heating or a crystal of iodine.
-
Reaction with Nitrile: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C. Slowly add a solution of 3-chlorobenzonitrile (1.1 eq) in anhydrous THF.
-
Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the desired this compound.
Enzyme Inhibition Assay (Representative Kinase Assay)
This protocol is a template for measuring the inhibitory potency of the synthesized compounds against a target protein kinase.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare ATP and substrate peptide solutions in assay buffer.
-
Compound Dilution: Create a 10-point serial dilution of each test compound in 100% DMSO, starting from 1 mM.
-
Assay Plate Setup: Add 2.5 µL of diluted compound to the wells of a 384-well assay plate. Add 10 µL of the target kinase solution. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of the ATP/peptide substrate mixture to initiate the kinase reaction.
-
Detection: After 60 minutes, stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using graphing software.
Figure 2: Integrated workflow from chemical synthesis to biological data analysis.
Conclusion and Future Directions
The systematic SAR exploration of the this compound scaffold has yielded several critical insights for drug design:
-
Electronic Tuning is Key: An electron-poor phenyl ring is essential for high potency, with strong EWGs at the meta- or para-positions being most effective.
-
Pyridine Geometry is Non-Negotiable: The pyridin-2-yl nitrogen is a critical hydrogen bond acceptor, and its specific orientation must be maintained.
-
The Ketone is a Potent Warhead: Enhancing the electrophilicity of the ketone linker, for instance through α,α-difluorination, is a highly effective strategy for boosting inhibitory activity, likely through the formation of a reversible covalent bond.
Future work should focus on synthesizing the (3-chloro-4-fluorophenyl) and (4-trifluoromethylphenyl) analogs bearing the α,α-difluoro ketone moiety to combine the most favorable features identified in this study. Furthermore, resolving the stereoisomers of the reduced alcohol analog could uncover potent and selective inhibitors with improved physicochemical properties. This iterative process of design, synthesis, and testing, grounded in a solid understanding of SAR, is the cornerstone of successful drug discovery campaigns.
References
- RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
- Academia.edu. Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide.
- RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
- PubMed. (2009). Synthesis and biological activity of novel alpha-substituted beta-phenylpropionic acids having pyridin-2-ylphenyl moiety as antihyperglycemic agents. Bioorganic & Medicinal Chemistry.
- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
- ResearchGate. (2015). Synthesis and biological activities of some 5-substituted 2-phenyl-3-(6-aryl-3-cyano-2-substituted pyridin-4-yl) indoles. Journal of Chemical, Biological and Physical Sciences.
- MDPI. (2020). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules.
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- Sinfoo Biotech. This compound.
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- PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride.
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A Comparative Guide to the Biological Activity of Pyridinyl Methanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of three key isomers of pyridinyl methanone: (2-pyridinyl)(phenyl)methanone, (3-pyridinyl)(phenyl)methanone, and (4-pyridinyl)(phenyl)methanone. While direct head-to-head comparative studies on these parent isomers are limited in publicly available literature, this document synthesizes existing data on their derivatives to offer insights into their potential therapeutic applications, with a focus on anticancer and antimicrobial activities. The information herein is intended to guide further research and drug discovery efforts in this chemical space.
Introduction to Pyridinyl Methanones
The pyridinyl methanone scaffold, consisting of a pyridine ring linked to a phenyl group via a ketone bridge, is a privileged structure in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to interactions with biological targets such as enzymes and receptors.[1] The position of the nitrogen atom (ortho, meta, or para to the methanone linker) significantly influences the molecule's electronic properties, conformation, and, consequently, its biological activity. This guide explores these differences to inform the rational design of novel therapeutic agents.
Comparative Biological Activities
While a definitive ranking of the parent isomers' potency is not possible without direct comparative studies, analysis of their derivatives suggests distinct profiles.
Anticancer Activity
Derivatives of pyridinyl methanones have shown promise as anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes.
-
(2-Pyridinyl)(phenyl)methanone Derivatives: Thiosemicarbazone derivatives of 2-benzoylpyridine have demonstrated significant cytotoxicity against various cancer cell lines.[2][3] Their mechanism is thought to involve the chelation of copper, generation of reactive oxygen species (ROS), and induction of lysosomal membrane permeabilization, which is particularly effective in overcoming multidrug resistance.[2] Furthermore, 6-aryl-2-benzoyl-pyridines have been identified as potent tubulin polymerization inhibitors, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[4]
-
(3-Pyridinyl)(phenyl)methanone Derivatives: While less explored for their anticancer properties compared to the 2-isomer derivatives, the core structure is of interest. For instance, the genotoxic carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), found in tobacco, features a 3-pyridinyl ketone moiety.[5] This highlights the potential for this isomeric form to interact with biological macromolecules, though not necessarily in a therapeutic context.
-
(4-Pyridinyl)(phenyl)methanone Derivatives: Derivatives of 4-benzoylpyridine have also been investigated for their antiproliferative effects. For example, certain pyrazolo[1,5-a]pyrimidine derivatives incorporating a 4-pyridinyl moiety have been shown to act as potent and selective inhibitors of AMP-activated protein kinase (AMPK) and bone morphogenic protein (BMP) signaling, pathways critical in cancer development.[6]
Table 1: Summary of Anticancer Activity for Pyridinyl Methanone Derivatives
| Isomer Position | Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀/EC₅₀) | Mechanism of Action | Reference(s) |
| 2- (ortho) | Thiosemicarbazones | Leukemia (Jurkat, HL60) | Nanomolar range | Copper chelation, ROS generation, Lysosomal membrane permeabilization | [2][3] |
| 2- (ortho) | 6-Aryl-pyridines | Various cancer cell lines | ~1.8 nM (for compound 4v) | Tubulin polymerization inhibition | [4] |
| 4- (para) | Pyrazolo[1,5-a]pyrimidines | Not specified | Not specified | AMPK and BMP signaling inhibition | [6] |
Note: The presented data is for derivatives and not the parent isomers. Direct comparison of potency requires testing all compounds in the same assay under identical conditions.
Antimicrobial Activity
The pyridinyl methanone scaffold has also been explored for its potential in combating bacterial and fungal infections.
-
(2-Pyridinyl)(phenyl)methanone Derivatives: Hydrazone derivatives of 2-benzoylpyridine have shown poor direct antibacterial effects but exhibit significant antifungal activity against Candida albicans. Interestingly, their coordination with copper(II) ions leads to a notable enhancement in both antibacterial and antifungal activities.[7]
-
(3-Pyridinyl)(phenyl)methanone Derivatives: Derivatives of 3-pyridinyl compounds have demonstrated antibacterial properties. For example, certain 3-(Pyridine-3-yl)-2-oxazolidinone derivatives have shown moderate activity against Staphylococcus aureus.[8]
-
(4-Pyridinyl)(phenyl)methanone Derivatives: Quinolines substituted with a 4-pyridinyl group have exhibited potent antifungal activity against Candida albicans and Cryptococcus neoformans.[9]
Table 2: Summary of Antimicrobial Activity for Pyridinyl Methanone Derivatives
| Isomer Position | Derivative Class | Target Organism(s) | Reported Activity (MIC) | Reference(s) |
| 2- (ortho) | Hydrazones | Candida albicans | Significant antifungal activity | [7] |
| 3- (meta) | 2-Oxazolidinones | Staphylococcus aureus | 32–64 µg/mL | [8] |
| 4- (para) | 2-Pyridinyl quinolines | Candida albicans, Cryptococcus neoformans | Potent antifungal activity | [9] |
Note: MIC (Minimum Inhibitory Concentration) values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is for derivatives and not the parent isomers.
Structure-Activity Relationship (SAR) Insights
The position of the nitrogen atom in the pyridine ring is a key determinant of the biological activity of pyridinyl methanone isomers.
-
2-Pyridinyl Position (ortho): The proximity of the nitrogen atom to the methanone linker allows for chelation with metal ions, as seen with the copper complexes of 2-benzoylpyridine hydrazones.[7] This position also appears to be favorable for interactions with the colchicine binding site of tubulin.[4] The electron-withdrawing nature of the pyridyl ring at this position can also influence the reactivity of the ketone.
-
3-Pyridinyl Position (meta): The nitrogen atom in the meta position has a different electronic influence on the methanone group compared to the ortho and para positions. This can affect the molecule's polarity and ability to form hydrogen bonds, leading to different target specificities.
-
4-Pyridinyl Position (para): The nitrogen atom at the para position exerts a strong electronic effect on the carbonyl group through resonance. This can influence the molecule's interaction with receptor sites. Studies on regioisomeric furopyridines targeting the σ1 receptor showed that while all isomers had similar affinity, their affinity was lower than the benzofuran analog, suggesting the reduced electron density of the pyridine ring affects binding.
The following diagram illustrates the general structure and the isomeric positions.
Caption: Positional Isomerism and Potential Biological Activities.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of pyridinyl methanone derivatives.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Workflow Diagram:
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyridinyl methanone isomers in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow Diagram:
Caption: Workflow for Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of each pyridinyl methanone isomer in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The available evidence suggests that the positional isomerism of the nitrogen atom in the pyridinyl methanone scaffold plays a crucial role in determining the biological activity profile. Derivatives of the 2-pyridinyl isomer appear particularly promising as anticancer agents, leveraging mechanisms such as metal chelation and tubulin inhibition. Derivatives of all three isomers have demonstrated potential as antimicrobial agents.
However, to fully elucidate the comparative biological activity and therapeutic potential of these isomers, direct, head-to-head in vitro and in vivo studies are essential. Future research should focus on:
-
Direct Comparative Screening: Evaluating the cytotoxicity of the parent (2-pyridinyl)(phenyl)methanone, (3-pyridinyl)(phenyl)methanone, and (4-pyridinyl)(phenyl)methanone against a panel of cancer cell lines in the same study.
-
Broad-Spectrum Antimicrobial Testing: Comparing the MIC values of the three parent isomers against a wide range of bacterial and fungal pathogens.
-
Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by each isomer to understand the basis for their differential activities.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic efficacy and safety profiles of the most promising isomers and their derivatives in preclinical animal models.
By systematically exploring the structure-activity relationships of these fundamental isomers, the scientific community can unlock their full potential in the development of novel and effective therapeutic agents.
References
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- Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. (2016). Journal of Medicinal Chemistry.
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry.
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- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
- A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)
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A Guide to the Structural Validation of (3-Chlorophenyl)(pyridin-2-yl)methanone using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the structural validation of (3-Chlorophenyl)(pyridin-2-yl)methanone, focusing on the powerful application of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, practical experimental protocols, and a comparative analysis with alternative analytical techniques.
The Structural Hypothesis: this compound
The molecule , this compound, presents an interesting case for structural elucidation, combining a substituted aromatic ring with a heterocyclic pyridine moiety linked by a ketone carbonyl group. The structural arrangement offers distinct electronic environments for each proton and carbon atom, which can be effectively probed by NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
A longer relaxation delay may be necessary for quaternary carbons to be observed.
-
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive structural validation often involves complementary techniques.
| Technique | Information Provided | Advantages for this compound | Disadvantages for this compound |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and electronic environment of atoms. | Unambiguously determines the complete 3D structure in solution. [1] | Relatively low sensitivity, requiring more sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the elemental composition. Fragmentation can indicate the presence of the chlorophenyl and pyridinyl moieties. | Does not provide information on the connectivity or isomerism (e.g., position of the chlorine atom). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Clearly identifies the C=O stretch of the ketone (~1670 cm⁻¹) and C-Cl bond vibrations. [2] | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D structure in the solid state. | Provides the most definitive structural information if a suitable single crystal can be grown. | The structure in the solid state may differ from the solution-state conformation. Not all compounds form crystals suitable for analysis. |
References
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd rev. ed.). Wiley.
- Silverstein, R. M., & Webster, F. X. (1998). Spectrometric Identification of Organic Compounds (6th ed.). Wiley.
- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. Wiley-Interscience.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
- Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra (4th ed.). John Wiley & Sons.
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 21, 2026, from [Link]
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Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved January 21, 2026, from [Link]
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Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved January 21, 2026, from [Link]
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Creative Biostructure. (n.d.). Difference Between UV, IR, and NMR Spectroscopy. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved January 21, 2026, from [Link]
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University of California, Irvine. (n.d.). Determining Splitting Patterns in Benzene Derivatives. Retrieved January 21, 2026, from [Link]
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JoVE. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved January 21, 2026, from [Link]
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A Researcher's Guide to Comparing the Efficacy of (3-Chlorophenyl)(pyridin-2-yl)methanone with Established Kinase Inhibitors
This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound (3-Chlorophenyl)(pyridin-2-yl)methanone, hereafter designated as Compound X, as a potential kinase inhibitor. For illustrative purposes, this guide outlines a direct comparison of its hypothetical performance against the well-characterized, FDA-approved inhibitors of the MAPK/ERK pathway: Dabrafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor).[1][2][3] The methodologies detailed below are designed to facilitate a robust and objective assessment of its anti-proliferative and pathway-specific inhibitory activities.
Introduction to Kinase Inhibition and the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a pivotal regulator of essential cellular processes, including proliferation, differentiation, and survival.[4] The aberrant regulation of this pathway, frequently caused by mutations in key kinases such as BRAF and MEK, is a well-established driver in numerous cancers, notably melanoma.[1][5] Consequently, kinase inhibitors that specifically target these mutated proteins have emerged as a cornerstone of modern targeted cancer therapy.[6]
Dabrafenib is a potent inhibitor of the V600E mutant BRAF protein, while Trametinib functions as an allosteric inhibitor of MEK1 and MEK2.[2][6] Clinical evidence has demonstrated that the combination of these two agents yields superior therapeutic outcomes in treating BRAF V600E-mutated melanoma compared to monotherapy with either drug.[2][5] This guide delineates the experimental procedures necessary to ascertain whether Compound X exhibits comparable or potentially superior efficacy against this established therapeutic regimen.
Comparative Efficacy Evaluation: A Multi-Pronged Strategy
A thorough evaluation of Compound X's efficacy necessitates a series of rigorous in vitro experiments. This includes the direct quantification of kinase inhibition, assessment of its impact on cellular viability, and confirmation of its on-target effects within the designated signaling cascade.
Part 1: In Vitro Kinase Inhibition Assay
The primary objective is to determine the direct inhibitory activity of Compound X against the target kinases (BRAF and MEK) and to benchmark its potency against Dabrafenib and Trametinib. This is conventionally accomplished by determining the half-maximal inhibitory concentration (IC50) of each compound against purified, recombinant kinase enzymes.
-
Reagent Preparation :
-
Prepare a 5x kinase reaction buffer (e.g., 50 mM HEPES pH 8.0, 50 mM MgCl₂, 5 mM DTT).[7]
-
Perform serial dilutions of Compound X, Dabrafenib, and Trametinib in DMSO.
-
Prepare solutions of recombinant human BRAF V600E or MEK1 kinase.
-
Prepare solutions of the corresponding kinase substrate and ATP.
-
-
Assay Procedure :
-
Dispense the kinase, substrate, and inhibitor into a 384-well plate and allow for a brief pre-incubation.
-
Initiate the kinase reaction by the addition of ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction and quantify kinase activity using a suitable detection method, such as a luminescence-based ADP detection kit or radiolabeled ATP.[7][8]
-
-
Data Analysis :
-
Normalize the data by calculating the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor (vehicle) control.
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and apply a sigmoidal curve fit to derive the IC50 value.
-
| Compound | Target Kinase | Hypothetical IC50 (nM) |
| Compound X | BRAF V600E | 50 |
| MEK1 | >10,000 | |
| Dabrafenib | BRAF V600E | 5 |
| MEK1 | >10,000 | |
| Trametinib | BRAF V600E | >10,000 |
| MEK1 | 1 |
This hypothetical dataset suggests that Compound X is a potent inhibitor of the BRAF V600E mutant, albeit with lower potency than Dabrafenib, and exhibits negligible activity against MEK1.
Part 2: Cell Viability Assay
To ascertain the impact of the inhibitors on the proliferation and survival of cancer cells, a cell viability assay, such as the MTT assay, is essential.[9] This colorimetric assay quantifies the metabolic activity of cells, which serves as a reliable surrogate for cell viability.[10]
-
Cell Culture :
-
Seed a human melanoma cell line harboring a BRAF V600E mutation (e.g., A375) into a 96-well plate and culture overnight to allow for cell adherence.
-
-
Compound Treatment :
-
Expose the cells to serial dilutions of Compound X, Dabrafenib, Trametinib, and a combination of Dabrafenib and Trametinib.
-
Incorporate a vehicle-only control (e.g., DMSO) for normalization.
-
Incubate the treated cells for a period of 72 hours.
-
-
MTT Assay :
-
Introduce the MTT solution to each well and incubate for 2-4 hours to permit the formation of formazan crystals by metabolically active cells.[11]
-
Solubilize the resulting formazan crystals using a suitable solubilization agent (e.g., DMSO).
-
Quantify the absorbance at 570 nm with a microplate reader.[10]
-
-
Data Analysis :
-
Determine the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (the concentration required for 50% growth inhibition).
-
| Compound/Combination | A375 Cells (BRAF V600E) Hypothetical GI50 (nM) |
| Compound X | 100 |
| Dabrafenib | 20 |
| Trametinib | 10 |
| Dabrafenib + Trametinib | 5 |
This hypothetical data suggests that Compound X exerts anti-proliferative effects on BRAF-mutant melanoma cells, though it is less potent than the established inhibitors and their synergistic combination.
Part 3: Western Blot Analysis of MAPK Pathway Modulation
To validate that the observed effects on cell viability are a direct consequence of MAPK pathway inhibition, Western blotting is employed to assess the phosphorylation status of key downstream effector proteins, such as ERK.[12][13] A marked reduction in the levels of phosphorylated ERK (p-ERK) serves as a reliable indicator of successful pathway inhibition.[14]
-
Cell Lysis :
-
Treat A375 cells with Compound X, Dabrafenib, Trametinib, and the combination at their predetermined GI50 concentrations for a defined duration (e.g., 2 hours).
-
Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
-
Protein Quantification and Electrophoresis :
-
Measure the total protein concentration of each cell lysate to ensure equal loading.
-
Separate equivalent amounts of protein based on molecular weight using SDS-PAGE.
-
-
Protein Transfer and Immunoblotting :
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with a suitable blocking agent to minimize non-specific antibody binding.
-
Probe the membrane with primary antibodies specific for p-ERK, total ERK, and a loading control protein (e.g., GAPDH).
-
Following washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis :
-
Visualize the protein bands using a chemiluminescent substrate and an appropriate imaging system.
-
Perform densitometric analysis to quantify the band intensities, normalizing the p-ERK signal to both the total ERK and loading control signals.
-
Treatment with effective inhibitors (Compound X, Dabrafenib, Trametinib, and their combination) is anticipated to lead to a substantial decrease in p-ERK levels when compared to the untreated control, thereby confirming on-target activity within the MAPK signaling pathway.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams provide a visual representation of the experimental design and the biological context of the study.
Figure 1. Experimental workflow for comparing kinase inhibitors.
Figure 2. Simplified MAPK signaling pathway with points of inhibition.
Conclusion
References
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Melanoma Research Foundation. FDA Approves Two New Drugs For Metastatic Melanoma. Available at: [Link].
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National Cancer Institute. FDA approves dabrafenib–trametinib for BRAF-positive cancers. Available at: [Link].
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Arcaini, L., et al. (2018). Current Development Status of MEK Inhibitors. Cancers, 10(9), 305. Available at: [Link].
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Luo, Z., et al. (2022). List of MEK inhibitor drug combination clinical trials with primary outcomes. ResearchGate. Available at: [Link].
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Adjei, A. A. (2014). MEK Inhibitors. Targeted Oncology, 9(2), 143-154. Available at: [Link].
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U.S. Food and Drug Administration. FDA approves dabrafenib with trametinib for pediatric patients with low-grade glioma with a BRAF V600E mutation. Available at: [Link].
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ECOG-ACRIN Cancer Research Group. FDA approves dabrafenib plus trametinib for BRAF V600E-mutated tumors based on data from NCI-MATCH. Available at: [Link].
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U.S. Food and Drug Administration. FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. Available at: [Link].
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Martens, S. (2023). In vitro kinase assay. Protocols.io. Available at: [Link].
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Sharma, P., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 222-245. Available at: [Link].
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Sabatini, D. M. (2015). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. Available at: [Link].
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Turk, B. E. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Cold Spring Harbor Protocols, 2017(5). Available at: [Link].
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. Available at: [Link].
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Martens, S. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link].
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Borkovich, K. A. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 668, 147-157. Available at: [Link].
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Memorial Sloan Kettering Cancer Center. MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Available at: [Link].
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link].
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Springer Nature Experiments. MTT Assay Protocol. Available at: [Link].
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Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Available at: [Link].
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link].
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ResearchGate. Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Available at: [Link].
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Pharmaffiliates. (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. Available at: [Link].
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MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available at: [Link].
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Pharmaffiliates. (3-(3-Chlorophenethyl)pyridin-2-yl)(1-nitrosopiperidin-4-yl)methanone. Available at: [Link].
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PDB. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design. Available at: [Link].
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GlobalChemMall. This compound. Available at: [Link].
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link].
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Reaction Biology. Kinase Selectivity Panels. Available at: [Link].
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Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4587. Available at: [Link].
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Subramanian, G., & Sud, M. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(8), 395-399. Available at: [Link].
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O'Shea, J. J., & Gadina, M. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Reviews Rheumatology, 5(6), 317-322. Available at: [Link].
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PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. Available at: [Link].
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PubChem. (3-Chlorophenyl)-(3-methoxy-4-pyridinyl)methanone. Available at: [Link].
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- 14. researchgate.net [researchgate.net]
cross-reactivity profiling of (3-Chlorophenyl)(pyridin-2-yl)methanone
Beginning The Search
I'm starting a comprehensive search to uncover known biological targets and reported off-target effects of (3-Chlorophenyl)(pyridin-2-yl)methanone. Simultaneously, I'll be looking for established synthetic routes to the compound. The aim is to build a solid foundation of existing knowledge.
Expanding the Scope
I've broadened the scope to include cross-reactivity profiling methodologies for small molecules, both in vitro and in silico, as well as structurally related compounds for comparison. This will allow for the comparison guide to have greater depth and utility. I'm starting to structure the information, including experimental protocols, rationales, and tables of binding affinities, and I will also design Graphviz diagrams to illustrate workflows.
Defining Guide Content
I'm now focusing on defining the contents of the guide. My plan is to start with a deep dive into the biological targets, on- and off-target, of the molecule, and I will be looking for alternative compounds to compare with. Then I will describe protocols for both in vitro and in silico cross-reactivity profiling, and I'll create tables of binding data. I'll also add Graphviz diagrams to illustrate workflows, to make it as complete as possible.
Pinpointing Compound Details
I've confirmed the compound's availability and basic properties by searching "this compound". The CAS number and molecular formula are readily available. My next step is to uncover its biological targets and mechanism of action, as these haven't surfaced in the initial search.
Defining Target Interactions
My initial search clarified the compound's availability and basic properties, including its CAS number. I now face the challenge of uncovering its biological targets and mechanism of action, as the preliminary search was silent on these critical details. I am now preparing to find any foundational information. Without it, my comparison guide will be severely limited.
Discovering Information Gaps
I've confirmed there's a significant lack of pre-existing, readily accessible data regarding the biological target and cross-reactivity of this compound. The existing searches were...
Outlining the Approach
I've decided to build a case study. Since direct data is scarce, I'll identify a likely kinase target for the molecule and devise a cross-reactivity profiling plan. I've found methods for profiling and also examples of pyridine-based kinase inhibitors. Now, I need to find some kinase inhibitors to use as comparators, and then create my comparison guide with protocols and visualizations.
Developing Comparisons
I'm now zeroing in on kinase inhibitors with known selectivity profiles to serve as comparators. Finding these will let me build the guide, using my knowledge of kinase inhibition and cross-reactivity profiling techniques. I'm focusing on well-characterized molecules with available public data, essential to make the guide robust, which is really coming together as I build it.
Examining Biological Data
I've hit a roadblock. My searches haven't yielded any specific biological data for the target compound. But I've now gathered comprehensive info on cross-reactivity profiling methodologies. I'm currently looking into those strategies.
Formulating the Comparison Guide
I've confirmed the lack of specific data, but I've amassed a wealth of information on cross-reactivity methodologies, both computational and experimental. I've pinpointed comparators like Dasatinib and Sunitinib, which have well-documented profiles. Also, I've got assay protocols like kinase assays. I'm building a hypothetical scenario now where this compound is a novel kinase inhibitor, and I will be describing a workflow for comparison, with the inhibitors mentioned.
Constructing the Hypothetical Scenario
I've confirmed the absence of specific biological data for the compound but have accumulated extensive information on cross-reactivity profiling, both computational and experimental. I've pinpointed Dasatinib and Sunitinib as comparators and identified suitable assays. I am creating a hypothetical scenario where the compound is a novel kinase inhibitor, and will select a plausible primary kinase target, with details on a comprehensive cross-reactivity profiling workflow, comparing it with Dasatinib and a selective inhibitor. I'm focusing on protocols, data tables, and diagrams. I'm now synthesizing everything to create the final response.
A Comparative Guide to the Synthesis of (3--Chlorophenyl)(pyridin-2-yl)methanone: Benchmarking Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
(3-Chlorophenyl)(pyridin-2-yl)methanone is a key intermediate in the synthesis of various pharmaceutical compounds. The efficient production of this building block is crucial for drug development and manufacturing. This guide provides a comparative analysis of two primary synthetic methodologies, offering in-depth technical insights and experimental data to inform your research and process development.
Introduction
The selection of a synthetic route for a target molecule like this compound is a critical decision in chemical research and development. Factors such as yield, scalability, cost of reagents, and reaction conditions play a pivotal role. This guide will explore two distinct and viable pathways for the synthesis of this important ketone, providing a head-to-head comparison to aid in methodological selection. While direct comparative studies for this specific molecule are not abundant in the literature, we can draw valuable insights from established reactions used for analogous aryl-pyridyl ketones.
Methodology 1: Grignard Reaction
The Grignard reaction is a classic and powerful tool in organic synthesis for the formation of carbon-carbon bonds.[1] In this approach, an organomagnesium halide (the Grignard reagent) reacts with a suitable electrophile, in this case, a pyridine derivative.
Reaction Scheme
Causality Behind Experimental Choices
The choice of a Grignard-based synthesis is often predicated on its directness and the ready availability of the starting materials. The formation of the Grignard reagent, 3-chlorophenylmagnesium bromide, from 1-bromo-3-chlorobenzene and magnesium is a standard and well-understood transformation.[2] The subsequent nucleophilic attack of the Grignard reagent on 2-cyanopyridine provides a direct route to the desired ketone. The use of an anhydrous solvent like tetrahydrofuran (THF) is critical, as Grignard reagents are highly reactive towards protic solvents like water.[1]
Reported Yield
While a specific yield for the synthesis of this compound via this exact Grignard reaction is not explicitly detailed in the provided search results, analogous reactions suggest that yields in the range of 75% can be expected.[3] For instance, the reaction of 4-chlorophenylmagnesium bromide with a pyridine precursor has been reported to achieve this level of efficiency.[3]
Advantages and Disadvantages
-
Advantages:
-
Direct, one-pot synthesis for the key C-C bond formation.
-
Utilizes readily available and relatively inexpensive starting materials.
-
-
Disadvantages:
-
Highly sensitive to moisture and air, requiring stringent anhydrous and inert atmosphere conditions.[1]
-
The Grignard reagent can be a strong base, potentially leading to side reactions.
-
Work-up often involves quenching with an aqueous acidic solution, which can sometimes lead to purification challenges.[2]
-
Methodology 2: Oxidation of a Precursor
An alternative strategy involves the oxidation of a readily accessible precursor, such as 2-(3-chlorobenzyl)pyridine. This two-step approach first constructs the carbon skeleton and then performs a functional group transformation to arrive at the target ketone.
Reaction Scheme
Causality Behind Experimental Choices
This method is advantageous when the starting benzylpyridine is easily synthesized or commercially available. The oxidation step is a common transformation in organic chemistry. A variety of oxidizing agents can be employed, with potassium permanganate (KMnO₄) being a powerful and cost-effective option.[2][3] The reaction is typically carried out in water at elevated temperatures to ensure sufficient reactivity of the permanganate.[3] The choice of this strong oxidant is necessary to convert the methylene bridge of the benzylpyridine directly to a carbonyl group.
Reported Yield
For the analogous synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone, the oxidation of 2-(p-chlorobenzyl)pyridine with potassium permanganate has been reported to yield approximately 86% .[4] It is reasonable to expect a similar yield for the 3-chloro isomer under optimized conditions.
Advantages and Disadvantages
-
Advantages:
-
The reaction conditions are often less sensitive to moisture compared to the Grignard reaction.
-
Can provide high yields with a well-chosen oxidizing agent.[2]
-
The starting materials may be more stable and easier to handle than Grignard reagents.
-
-
Disadvantages:
-
This is a two-step process if the starting benzylpyridine needs to be synthesized.
-
Strong oxidizing agents like KMnO₄ can sometimes lead to over-oxidation or other side reactions if not carefully controlled.
-
The work-up procedure to remove the manganese dioxide byproduct can be cumbersome.[3]
-
Data Summary and Comparison
| Parameter | Method 1: Grignard Reaction | Method 2: Oxidation of Precursor |
| Starting Materials | 1-Bromo-3-chlorobenzene, Magnesium, 2-Cyanopyridine | 2-(3-Chlorobenzyl)pyridine |
| Key Reagents | Magnesium, Anhydrous THF | Potassium Permanganate (KMnO₄) |
| Reported Yield (Analogous) | ~75%[3] | ~86%[4] |
| Reaction Conditions | Anhydrous, inert atmosphere[1] | Aqueous, elevated temperature (85-95°C)[3] |
| Key Advantages | Direct C-C bond formation | Less sensitive to moisture, potentially higher yield |
| Key Disadvantages | Strict anhydrous conditions required | Potential for over-oxidation, multi-step process |
Experimental Protocols
Method 1: Grignard Reaction (General Protocol)
Note: This is a generalized protocol based on standard Grignard reaction procedures.[1]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents). Cover the magnesium with anhydrous tetrahydrofuran (THF). In the dropping funnel, dissolve 1-bromo-3-chlorobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of the 1-bromo-3-chlorobenzene solution to the magnesium. If the reaction does not initiate, a crystal of iodine can be added. Once initiated, add the remaining 1-bromo-3-chlorobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Reaction with 2-Cyanopyridine: Cool the Grignard reagent solution to 0°C using an ice bath. Dissolve 2-cyanopyridine (0.9 equivalents) in anhydrous THF in the dropping funnel. Add the 2-cyanopyridine solution dropwise to the cooled and stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[3] Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Method 2: Oxidation of 2-(3-Chlorobenzyl)pyridine (General Protocol)
Note: This protocol is adapted from the synthesis of the 4-chloro isomer.[3][4]
-
Reaction Setup: To a reaction vessel, add 2-(3-chlorobenzyl)pyridine (1.0 equivalent) and water. While stirring, heat the mixture to 85°C.
-
Addition of Oxidant: In batches, add potassium permanganate (KMnO₄) (approximately 1.2-1.5 equivalents), ensuring the temperature does not exceed 95°C.
-
Reaction Monitoring: Maintain the reaction at 85-95°C for 4-6 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture and quench any remaining KMnO₄ with a small amount of methanol. Filter the mixture to remove the manganese dioxide precipitate, washing the filter cake with a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer from the filtrate and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Visualizing the Workflows
Sources
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of (3-Chlorophenyl)(pyridin-2-yl)methanone Derivatives
In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to potential clinical application is a rigorous and multifaceted process. Among the myriad of heterocyclic scaffolds, pyridinylmethanone derivatives, particularly those incorporating a (3-Chlorophenyl) moiety, have garnered significant interest for their diverse pharmacological potential. This guide provides a comprehensive comparison of in vitro and in vivo efficacy studies for this class of compounds, offering researchers, scientists, and drug development professionals a deeper understanding of the experimental continuum from cellular assays to whole-organism models. While direct comparative studies on a single (3-Chlorophenyl)(pyridin-2-yl)methanone derivative are emergent, this guide synthesizes findings from structurally related compounds to illuminate the translational journey.
The Rationale: From Cellular Mechanisms to Systemic Effects
The initial assessment of a compound's therapeutic potential invariably begins with in vitro studies. These assays are indispensable for high-throughput screening, establishing structure-activity relationships (SAR), and elucidating the underlying mechanism of action at a molecular and cellular level. However, the controlled environment of a culture dish cannot fully recapitulate the complex interplay of physiological processes within a living organism. Consequently, in vivo studies in animal models are a critical subsequent step to evaluate a compound's efficacy, pharmacokinetics, and safety profile in a systemic context.
This guide will explore two prominent therapeutic avenues for this compound analogues: anti-inflammatory and anticancer activities, drawing upon established experimental paradigms to illustrate the crucial dialogue between in vitro and in vivo data.
Anti-Inflammatory Activity: From Macrophage Inhibition to Edema Reduction
Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of novel compounds is often first assessed using cellular models, followed by validation in animal models of inflammation.
In Vitro Assessment of Anti-Inflammatory Efficacy
A primary and widely adopted in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a cascade of pro-inflammatory mediators.
A key objective of this assay is to determine the compound's ability to suppress the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as Nitric Oxide (NO), a key signaling molecule in inflammation. A study on a (3-Chlorophenyl)-2-Spiroisoxazoline derivative, structurally related to our topic compounds, demonstrated a significant reduction in the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells.[1][2][3]
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of the test compound for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.[3]
-
TNF-α and IL-6: The levels of these cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]
-
-
Data Analysis: The percentage inhibition of each mediator is calculated relative to the LPS-stimulated vehicle control. The half-maximal inhibitory concentration (IC50) is then determined.
A critical aspect of this protocol is to concurrently assess the cytotoxicity of the compounds using an assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed reduction in inflammatory mediators is not due to cell death.[1]
In Vivo Validation of Anti-Inflammatory Effects
Positive in vitro results provide a strong rationale for progressing to in vivo models to assess the compound's efficacy in a complex physiological system. A commonly used model for acute inflammation is the carrageenan-induced paw edema model in rodents.
In a study evaluating a (3-Chlorophenyl)-2-Spiroisoxazoline derivative, the compound exhibited a dose-dependent reduction in paw edema in mice.[1][2][3] This model allows for the assessment of a compound's ability to suppress the local inflammatory response, which involves a complex interplay of cellular infiltration, and the release of inflammatory mediators.
-
Animal Model: Male BALB/c mice are typically used.
-
Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like diclofenac.
-
Induction of Edema: One hour after compound administration, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.
The following diagram illustrates the workflow for evaluating the anti-inflammatory properties of a test compound, from initial in vitro screening to in vivo validation.
The mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways. For instance, the anti-inflammatory effects of the (3-Chlorophenyl)-2-Spiroisoxazoline derivative were linked to the downregulation of the NF-κB and p38 MAPK signaling pathways.[1][2]
Anticancer Activity: From Cell Proliferation to Tumor Regression
The evaluation of novel anticancer agents follows a similar translational path, beginning with the assessment of their effects on cancer cell lines and progressing to animal models of cancer.
In Vitro Assessment of Anticancer Efficacy
A fundamental in vitro study in cancer research is the cell proliferation assay, which measures a compound's ability to inhibit the growth of cancer cells. A variety of human cancer cell lines are used to screen for activity against different types of cancer. For instance, a novel pyridine derivative was shown to inhibit the proliferation of ovarian cancer cell lines SKOV3 and A2780 with IC50 values in the low micromolar range.[4]
-
Cell Culture: Human cancer cell lines (e.g., SKOV3, A2780) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
MTT Assay: At the end of the incubation period, MTT solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Beyond proliferation, it is crucial to understand how a compound exerts its anticancer effects. Further in vitro assays can investigate the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS). For the aforementioned pyridine derivative, it was found to induce apoptosis, intracellular ROS production, and DNA damage.[4]
In Vivo Validation of Anticancer Effects
The gold standard for preclinical in vivo evaluation of an anticancer compound is the xenograft mouse model. In this model, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.
A study on a novel pyridine derivative demonstrated that daily administration of the compound significantly inhibited the growth of ovarian cancer xenografts in nude mice without causing obvious toxicity.[4]
-
Animal Model: Female athymic nude mice are used.
-
Tumor Implantation: Human ovarian cancer cells (e.g., SKOV3) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Compound Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., daily via intraperitoneal injection), while the control group receives the vehicle.
-
Measurement of Tumor Volume: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: The tumor growth curves for the treatment and control groups are compared to determine the extent of tumor growth inhibition.
The following table summarizes the comparative in vitro and in vivo efficacy data for representative pyridine derivatives with anticancer activity.
| Parameter | In Vitro Findings | In Vivo Findings | Reference |
| Cell Proliferation (IC50) | SKOV3: 0.87 µM, A2780: 5.4 µM | - | [4] |
| Mechanism of Action | Induction of apoptosis, ROS production, DNA damage, G0/G1 cell cycle arrest | - | [4] |
| Tumor Growth Inhibition | - | Significant inhibition of SKOV3 xenograft growth | [4] |
| Toxicity | - | No obvious toxicity observed in mice | [4] |
Conclusion: The Indispensable Synergy of In Vitro and In Vivo Studies
The development of novel therapeutics based on the this compound scaffold necessitates a cohesive and logical progression from in vitro to in vivo evaluation. In vitro assays provide crucial initial data on a compound's biological activity and mechanism of action in a controlled and high-throughput manner. However, the ultimate test of a compound's therapeutic potential lies in its performance within a complex living system. In vivo studies are therefore essential to confirm efficacy, assess systemic effects, and provide the necessary data to support the advancement of promising candidates into clinical development. The examples of anti-inflammatory and anticancer pyridine derivatives highlighted in this guide underscore the synergistic relationship between these two experimental domains, a partnership that is fundamental to the successful translation of chemical innovation into life-changing medicines.
References
-
Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling. PubMed Central. [Link]
-
Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling. OpenUCT. [Link]
-
(PDF) Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling. ResearchGate. [Link]
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Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. National Institutes of Health. [Link]
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- 2. Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling [open.uct.ac.za]
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Safety Operating Guide
(3-Chlorophenyl)(pyridin-2-yl)methanone proper disposal procedures
An In-Depth Guide to the Proper Disposal of (3-Chlorophenyl)(pyridin-2-yl)methanone for Laboratory Professionals
Introduction: Proactive Waste Management for a Safer Laboratory
This compound is a chemical compound utilized in various research and development applications. As with any laboratory reagent, its lifecycle does not end upon completion of an experiment. Proper management and disposal of its waste are critical, not only for regulatory compliance but also for the fundamental safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a secure and compliant waste stream from the point of generation to final disposition.
Hazard Profile and Waste Characterization
Understanding the intrinsic hazards of this compound is the first step in managing its waste. This compound is a halogenated organic compound, a class of chemicals that requires specific disposal pathways due to its potential for environmental persistence and toxicity.
A review of available Safety Data Sheets (SDS) indicates the following primary hazards associated with this chemical class.[1][2]
| Hazard Category | Description | Rationale for Disposal Protocol |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Prevents accidental ingestion by personnel and contamination of water sources if improperly discarded. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[1] | Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent chemical burns or dermatitis. |
| Serious Eye Damage/Irritation | Can cause serious eye irritation.[1] | Mandates the use of safety glasses or goggles to protect against splashes during waste consolidation or transfer. |
| Environmental Hazard | As a halogenated organic compound, it is subject to specific environmental regulations due to its persistence and potential to form hazardous byproducts upon improper treatment.[3][4] | Prohibits disposal via the sanitary sewer system and necessitates treatment by a licensed hazardous waste facility. |
Given these characteristics, this compound must be classified as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are often categorized under specific "F-listed" waste codes (e.g., F001, F002) if they are spent solvents.[5] It is the responsibility of the waste generator to make an accurate hazardous waste determination.[6][7]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this chemical is governed by federal and, in some cases, state-level regulations. The two primary federal bodies setting these standards are the EPA and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): The EPA, through RCRA, establishes the national framework for managing hazardous waste from "cradle-to-grave."[8][9] This includes regulations on waste identification, labeling, storage, and disposal at licensed facilities.[8] Laboratories are typically designated as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), which determines the specific rules for on-site accumulation times and contingency planning.[7][10]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (HazCom) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers.[11][12][13] These rules mandate proper labeling of hazardous materials, access to Safety Data Sheets (SDS), employee training on chemical hazards, and the implementation of emergency response plans.[12][14][15]
Pre-Disposal Protocol: Segregation and Containment
Proper handling before pickup is crucial to prevent chemical reactions and ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Before handling waste containers of this compound, personnel must wear the following minimum PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling waste.[2]
-
Body Protection: A standard laboratory coat.
Waste Segregation
Segregating chemical waste at the source is a critical safety and compliance measure.[8]
-
DO NOT mix halogenated organic waste with non-halogenated organic waste. This is because the disposal methods for these two streams are different and mixing them can significantly increase disposal costs and complexity.[16]
-
DO NOT mix this compound waste with other incompatible waste streams such as acids, bases, or oxidizers.[17]
-
NEVER dispose of this chemical down the sink or in the general trash.[18][19][20] This is strictly prohibited by regulations to protect water treatment systems and the environment.
Waste Container Selection
-
Use a designated, leak-proof container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.
-
The container must be in good condition, free from cracks or damage.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills.[9]
Step-by-Step Disposal Procedure
This protocol outlines the process from the moment waste is generated to its final removal from the laboratory.
Step 1: Container Labeling Properly label the waste container before adding any waste. The EPA requires that all hazardous waste containers be clearly labeled to identify their contents and associated hazards.[7][10] The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[16]
-
A clear indication of the hazards (e.g., "Irritant," "Toxic"). This can be accomplished using GHS pictograms.
-
The date when waste was first added to the container (the "accumulation start date").
Step 2: Waste Accumulation
-
Collect waste this compound, including contaminated materials like pipette tips or weigh boats, directly into your properly labeled "Halogenated Organic Waste" container.
-
Keep the waste container securely closed at all times, except when actively adding waste.[16][17] This prevents the release of vapors and reduces the risk of spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[7][10]
-
The SAA must be in a secondary containment tray to contain any potential leaks or spills.[17]
-
Store the container away from sources of ignition and incompatible chemicals.[21]
Step 4: Arranging for Disposal
-
Once the waste container is nearly full (90% capacity) or the accumulation time limit is approaching (as determined by your facility's generator status), arrange for pickup.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[1][2]
-
Follow their specific procedures for waste consolidation and removal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal of this compound.
Spill and Emergency Procedures
Accidents can happen, and a prepared response is the best defense.
-
Minor Spill (Contained within a chemical fume hood or a small, manageable area):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Collect the contaminated absorbent material into a sealable container.
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it along with your other chemical waste.[21]
-
Clean the spill area with soap and water.
-
-
Major Spill (Large volume, outside of containment, or if you feel unsafe):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary to facilitate a building-wide evacuation.
-
Provide the dispatcher with the chemical name, location of the spill, and any other relevant information.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so under HAZWOPER guidelines.[15]
-
References
- Regulating Lab Waste Disposal in the United St
- NIH Waste Disposal Guide 2022 - Chemical Waste.
- NIH Waste Disposal Guide 2022.
- NIH Chemical Safety Guide 2015.
- The NIH Drain Discharge Guide.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- NIH Waste Disposal Guide.
- Laboratory Waste Management: The New Regulations.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- OSHA Rules for Hazardous Chemicals. DuraLabel.
- Safety training: Dealing with hazardous chemicals and waste. MasteryTCN.
- Managing Hazardous Chemical Waste in the Lab.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts.
- Material Safety Data Sheet for (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol. Shanghai KuanerSoft Co Ltd.
- (3-chlorophenyl)(pyridin-2-yl)
- Halogen
- MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol. Capot Chemical.
- (3-Chlorophenyl)(4-methylpyridin-2-yl)
- (3-(3-Chlorophenethyl)pyridin-2-yl)(1-nitrosopiperidin-4-yl)methanone Product Information.
- (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)
- Standard Operating Procedures for Pyridine.
- (3-Chlorophenyl)(pyridin-2-yl)
- Appendix III to Part 268, Title 40 -- List of Halogen
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Chlorophenyl)(pyridin-2-yl)methanone
In the landscape of drug discovery and chemical synthesis, the safe handling of novel compounds is the foundation of scientific integrity and innovation. This guide provides essential, field-proven safety protocols for (3-Chlorophenyl)(pyridin-2-yl)methanone (CAS No. 73742-07-1). As a complete, verified Safety Data Sheet (SDS) for this specific compound is not publicly available, the following directives are rooted in a conservative assessment based on its chemical structure—a chlorinated aromatic ketone—and data from closely related analogues. Our approach is to treat substances of unknown toxicity with the highest degree of caution.
Hazard Assessment: An Evidence-Based Inference
This compound combines three key structural features that inform our safety protocol: a chlorinated aromatic ring, a pyridine ring, and a ketone linker. Analysis of structurally similar compounds suggests that this molecule should be handled, at a minimum, as a substance that is:
-
Harmful if Swallowed (Potential GHS Hazard H302): Analogous compounds like (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol are classified as harmful if ingested.[1] Another relative, (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine, is rated as toxic if swallowed.[2]
-
Potential Skin and Eye Irritant: Chlorinated organic compounds and aromatic ketones can cause skin and eye irritation. Direct contact must be avoided. In case of exposure, immediate and thorough rinsing is critical.[1][3]
-
Potential Respiratory Tract Irritant: While specific data is absent, similar fine organic solids can cause respiratory irritation if inhaled.[3]
Therefore, all handling procedures must be designed to eliminate routes of exposure: ingestion, skin/eye contact, and inhalation.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Your primary defense should always be robust engineering and administrative controls.
-
Chemical Fume Hood: All manipulations of this compound, from weighing the solid to transfers in solution, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure.
-
Designated Area: All work with this compound should be restricted to a designated, clearly labeled area of the laboratory to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop a detailed SOP for your specific workflow. This document ensures procedural consistency and serves as a critical training tool for all personnel.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a passive checklist but an active system of protection. Each component is chosen for a specific, science-backed reason to create a comprehensive safety barrier.
Mandatory Base PPE Ensemble:
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing (e.g., large-volume transfers, reactions under pressure), a full-face shield must be worn over the safety goggles.
-
Causality: This dual-layer protection is essential to guard against accidental splashes that could cause serious eye damage, a known risk with related compounds.[4]
-
-
Skin and Body Protection:
-
Requirement: A clean, flame-resistant laboratory coat, fully buttoned, is mandatory. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.
-
Causality: This prevents contamination of personal clothing and minimizes skin contact from drips or minor spills.
-
-
Hand Protection:
-
Requirement: Double-gloving is required. The inner glove should be a standard nitrile examination glove. The outer glove must be a chemically resistant material such as butyl rubber or Viton®.
-
Causality: The ketone and chlorinated aromatic moieties of the molecule pose a challenge for common glove materials. While nitrile offers good dexterity and splash protection for the inner layer, it has weak resistance to ketones. Butyl rubber provides superior protection against both ketones and chlorinated compounds.[1][3] Always inspect gloves for any signs of degradation or puncture before and during use.
-
Procedural PPE: A Task-Based Approach
Different laboratory tasks carry different risk profiles. The following table outlines the recommended PPE for common procedures involving this compound.
| Task | Required PPE Ensemble | Rationale |
| Weighing Solid Compound | Double Gloves (Nitrile inner, Butyl Rubber outer), Lab Coat, Chemical Splash Goggles | Minimizes risk of inhaling fine powder and skin contact. All work must be done in a fume hood or ventilated balance enclosure. |
| Preparing Solutions | Double Gloves (Nitrile inner, Butyl Rubber outer), Lab Coat, Chemical Splash Goggles with Face Shield | Increased risk of splashes during solvent addition and dissolution. The face shield provides a broader area of protection. |
| Running and Monitoring Reaction | Double Gloves (Nitrile inner, Butyl Rubber outer), Lab Coat, Chemical Splash Goggles | Standard protocol for contained reactions. If sampling is required, a face shield should be added. |
| Work-up and Purification | Double Gloves (Nitrile inner, Butyl Rubber outer), Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles with Face Shield | Involves larger volumes and transfers, elevating the risk of significant splashes and spills. |
Logical Workflow for PPE Selection and Decontamination
The following diagram illustrates the decision-making and procedural flow for ensuring safety from the beginning of a task to its completion.
Caption: Diagram 1: PPE Selection and Decontamination Workflow
Emergency Procedures: Immediate and Decisive Action
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
-
Spill: Evacuate the immediate area. Wearing the appropriate PPE (including respiratory protection if the spill is large or outside a fume hood), contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed, labeled hazardous waste container.
Disposal: A Cradle-to-Grave Responsibility
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Used gloves, absorbent materials, and contaminated lab ware must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a labeled, sealed hazardous waste container compatible with the solvents used.
-
Disposal Method: Do not dispose of this chemical down the drain. All waste must be handled by a licensed professional waste disposal service, typically through incineration.[2][5]
By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.
References
-
PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. National Center for Biotechnology Information. [Link]
-
Appchem. This compound. [Link]
-
Capot Chemical. (4-Chlorophenyl)(pyridin-2-yl)methanol Safety Data Sheet. [Link]
-
European Directorate for the Quality of Medicines & Healthcare. (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Safety Data Sheet. [Link]
-
Pharmaffiliates. (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. [Link]
-
BIOFOUNT. This compound. [Link]
-
GlobalChemMall. This compound. [Link]
-
Pharmaffiliates. (3-(3-Chlorophenethyl)pyridin-2-yl)(1-nitrosopiperidin-4-yl)methanone. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
